molecular formula C14H16N2 B1233604 Ergoline CAS No. 478-88-6

Ergoline

Cat. No.: B1233604
CAS No.: 478-88-6
M. Wt: 212.29 g/mol
InChI Key: RHGUXDUPXYFCTE-ZWNOBZJWSA-N
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Description

Ergoline is a tetracyclic alkaloid backbone that serves as the fundamental chemical scaffold for an extensive class of biologically active compounds. This core structure is found in a diverse range of naturally occurring alkaloids, primarily derived from the ergot fungus ( Claviceps purpurea ) and various plant species such as morning glories ( Ipomoea violacea , Turbina corymbosa ) . This compound derivatives, often referred to as ergot alkaloids, are of significant research interest due to their complex polypharmacology and remarkable affinity for multiple classes of G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D2), and adrenergic receptors . This multi-target mechanism of action makes them invaluable tools for probing neurochemical pathways and receptor function in experimental models. The primary research applications for this compound and its derivatives span neuroscience and pharmacology. In Parkinson's disease research, synthetic this compound derivatives like bromocriptine, pergolide, and lisuride act as potent dopamine receptor agonists, providing insights into dopaminergic pathways and motor control . In migraine research, compounds such as ergotamine and methysergide are studied for their vasoconstrictive and antiserotonergic properties . Furthermore, the this compound structure is the foundation for studying prolactin secretion inhibition, with bromocriptine and cabthis compound serving as key experimental compounds . Other research areas include the investigation of cerebral function and cognition using derivatives like nicthis compound , and the study of vascular smooth muscle contraction using ergometrine . The semi-synthetic derivative LSD (lysergic acid diethylamide) is a historically significant tool in psychedelic and consciousness research due to its potent serotonergic activity and incredibly high hallucinogenic potency . Researchers value this compound as a privileged scaffold in medicinal chemistry for the development of novel CNS-active compounds. Its derivatives demonstrate a wide spectrum of effects, from agonist to antagonist activities at various receptor sites, which are highly dependent on specific structural modifications at key positions on the this compound skeleton . This compound is provided as a high-purity chemical standard to ensure reliable and reproducible results in analytical and bioanalytical research. Intended Use : This product is intended for research and analysis in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478-88-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

(6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

InChI

InChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1

InChI Key

RHGUXDUPXYFCTE-ZWNOBZJWSA-N

SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Isomeric SMILES

C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1

Canonical SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Synonyms

Ergoline
Ergolines

Origin of Product

United States

Foundational & Exploratory

What is the basic chemical structure of the ergoline nucleus?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ergoline Nucleus

Introduction

The this compound nucleus is a rigid, tetracyclic indole alkaloid that forms the foundational scaffold for a vast class of biologically active compounds known as ergot alkaloids.[1] First identified in the ergot fungus (Claviceps purpurea), this core structure is the basis for numerous natural, semi-synthetic, and fully synthetic derivatives with profound pharmacological importance.[1][2] Due to the structural similarity of the this compound core to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine, its derivatives can interact with a wide array of G-protein coupled receptors (GPCRs), acting as agonists, partial agonists, or antagonists.[2][3] This functional diversity has led to the development of critical therapeutic agents for conditions ranging from migraines and Parkinson's disease to hyperprolactinemia.[1][4] This technical guide provides a detailed examination of the basic chemical structure of the this compound nucleus, its physicochemical properties, key experimental methodologies for its synthesis and analysis, and its interaction with biological signaling pathways.

Core Chemical Structure

The this compound nucleus is a complex heterocyclic system that serves as the invariable template for all ergot alkaloids. Its unique three-dimensional shape is critical to its biological activity.

Tetracyclic Ring System

The this compound structure, with the chemical formula C₁₄H₁₆N₂, is a partially hydrogenated derivative of indolo[4,3-fg]quinoline.[5] It consists of four fused rings, conventionally labeled A, B, C, and D.

  • Rings A and B: Form an indole moiety.

  • Rings C and D: Together constitute a quinoline system. Ring D is a tetrahydropyridine ring.

The fusion of these rings creates a rigid, conformationally restricted molecule, which is a key factor in its ability to bind with high affinity to specific receptor sites.

Nomenclature and Numbering

The systematic IUPAC name for the this compound nucleus is (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline.[5] The standard numbering system for the atoms within the rings is crucial for identifying the positions of substituents in its various derivatives.

G sample Sample Homogenization (e.g., Cereal Flour) extraction Solid-Liquid Extraction (Acetonitrile / Buffer) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Extract Clean-up (d-SPE or SPE) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 evaporation Solvent Evaporation & Reconstitution centrifuge2->evaporation Supernatant hplc Analysis by HPLC-FLD or LC-MS/MS evaporation->hplc quant Data Processing & Quantification hplc->quant cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D₂ Receptor DA->D2R Binds Sero Serotonin SeroR 5-HT Receptor Sero->SeroR Binds G_D Gi/o D2R->G_D Activates G-Protein G_S Gq/Gi SeroR->G_S Activates G-Protein This compound This compound Derivative This compound->D2R Agonist / Antagonist This compound->SeroR Agonist / Antagonist Effect_D Cellular Response (e.g., ↓cAMP) G_D->Effect_D Downstream Signaling Effect_S Cellular Response (e.g., ↑IP₃, DAG) G_S->Effect_S Downstream Signaling

References

The Ergot Alkaloids of Claviceps: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergot alkaloids, a class of indole derivatives produced by fungi of the genus Claviceps, have a long and storied history, from causing devastating epidemics of ergotism to providing invaluable compounds for modern medicine. Their structural similarity to neurotransmitters like serotonin, dopamine, and noradrenaline underpins their wide range of pharmacological activities, making them crucial for the treatment of migraines, postpartum hemorrhage, and Parkinson's disease.[1][2] This technical guide provides an in-depth exploration of the natural sources and biosynthesis of ergoline alkaloids in Claviceps species, with a focus on providing researchers and drug development professionals with a comprehensive understanding of the underlying biochemistry and genetics, as well as practical methodologies for their study.

Natural Sources of this compound Alkaloids

The primary natural sources of this compound alkaloids are the sclerotia (ergots) of various Claviceps species, which are parasitic fungi that infect the ovaries of grasses and cereals.[3][4] The composition and concentration of alkaloids can vary significantly depending on the Claviceps species, the host plant, and environmental conditions.[4][5] While over 400 plant species can be infected by Claviceps purpurea alone, commercial production for pharmaceuticals has traditionally relied on field cultivation on rye.[4] However, saprophytic submerged fermentation of selected high-yielding Claviceps strains now accounts for a significant portion of industrial production.[6][7]

Different Claviceps species are known for producing distinct classes of this compound alkaloids:

  • Claviceps purpurea is the most well-known species and is a source of a wide array of alkaloids, including the complex ergopeptines like ergotamine and ergocryptine, as well as simpler lysergic acid amides like ergometrine.[4][5][8]

  • Claviceps fusiformis typically produces clavine alkaloids, such as agroclavine and elymoclavine, as its end products.[9][10][11]

  • Claviceps paspali is a notable producer of simple lysergic acid derivatives.[7]

  • Claviceps africana , the sorghum ergot pathogen, primarily produces dihydroergosine.[5]

Biosynthesis of this compound Alkaloids

The biosynthesis of all this compound alkaloids originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid dimethylallyl diphosphate (DMAPP) .[9][12] The pathway can be broadly divided into three main stages: the formation of the this compound ring scaffold, and the subsequent modifications leading to the diverse classes of alkaloids. The genes encoding the biosynthetic enzymes are typically found clustered together in the fungal genome, which facilitates their coordinated regulation.[2][9][13]

Formation of the this compound Ring

The initial steps leading to the formation of the tetracyclic this compound ring are common to all ergot alkaloid-producing fungi.[9]

  • Prenylation of Tryptophan: The committed step in the pathway is the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS) , encoded by the dmaW gene.[2][9]

  • N-methylation and Oxidation: The resulting dimethylallyltryptophan (DMAT) undergoes N-methylation by an N-methyltransferase.[2]

  • Formation of Chanoclavine-I: A series of oxidative reactions and cyclizations, catalyzed by a catalase and a FAD-dependent oxidoreductase, leads to the formation of the first tricyclic intermediate, chanoclavine-I .[2]

  • Conversion to Agroclavine/Festuclavine: Chanoclavine-I is then converted to its aldehyde, which is a key branch point. Depending on the specific EasA enzyme present, the pathway can lead to either agroclavine (with an unsaturated D-ring) or festuclavine (with a saturated D-ring).[4][5]

Diversification of the this compound Scaffold

From agroclavine, the pathway diverges to produce the various classes of this compound alkaloids.

  • Clavine Alkaloids: In species like C. fusiformis, the pathway often terminates at clavine alkaloids such as agroclavine and its oxidized derivative, elymoclavine.[10][11]

  • Lysergic Acid and its Derivatives: In C. purpurea and C. paspali, agroclavine is further oxidized to lysergic acid . This complex transformation is catalyzed by a cytochrome P450 monooxygenase encoded by the cloA gene.[10] Lysergic acid is the precursor to:

    • Simple Lysergic Acid Amides: These include compounds like ergometrine and lysergic acid α-hydroxyethylamide, formed by the condensation of lysergic acid with an amino acid or an amino alcohol.

    • Ergopeptines: These are the most complex ergot alkaloids, consisting of a lysergic acid moiety linked to a cyclic tripeptide. Their synthesis is catalyzed by large multienzyme complexes called lysergyl peptide synthetases (LPS) , which are non-ribosomal peptide synthetases (NRPSs). The genes encoding these enzymes, such as lpsA and lpsB, are part of the ergot alkaloid synthesis (eas) gene cluster.[9][11]

Quantitative Data on this compound Alkaloid Production

The production of this compound alkaloids is highly variable and depends on the Claviceps strain, culture conditions, and the specific alkaloids being produced. The following tables summarize some reported production yields.

Table 1: this compound Alkaloid Production in Submerged Cultures of Claviceps Species

Claviceps SpeciesStrainPrimary AlkaloidsProduction Medium HighlightsMax. Titer (mg/L)Reference
C. purpurea275 FIErgotamineSucrose and citric acid~500 (total peptide alkaloids)[14]
C. purpureaCp-1ErgometrineWith 500 µM SAHA (epigenetic modifier)179.7 (total alkaloids)[15]
C. paspaliCCM 8062Ergometrine, Ergine, Lysergic acid α-hydroxyethylamideAfter clavine conversion2130 (total alkaloids)[7]
C. purpurea CCM F-733 & C. paspali CCM 8061Mixed CultureLysergic acid α-hydroxyethylamide, ElymoclavineMixed fermentation4890 (total alkaloids)[7]

Table 2: Clavine Alkaloid Production by Claviceps purpurea var. agropyri on Solid Media

Solid Medium (150g)Pyroclavine (µg)Festuclavine (µg)Agroclavine (µg)Total Clavines (µg)Reference
White Rice---2220.5 ± 564.1
Brown Rice---920.0 ± 463.6
Rye---595.4 ± 52.1

Note: Individual clavine amounts were not specified in the summary.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound alkaloids in Claviceps species.

Culture and Fermentation

Media Composition:

  • T25 Medium (for liquid culture): Sucrose 300 g/L, citric acid 15 g/L, yeast extract 0.1 g/L, Ca(NO₃)₂ 1 g/L, KH₂PO₄ 0.5 g/L, MgSO₄·7H₂O 0.25 g/L, KCl 0.12 g/L, FeSO₄·7H₂O 0.007 g/L, ZnSO₄·7H₂O 0.006 g/L. Adjust pH to 5.2 with 25% NH₄OH.

  • Modified Stoll et al. Medium (for liquid or solid culture): Sucrose 100 g/L, asparagine 10 g/L, Ca(NO₃)₂ 1 g/L, MgSO₄·7H₂O 0.25 g/L, KH₂PO₄ 0.25 g/L, KCl 0.1 g/L, FeSO₄·7H₂O 0.33 g/L, ZnSO₄·7H₂O 0.27 g/L, yeast extract 0.1 g/L, cysteine hydrochloride 0.01 g/L. Adjust pH to 5.0 with NH₄OH.[8][16]

  • PDA-based Claviceps Medium (for solid culture): PDA 36 g/L, yeast extract 2 g/L, malt extract 10 g/L, sucrose 10 g/L, agar 5 g/L.[1]

Inoculum Preparation and Fermentation:

  • Pre-culture Claviceps on agar slants (e.g., T2 agar) for 21 days at 25°C.[17]

  • Transfer two pieces of the agar culture (1 x 2 cm²) to a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium.[17]

  • Incubate for 6 days at 25°C with shaking at 150 rpm.[17]

  • Transfer 20 mL of the seed culture to a 1 L Erlenmeyer flask containing 170 mL of fermentation medium.[17]

  • Incubate for 12 days at 25°C with shaking at 150 rpm.[17]

This compound Alkaloid Extraction

From Liquid Culture:

  • Adjust the pH of the culture filtrate to 8.5 with saturated aqueous Na₂CO₃.[17]

  • Perform a liquid-liquid extraction twice with an equal volume of chloroform.[17]

  • Combine the chloroform extracts and evaporate to dryness under vacuum.

From Solid Media/Mycelia:

  • Extract the culture with 300 mL of a chloroform:25% aqueous NH₃ (500:1) solution.[17]

  • Evaporate the chloroform extract to dryness in a vacuum evaporator.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase: A gradient of solvent A (water with 0.1% (NH₄)₂CO₃) and solvent B (75% acetonitrile).[17]

  • Gradient: 13%–43% B from 0–12 min, 43% B for 1 min, 13% B for 1 min.[17]

  • Flow Rate: 1.2 mL/min.[17]

  • Detection: UV or fluorescence detection. For fluorescence, excitation at 235 nm and emission at 340 nm can be used for some alkaloids.[18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides high sensitivity and specificity for the quantification and identification of this compound alkaloids.[19][20]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[19]

  • MS Parameters: Cone voltage, collision energy, and precursor/product ion m/z values need to be optimized for each specific alkaloid.[19]

  • Untargeted Analysis: High-resolution mass spectrometry (e.g., Q-TOF) allows for the identification of novel or unexpected this compound alkaloids.[21]

Molecular Biology Techniques

Gene Knockout using CRISPR/Cas9:

A ribonucleoprotein (RNP)-based CRISPR/Cas9 system has been shown to be highly efficient for gene editing in C. purpurea.[6][22]

  • Protoplast Preparation: Generate protoplasts from C. purpurea mycelia using a lysing enzyme solution.[22]

  • RNP Assembly: Assemble the purified Cas9 protein and in vitro transcribed guide RNA (gRNA) in vitro to form the RNP complex.[6][22]

  • Transformation: Co-transform the protoplasts with the RNP complex and a donor DNA template containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions to the target gene.[6][22]

  • Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic and screen for the desired gene knockout by PCR.[6][22][23]

Heterologous Expression:

The expression of Claviceps this compound alkaloid biosynthesis genes in a host organism like Aspergillus fumigatus can be a powerful tool for functional characterization and for producing specific alkaloids.[13]

  • Gene Cloning: Clone the target Claviceps gene (e.g., cloA) into an expression vector suitable for the host.

  • Host Strain: Use a mutant strain of the host that provides the necessary precursors for the expressed enzyme. For example, an A. fumigatus strain engineered to produce agroclavine can be used to test the function of cloA.[13]

  • Transformation and Expression: Transform the host strain with the expression vector and culture under conditions that induce gene expression.

  • Metabolite Analysis: Analyze the culture extracts by HPLC or LC-MS/MS to identify the products of the heterologously expressed enzyme.[13]

Visualizations

Biosynthetic Pathway of this compound Alkaloids

Ergoline_Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat dmaW dmapp DMAPP dmapp->dmat dmaW me_dmat N-Methyl-DMAT dmat->me_dmat easF chanoclavine Chanoclavine-I me_dmat->chanoclavine easE, easC agroclavine Agroclavine chanoclavine->agroclavine easD, easG, easA elymoclavine Elymoclavine agroclavine->elymoclavine clavines Clavine Alkaloids agroclavine->clavines lysergic_acid Lysergic Acid elymoclavine->lysergic_acid cloA elymoclavine->clavines lysergic_amides Simple Lysergic Acid Amides lysergic_acid->lysergic_amides ergopeptines Ergopeptines lysergic_acid->ergopeptines lpsA, lpsB

Caption: Biosynthetic pathway of this compound alkaloids in Claviceps.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow node_style node_style start_end_style start_end_style process_style process_style analysis_style analysis_style start Identify Target Gene in Ergot Alkaloid Cluster knockout Gene Knockout in C. purpurea (e.g., CRISPR/Cas9) start->knockout heterologous Heterologous Expression (e.g., in A. fumigatus) start->heterologous culture_ko Culture Knockout Strain knockout->culture_ko culture_het Culture Expression Strain heterologous->culture_het extract_ko Extract Metabolites culture_ko->extract_ko extract_het Extract Metabolites culture_het->extract_het analysis_ko HPLC / LC-MS Analysis extract_ko->analysis_ko analysis_het HPLC / LC-MS Analysis extract_het->analysis_het compare_ko Compare with Wild Type: Accumulated Precursor? analysis_ko->compare_ko compare_het Identify Novel Product(s) analysis_het->compare_het end Determine Gene Function compare_ko->end compare_het->end

Caption: Workflow for determining the function of a gene in the this compound alkaloid pathway.

Regulation of the Ergot Alkaloid Synthesis (eas) Gene Cluster

Regulation_Pathway signal_node signal_node tf_node tf_node gene_cluster_node gene_cluster_node output_node output_node Nutrients Nutrient Availability (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., LaeA-like) Nutrients->Global_Regulators pH pH pH->Global_Regulators Epigenetics Epigenetic Factors (Histone Acetylation) Epigenetics->Global_Regulators Pathway_Regulators Pathway-Specific Transcription Factors Global_Regulators->Pathway_Regulators eas_cluster eas Gene Cluster Pathway_Regulators->eas_cluster ergot_alkaloids Ergot Alkaloid Production eas_cluster->ergot_alkaloids

Caption: Putative regulatory network of this compound alkaloid biosynthesis in Claviceps.

Conclusion

The study of this compound alkaloids in Claviceps species remains a dynamic field with significant implications for medicine and agriculture. A thorough understanding of their natural sources, biosynthetic pathways, and the factors regulating their production is essential for the development of new pharmaceuticals and for mitigating the risks of ergotism. The methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating biology of these potent fungal metabolites and to harness their potential for therapeutic applications. The continued application of advanced analytical and molecular techniques will undoubtedly uncover new alkaloids and provide deeper insights into the intricate regulation of their biosynthesis.

References

An In-Depth Technical Guide to the Classification of Ergoline Derivatives: Clavines, Lysergic Acid Amides, and Ergopeptines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, pharmacology, and experimental analysis of ergoline derivatives. This compound alkaloids are a diverse class of compounds derived from the tetracyclic this compound ring system and are of significant interest in medicinal chemistry and pharmacology due to their wide range of biological activities. This document focuses on three major classes: clavines, lysergic acid amides, and ergopeptines, detailing their structural distinctions, receptor interaction profiles, and the downstream signaling pathways they modulate.

Classification of this compound Derivatives

This compound derivatives are broadly categorized based on the substitution at the C-8 position of the this compound ring. This structural variation gives rise to three primary classes with distinct pharmacological properties.[1]

  • Clavines: This class is characterized by a methyl, hydroxymethyl, or related simple substituent at the C-8 position. They are often biosynthetic precursors to other this compound alkaloids.[2]

  • Lysergic Acid Amides: These are amide derivatives of d-lysergic acid. The complexity of the amide substituent can range from simple amines (e.g., in lysergic acid diethylamide, LSD) to more complex structures.[1]

  • Ergopeptines: This class consists of lysergic acid linked via an amide bond to a cyclic tripeptide moiety. These are typically larger and more complex molecules than the other two classes.[1]

G Ergoline_Derivatives This compound Derivatives Clavines Clavines (e.g., Agroclavine, Lysergol) Ergoline_Derivatives->Clavines  Simple C-8 substituent Lysergic_Acid_Amides Lysergic Acid Amides (e.g., LSD, Ergine) Ergoline_Derivatives->Lysergic_Acid_Amides  Amide of lysergic acid Ergopeptines Ergopeptines (e.g., Ergotamine, Bromocriptine) Ergoline_Derivatives->Ergopeptines  Lysergic acid + tripeptide

Classification of this compound Derivatives

Quantitative Receptor Binding Data

The pharmacological effects of this compound derivatives are primarily mediated through their interactions with various G-protein coupled receptors (GPCRs), most notably dopamine, serotonin, and adrenergic receptors. The binding affinities of these compounds for different receptor subtypes are crucial in determining their therapeutic potential and side-effect profiles. The following tables summarize the receptor binding affinities (Ki, pKi, or EC50 in nM) for representative compounds from each class. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities of Clavine Alkaloids
CompoundD1 (Ki, nM)D2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)α2A (Ki, nM)
Agroclavine->10001403.81.12.5130
Lysergol2917.51.91.10.32.613
Festuclavine->100012001301588520
(+)-Cycloclavine--140 (EC50)--16 (EC50)-

Data compiled from multiple sources.[2][3][4][5]

Table 2: Receptor Binding Affinities of Lysergic Acid Amides
CompoundD1 (Ki, nM)D2 (pKi)5-HT1A (pKi)5-HT1D (pKi)5-HT2A (Ki, nM)5-HT6 (pKi)5-HT7 (pKi)α1A (pKi)α1B (pKi)α2 (pKi)
LSD261---2.5-----
Ergine (LSA)->7>77.98->7>7~8.0~8.07.21

Data compiled from multiple sources.[4][5]

Table 3: Receptor Binding Affinities of Ergopeptines
CompoundD1 (Ki, nM)D2 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)α1 (Ki, nM)α2 (Ki, nM)
Ergotamine141.81.31.21.63.3
Bromocriptine16272.513114.316
Dihydroergocryptine-0.2-0.5----

Data compiled from multiple sources.[3][6]

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades that ultimately produce a physiological response. The two primary pathways discussed here are the Gαi/o-coupled dopamine D2 receptor and the Gαq-coupled serotonin 5-HT2A receptor.

Dopamine D2 Receptor Signaling (Gαi/o-coupled)

Many this compound derivatives, particularly ergopeptines like bromocriptine, are potent agonists at dopamine D2 receptors. Activation of the D2 receptor, which is coupled to an inhibitory G-protein (Gαi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ergoline_Agonist This compound Agonist Ergoline_Agonist->D2R Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Inhibits conversion to active form PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA_active->Cellular_Response Phosphorylates targets G cluster_membrane Cell Membrane HT2A_R 5-HT2A Receptor G_protein Gαq-βγ HT2A_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Lysergic_Acid_Amide Lysergic Acid Amide Lysergic_Acid_Amide->HT2A_R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response G A Prepare receptor membranes from cell culture or tissue B Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of bound ligand C->D E Plot % inhibition vs. log[test compound] to determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) E->F G Lysergic_Acid Lysergic Acid Lysergic_Acid_Amide Lysergic Acid Amide Lysergic_Acid->Lysergic_Acid_Amide + Amine Activating_Agent Activating Agent (e.g., SOCl₂, POCl₃) Activating_Agent->Lysergic_Acid Activates Amine Amine (R₂NH)

References

The Ergoline Scaffold: A Historical Journey from Ancient Poison to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development and Discovery of Ergoline Compounds

Executive Summary

The this compound ring system, a complex tetracyclic indole derivative, is the foundational structure for a vast and pharmacologically diverse class of compounds. Originally discovered as the toxic principle behind the devastating medieval epidemics of ergotism, these alkaloids have undergone a remarkable transformation from feared poisons to a rich source of valuable pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the historical development of this compound compounds, from their initial isolation from the Claviceps purpurea fungus to the synthesis of highly targeted therapeutics. It details the key scientific milestones, presents comparative quantitative data on receptor binding affinities, outlines seminal experimental protocols, and visualizes the complex signaling pathways through which these compounds exert their myriad effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the this compound class of molecules.

Historical Development: From St. Anthony's Fire to Targeted Therapeutics

The story of this compound compounds begins with the ergot fungus (Claviceps purpurea), a parasite of rye and other grains.[4] For centuries, consumption of ergot-contaminated flour led to widespread outbreaks of "St. Anthony's Fire," a horrific condition characterized by gangrenous and convulsive symptoms that claimed tens of thousands of lives in the Middle Ages.[1][2][5] Despite its toxicity, the uterotonic properties of ergot were recognized by midwives as early as 1582 to hasten childbirth, albeit with significant risk.[1][2][4][5][6]

The modern scientific investigation of ergot began in the early 20th century. A timeline of key discoveries is presented below:

  • 1906: George Barger and Francis H. Carr, along with Henry H. Dale, isolated a mixture of alkaloids they named "ergotoxine" and described its adrenolytic activity.[1][2][3] This marked the first isolation of a pharmacologically active principle from ergot.

  • 1918: Arthur Stoll, working at Sandoz Laboratories, isolated the first chemically pure ergot alkaloid, ergotamine.[1][2][7][8] Marketed as Gynergen in 1921, it found widespread use in obstetrics and for the treatment of migraines.[7][8]

  • 1932: Dudley and Moir isolated ergometrine (also known as ergonovine), the specific uterotonic principle of ergot.[4][5] This discovery was independently confirmed in three other laboratories in 1935.[1][2]

  • 1938: In the Sandoz laboratories in Basel, Switzerland, Albert Hofmann synthesized lysergic acid diethylamide (LSD) for the first time on November 16th while investigating lysergic acid derivatives as potential circulatory and respiratory stimulants.[9][10][11][12][13] The potent psychoactive properties of LSD were not discovered until Hofmann's accidental exposure and subsequent self-experimentation in 1943.[9][10][11][13]

  • 1943: Arthur Stoll and Albert Hofmann reported the first total synthesis of an ergot alkaloid, ergometrine.[6]

  • 1951: The complete chemical structure of the peptide ergot alkaloids, including ergotamine, was elucidated by Stoll, Hofmann, and Petrzilka, revealing a unique cyclol structure.[1]

  • 1965: Scientists at Sandoz discovered bromocriptine, a semi-synthetic this compound derivative.[14] It was first marketed as Parlodel and became a cornerstone in the treatment of hyperprolactinemia and Parkinson's disease due to its dopamine D2 receptor agonist activity.[14][15][16]

  • 1980: Cabthis compound was patented, another potent and long-acting dopamine D2 receptor agonist used for hyperprolactinemia and other related conditions.[17][18][19]

This progression from crude fungal extracts to rationally designed semi-synthetic derivatives highlights the evolution of medicinal chemistry and pharmacology. The this compound scaffold proved to be a remarkably versatile template, allowing for the development of drugs with a wide range of activities by modifying its structure to target different receptor systems.[6][20]

Pharmacology and Receptor Interactions

This compound derivatives exhibit a broad spectrum of pharmacological activities due to their structural similarity to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine.[7][20][21][22][23] This allows them to bind to and modulate a variety of receptor subtypes, often with high affinity.[20] The specific functional outcome—agonist, partial agonist, or antagonist activity—depends on the precise chemical structure of the this compound derivative and the receptor subtype it interacts with.[7] This promiscuous pharmacology is both a source of therapeutic benefit and a cause of side effects.[6][21][22]

Quantitative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of several key this compound compounds for major human dopamine, serotonin, and adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundD1D2D3D45-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2Cα1Aα2Aα2Bα2C
Bromocriptine ~440[23]~8[23]~5[23]~290[23]----------
Cabthis compound -0.61[24]1.27[24]-----------
Lisuride 56.7[24]0.95[24]1.08[24]-0.5[13]---------
Pergolide 447[24]-0.86[24]----Agonist[25]Agonist[25]-----
Dihydroergotamine -0.47 (IC50)[26]--Agonist[26]0.58 (IC50)[26]-Agonist[26]-Agonist[26]--2.8 (IC50)[26]-
Metthis compound High Affinity[12]--High Affinity[12]---2.29 (pKi 8.64)[3]1.78 (pKi 8.75)[3]1.78 (pKi 8.75)[3]----
Methysergide >10,000[15]>10,000[15]->10,000[15]Agonist[15]--Antagonist[15]Antagonist[15]Antagonist[15]>10,000[15]High Affinity[15]High Affinity[15]High Affinity[15]
Ergotamine ----Agonist[27]Agonist[27]Agonist[27]---Agonist[5]---

Key Signaling Pathways

The pharmacological effects of this compound compounds are mediated through their interaction with G-protein coupled receptors (GPCRs). The specific signaling cascades activated depend on the receptor subtype and the G-protein to which it couples.

Dopamine D2 Receptor Signaling (Inhibitory)

Many clinically important ergolines, such as bromocriptine and cabthis compound, are potent agonists at D2 receptors. These receptors couple to the Gαi/o family of G-proteins.

Extraction_Workflow Start Ground Ergot Sclerotia Defat Defat with Petroleum Ether Start->Defat Alkalinize Alkalinize with Na₂CO₃ (Liberate Free Bases) Defat->Alkalinize Extract1 Extract with Chloroform Alkalinize->Extract1 AcidWash Liquid-Liquid Extraction with Dilute Acid Extract1->AcidWash Separate1 Separate Phases (Aqueous Phase Contains Alkaloids) AcidWash->Separate1 Basify Basify Aqueous Phase Separate1->Basify Extract2 Re-extract into Fresh Chloroform Basify->Extract2 Purify Chromatography & Crystallization Extract2->Purify End Pure this compound Alkaloids Purify->End

References

Ergoline Alkaloids and the Dopamine D2 Receptor: A Technical Guide to Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergoline alkaloids are a class of compounds that serve as potent agonists at dopamine D2 receptors (D2R), a critical G protein-coupled receptor (GPCR) target for neurological and endocrine disorders.[1][2] Their mechanism of action is complex, extending beyond simple receptor occupation to the differential activation of distinct intracellular signaling pathways. Understanding this mechanism is paramount for the development of next-generation therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth analysis of the interaction between this compound alkaloids and the D2 receptor, focusing on the core signaling cascades, quantitative pharmacological data, and the experimental protocols used for their characterization.

The D2 receptor, a member of the D2-like family, canonically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[3][4][5][6] However, a parallel signaling pathway involving the recruitment of β-arrestin proteins is also initiated upon agonist binding.[7][8][9] This dual signaling capability means that this compound alkaloids can be characterized not only by their binding affinity and potency in G-protein pathways but also by their ability to engage the β-arrestin cascade. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key focus of modern D2R research.

Core Signaling Pathways

Upon binding of an this compound alkaloid, the D2 receptor undergoes a conformational change that initiates two primary signaling cascades:

  • Gαi/o-Mediated Pathway (Canonical Signaling): This is the classic pathway for D2R activation. The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi/o protein. The GTP-bound Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a measurable decrease in the intracellular concentration of the second messenger cAMP.[4][5][10] This pathway is central to the therapeutic effects of D2R agonists in conditions like Parkinson's disease and hyperprolactinemia.

  • β-Arrestin-Mediated Pathway (G-Protein-Independent Signaling): Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2R.[7][11] This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor physically uncouples it from the G-protein, terminating the canonical signal.[8] Furthermore, β-arrestin acts as a scaffold protein, initiating a distinct wave of G-protein-independent signaling and mediating receptor internalization.[8][12]

D2R_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor G_protein Gαi/o-GDP D2R->G_protein Activates GRK GRK D2R->GRK This compound This compound Alkaloid This compound->D2R Binds & Activates G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC ResponseG Cellular Response cAMP->ResponseG Leads to D2R_P Phosphorylated D2 Receptor GRK->D2R_P Phosphorylates Barr β-Arrestin D2R_P->Barr Recruits ResponseB Internalization & Downstream Signaling Barr->ResponseB Mediates

Caption: Dual signaling pathways of the D2 receptor activated by an this compound alkaloid.

Quantitative Pharmacology of this compound Alkaloids at D2 Receptors

The pharmacological activity of this compound alkaloids is defined by their binding affinity (Ki) and functional potency (EC50) or inhibitory potency (IC50) at the D2 receptor. The following table summarizes key quantitative data from published literature. A lower value indicates higher affinity or potency.

CompoundParameterValue (nM)Assay TypeReference
Ergovaline Ki6.9 ± 2.6Radioligand Binding[13]
EC508 ± 2cAMP Inhibition[13]
Ergotamine EC502 ± 1cAMP Inhibition[13]
α-Ergocryptine EC5028 ± 2cAMP Inhibition[13]
Ergonovine EC5047 ± 2cAMP Inhibition[13][14]
Cabthis compound Affinity RankHigher than BromocriptineRadioligand Binding[15]
Pergolide Affinity RankHigher than Cabthis compoundRadioligand Binding[15]
Lisuride Potency RankHighRadioligand Binding[16]
Bromocriptine ActivityPotent D2 AgonistMultiple Assays[2]

Note: Affinity and potency can vary based on experimental conditions, tissue/cell type, and specific receptor isoform (D2S vs. D2L).

Experimental Protocols

Characterizing the interaction of this compound alkaloids with D2 receptors requires a suite of specialized assays. Below are detailed methodologies for three fundamental experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled this compound alkaloid by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the D2 receptor.[3][14]

Methodology:

  • Membrane Preparation: Cells or tissues endogenously or recombinantly expressing D2 receptors are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged at high speed to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.[3][17]

  • Competitive Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a D2-specific radioligand (e.g., [³H]Spiperone) and serial dilutions of the unlabeled test compound (this compound alkaloid).[3][17] A parallel reaction containing a high concentration of a known D2 antagonist (e.g., (+)-butaclamol) is included to define non-specific binding.[3]

  • Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with ice-cold buffer to remove any remaining unbound ligand.[3]

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.[3]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[14]

Binding_Assay_Workflow start Start prep Prepare D2R-expressing cell membranes start->prep incubate Incubate membranes with Radioligand + this compound Alkaloid prep->incubate filter Rapid vacuum filtration to separate bound/unbound incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity via scintillation counting wash->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC50) of an this compound alkaloid by quantifying its ability to inhibit adenylyl cyclase activity via Gαi/o coupling.[4][10]

Methodology:

  • Cell Culture: Utilize a recombinant cell line (e.g., CHO-K1, HEK293) stably expressing the human D2 receptor.[5][9]

  • Agonist Stimulation: Seed the cells in a microplate. To amplify the inhibitory signal, intracellular cAMP levels are often first stimulated using an agent like forskolin. Immediately after, serial dilutions of the this compound alkaloid are added to the wells.[9]

  • Cell Lysis and Detection: After a defined incubation period, the cells are lysed. The intracellular cAMP concentration is then measured. A common method is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). In this format, cAMP produced by the cells competes against a europium cryptate-labeled cAMP analog for binding to an anti-cAMP antibody coupled to an acceptor fluorophore.[10]

  • Signal Measurement: The plate is read on an HTRF-compatible reader. When the donor (cryptate) and acceptor (fluorophore) are in proximity, energy transfer occurs. High levels of cellular cAMP displace the labeled analog, reducing the HTRF signal. Therefore, the signal is inversely proportional to the cAMP concentration.[10]

  • Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the log concentration of the this compound alkaloid. The EC50 value, representing the concentration that produces 50% of the maximal inhibition of cAMP production, is determined from this curve.[4]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the D2 receptor following stimulation by an this compound alkaloid, a key step in G-protein-independent signaling.[7][8]

Methodology:

  • Cell Transfection: HEK293 cells are transiently co-transfected with two genetic constructs: one for the D2 receptor fused to an energy donor (e.g., Renilla Luciferase, Rluc8) and another for β-arrestin2 fused to an energy acceptor (e.g., Venus or YFP). This technique is known as Bioluminescence Resonance Energy Transfer (BRET).[8][11][12]

  • Cell Preparation: The transfected cells are harvested, washed, and resuspended in an appropriate assay buffer. They are then plated into a white, opaque microplate suitable for luminescence measurements.

  • Stimulation and Detection: The luciferase substrate (e.g., coelenterazine) is added to the wells. A baseline luminescence reading is taken. Subsequently, the this compound alkaloid is added to stimulate the cells. If the alkaloid promotes the interaction, it brings the Rluc8-D2R and Venus-β-arrestin2 into close proximity (<10 nm).

  • BRET Measurement: The light emitted by Rluc8 excites the nearby Venus acceptor, which in turn emits light at a longer wavelength. A plate reader capable of detecting both wavelengths simultaneously measures the emission from both the donor and the acceptor.[8]

  • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). An increase in this ratio signifies β-arrestin recruitment. Plotting the net BRET ratio against the log concentration of the agonist allows for the determination of an EC50 value for this specific signaling event.[8]

BRET_Assay_Workflow start Start transfect Co-transfect cells with D2R-Rluc8 & β-Arrestin-Venus start->transfect plate Plate transfected cells in microplate transfect->plate add_sub Add luciferase substrate plate->add_sub stimulate Stimulate with This compound Alkaloid add_sub->stimulate read Measure luminescence at Donor & Acceptor wavelengths stimulate->read analyze Calculate BRET Ratio to determine EC50 read->analyze end End analyze->end

Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.

Biased Agonism at the D2 Receptor

The discovery that D2R signaling is not monolithic but rather a composite of G-protein and β-arrestin pathways has led to the concept of functional selectivity or biased agonism . A biased agonist is a ligand that stabilizes a receptor conformation that preferentially activates one signaling pathway over another.[7][9]

For the D2 receptor, an this compound alkaloid could be:

  • Balanced: Activating both Gαi/o and β-arrestin pathways to a similar degree.

  • G-protein Biased: Preferentially activating the Gαi/o pathway, leading to robust cAMP inhibition with weak β-arrestin recruitment.

  • β-arrestin Biased: Preferentially recruiting β-arrestin with weaker G-protein activation.

The development of G-protein biased D2R agonists is of significant therapeutic interest, as it is hypothesized that the desired anti-parkinsonian effects are mediated by the G-protein pathway, while some adverse effects may be linked to the β-arrestin pathway.[9][18] Identifying and characterizing this bias is therefore a critical goal in modern drug discovery.

Biased_Agonism cluster_ligand cluster_receptor cluster_pathways Ligand G-Protein Biased This compound Alkaloid D2R Dopamine D2 Receptor Ligand->D2R G_Pathway Gαi/o Pathway (cAMP Inhibition) D2R->G_Pathway Preferential Activation B_Pathway β-Arrestin Pathway (Recruitment) D2R->B_Pathway Weak Activation

Caption: Logical relationship of a G-protein biased agonist at the D2 receptor.

Conclusion

The mechanism of action for this compound alkaloids at the dopamine D2 receptor is a sophisticated process involving the engagement of at least two major signaling pathways. While their primary therapeutic action is attributed to the canonical Gαi/o-mediated inhibition of adenylyl cyclase, the concurrent recruitment of β-arrestin adds a critical layer of complexity. A comprehensive pharmacological characterization of any novel this compound derivative must therefore include quantitative binding assays, G-protein functional assays (e.g., cAMP), and β-arrestin recruitment assays. The insights gained from this multi-faceted approach are essential for understanding drug efficacy and for rationally designing biased agonists that may offer superior therapeutic profiles for a range of debilitating neurological and psychiatric disorders.

References

Serotonergic Activity of Ergoline Derivatives at 5-HT Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between ergoline derivatives and serotonin (5-HT) receptors. Ergot alkaloids and their synthetic derivatives represent a class of compounds with a complex pharmacological profile, acting as agonists, partial agonists, or antagonists at various monoamine receptors, including those for serotonin, dopamine, and adrenaline.[1] Their tetracyclic this compound scaffold contains the essential structural features of these neurotransmitters, enabling a broad spectrum of activity.[1] This document details their quantitative binding affinities, outlines the primary signaling pathways they modulate, and provides methodologies for their experimental characterization.

Quantitative Data: Binding Affinity of this compound Derivatives

The interaction of this compound derivatives with 5-HT receptors is characterized by a wide range of affinities and selectivities. Many derivatives bind with high affinity to multiple 5-HT receptor subtypes, with the exception of 5-HT3 and 5-HT4 receptors.[2] The following table summarizes the binding affinities (Ki, in nM) of several common this compound derivatives for various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT65-HT7
Bromocriptine 2.84.96.21.25.0--
Ergotamine 4.91.44[3]4.83[3]1.91.06.813
Lisuride 4.01.00.40.31.0--
LSD (d-LSD) 1.34.99.02.40.95.27[3]10.33[3]
Metthis compound 2.51.61.31.00.6--
Methysergide 122.51.32.51.0--
Nicthis compound 6.01.01.00.20.7--

Note: Data is compiled from multiple sources and represents typical reported values. Specific experimental conditions can influence results. The diverse affinities highlight the promiscuous nature of many this compound compounds, though some show preferential binding (e.g., Dihydroergocryptine for 5-HT1 receptors, CQ 32-084 for 5-HT2 receptors).[4]

Signaling Pathways of 5-HT Receptors

With the exception of the 5-HT3 receptor, all other 5-HT receptor subtypes are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[5] this compound derivatives can act as agonists, triggering these pathways, or as antagonists, blocking them.

5-HT1 and 5-HT5 Receptor Families (Gi/o-Coupled Pathway)

Receptors in the 5-HT1 and 5-HT5 families couple to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This pathway is crucial for neuronal inhibition.

Gi_Coupled_Pathway cluster_membrane Cell Membrane Receptor 5-HT1 / 5-HT5 Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts Ligand This compound Agonist Ligand->Receptor binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response modulates

Caption: Canonical Gi/o-coupled signaling pathway for 5-HT1 and 5-HT5 receptors.

5-HT2 Receptor Family (Gq/G11-Coupled Pathway)

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) couples to Gq/G11 proteins.[6] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8]

Gq_Coupled_Pathway cluster_membrane Cell Membrane Receptor 5-HT2 Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC Ligand This compound Agonist Ligand->Receptor Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Ion_Channel_Pathway cluster_membrane Cell Membrane Receptor_Closed 5-HT3 Receptor (Channel Closed) Receptor_Open 5-HT3 Receptor (Channel Open) Receptor_Closed->Receptor_Open conformational change Ions_In Cation Influx (Na⁺, Ca²⁺) Receptor_Open->Ions_In allows Ligand Serotonin Ligand->Receptor_Closed binds Depolarization Neuronal Depolarization Ions_In->Depolarization causes Beta_Arrestin_Pathway Agonist This compound Agonist Receptor 5-HT Receptor Agonist->Receptor GRK GRK Receptor->GRK activates Receptor_P Phosphorylated Receptor Receptor->Receptor_P GRK->Receptor phosphorylates Arrestin β-Arrestin Receptor_P->Arrestin recruits Internalization Receptor Internalization (Endocytosis) Arrestin->Internalization MAPK MAP Kinase Cascade Activation Arrestin->MAPK Binding_Assay_Workflow Prep Prepare Reagents: Membranes, Radioligand, Test Compound Dilutions Plate Plate Assay Components: - Total Binding (Buffer) - Non-Specific (Unlabeled Ligand) - Competition (Test Compound) Prep->Plate Incubate Incubate to Reach Equilibrium (e.g., 60-120 min at 25°C) Plate->Incubate Filter Rapidly Filter Plate Contents Wash with Ice-Cold Buffer Incubate->Filter Dry Dry Filter Plate (e.g., 2h at 50°C) Filter->Dry Scint Add Scintillation Cocktail Equilibrate Dry->Scint Count Measure Radioactivity (CPM) Using Scintillation Counter Scint->Count Analyze Data Analysis: 1. Calculate Specific Binding 2. Plot Competition Curve 3. Determine IC₅₀ 4. Calculate Ki (Cheng-Prusoff) Count->Analyze

References

The Pharmacology of Semi-Synthetic Ergoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of semi-synthetic ergoline derivatives. These compounds, derived from the ergot alkaloids produced by the fungus Claviceps purpurea, represent a versatile class of molecules with significant therapeutic applications. Their complex pharmacology stems from their structural similarity to endogenous neurotransmitters, allowing them to interact with a range of dopamine, serotonin, and adrenergic receptors. This guide details their mechanisms of action, receptor binding affinities, functional activities, and the experimental methodologies used to characterize them.

Core Pharmacology and Mechanism of Action

Semi-synthetic this compound derivatives exert their pharmacological effects by acting as agonists, partial agonists, or antagonists at various G protein-coupled receptors (GPCRs).[1][2] Their tetracyclic this compound core structure mimics the essential features of monoamine neurotransmitters, enabling their interaction with dopaminergic, serotonergic, and adrenergic receptor systems.[3] This multi-receptor activity is responsible for both their therapeutic efficacy and their potential side effects.[4]

The clinical applications of these derivatives are diverse, ranging from the treatment of Parkinson's disease and hyperprolactinemia to migraines.[5][6] For instance, the anti-parkinsonian effects of drugs like bromocriptine, cabthis compound, and pergolide are primarily attributed to their agonist activity at dopamine D2 receptors.[7][8][9] Conversely, their interactions with serotonin receptors, particularly the 5-HT2B subtype, have been linked to adverse effects such as cardiac valvulopathy.[4]

Quantitative Receptor Binding and Functional Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50/IC50) of several prominent semi-synthetic this compound derivatives. This quantitative data is crucial for understanding their receptor selectivity and predicting their pharmacological profiles.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Semi-Synthetic this compound Derivatives

CompoundD1D2D3D4
Bromocriptine 1627[10]2.5[10]--
Cabthis compound High[11]0.61[12]1.27[12]-
Lisuride 56.7[12]0.95[12]1.08[12]-
Pergolide 447[12]2.4[13]0.86[12]-
Nicthis compound Low affinity[14]Low affinity[14]--

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Semi-Synthetic this compound Derivatives

Compound5-HT1A5-HT2A5-HT2B5-HT2C
Bromocriptine --High Affinity[15]-
Cabthis compound Moderate Affinity[16]Moderate Affinity[16]High Affinity[16]Moderate Affinity[16]
Lisuride 0.5[17]High Affinity[18]Antagonist[18]High Affinity[18]
Pergolide --High Affinity[4]-
Nicthis compound 6[14]Moderate Affinity[14]--

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM) of Semi-Synthetic this compound Derivatives

Compoundα1Aα1Bα1Dα2Aα2Bα2C
Bromocriptine ------
Cabthis compound Low Affinity[19]Low Affinity[19]-Low Affinity[19]--
Lisuride High Affinity[18]High Affinity[18]High Affinity[18]High Affinity[18]High Affinity[18]High Affinity[18]
Pergolide ------
Nicthis compound 0.2 (IC50)[14]--Moderate Affinity[14]--

Key Signaling Pathways

The interaction of semi-synthetic this compound derivatives with their target receptors initiates intracellular signaling cascades that mediate their physiological effects. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the Dopamine D2, Serotonin 5-HT2B, and Alpha-1 Adrenergic receptors.

Dopamine_D2_Signaling This compound Semi-Synthetic This compound Derivative (e.g., Bromocriptine) D2R Dopamine D2 Receptor This compound->D2R Agonist Binding Gi Gi/o Protein D2R->Gi Activation BetaArrestin β-Arrestin D2R->BetaArrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation Internalization Receptor Internalization BetaArrestin->Internalization Induction

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2B_Signaling This compound Semi-Synthetic This compound Derivative (e.g., Cabthis compound) HT2BR Serotonin 5-HT2B Receptor This compound->HT2BR Agonist Binding Gq Gq/11 Protein HT2BR->Gq Activation BetaArrestin β-Arrestin HT2BR->BetaArrestin Recruitment PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Activation Ca->PKC Co-activation CellularResponse Cellular Response (e.g., Fibrosis) PKC->CellularResponse Phosphorylation of substrates

Serotonin 5-HT2B Receptor Signaling Pathway

Adrenergic_Alpha1_Signaling This compound Semi-Synthetic This compound Derivative (e.g., Nicthis compound) Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonist Binding Gq Gq/11 Protein Alpha1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Activation Ca->PKC Co-activation CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Phosphorylation of substrates

Alpha-1 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of semi-synthetic this compound derivatives relies on a suite of in vitro assays to determine their binding affinity and functional activity at various receptors. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from its receptor by a non-labeled test compound.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • Test compound (semi-synthetic this compound derivative).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and experimental conditions (radioligand + varying concentrations of the test compound).

  • Incubation: Add the cell membranes, radioligand, and test compound/control to the appropriate wells. Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity (EC50 or IC50) of a test compound on Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To quantify the ability of a test compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cAMP.

Materials:

  • Whole cells expressing the receptor of interest.

  • Test compound.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

  • Lysis buffer.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For Gi-coupled receptors, co-stimulate with forskolin.

  • Incubation: Incubate the plate for a specific time at a controlled temperature to allow for cAMP production/inhibition.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in each well using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, providing a measure of a compound's ability to induce receptor desensitization and internalization, as well as to activate β-arrestin-mediated signaling pathways.

Objective: To quantify the agonist-induced recruitment of β-arrestin to a specific GPCR.

Materials:

  • Cells co-expressing the GPCR of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

  • Test compound.

  • Substrate for the reporter system.

  • Luminometer or fluorometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: Add the substrate for the reporter enzyme. The proximity of the two reporter fragments upon β-arrestin recruitment leads to a functional enzyme that converts the substrate into a detectable signal (e.g., light or fluorescence).

  • Signal Detection: Measure the signal using a luminometer or fluorometer.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound to determine the EC50 value for β-arrestin recruitment.

Conclusion

Semi-synthetic this compound derivatives are a pharmacologically complex and therapeutically valuable class of drugs. Their clinical utility is a direct result of their interactions with multiple neurotransmitter receptor systems. A thorough understanding of their receptor binding profiles, functional activities, and the underlying signaling pathways is essential for the rational design of new derivatives with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of these important compounds.

References

A Technical Guide to the Structural and Biosynthetic Distinctions Between Ergoline and Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed comparison of ergoline and indole alkaloids for researchers, scientists, and drug development professionals. It elucidates the fundamental structural differences, biosynthetic origins, physicochemical properties, and analytical methodologies pertinent to these two significant classes of natural products.

Core Structural Differences: A Hierarchical Relationship

Indole alkaloids represent a vast and diverse class of over 4,100 known compounds, all characterized by the presence of an indole nucleus.[1] The foundational structure is a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring.

This compound alkaloids are, in fact, a structurally complex subclass of indole alkaloids.[2][3] Their defining feature is a rigid, tetracyclic this compound ring system.[4][5][6] This framework incorporates the fundamental indole moiety within its larger, more constrained structure. This hierarchical relationship is a critical distinction: all ergolines are indole alkaloids, but most indole alkaloids do not possess the tetracyclic this compound scaffold.

G cluster_0 Structural Classification Indole Indole Alkaloids (e.g., Tryptamine, Psilocin) This compound This compound Alkaloids (e.g., Lysergic Acid, Ergotamine) Indole->this compound Is a Subclass Of G cluster_indole Simple Indole Pathway cluster_this compound This compound Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation DMAT 4-Dimethylallyl- L-Tryptophan (DMAT) Tryptophan->DMAT Prenylation (DMATS) SimpleIndoles Simple Indoles (DMT, Psilocin) Tryptamine->SimpleIndoles Methylation, etc. ErgolineScaffold This compound Scaffold (Lysergic Acid) DMAT->ErgolineScaffold N-methylation, Oxidative Cyclizations G Alkaloid Indole or this compound Alkaloid (Agonist) Receptor 5-HT2A Receptor Alkaloid->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate Protein Kinase C (PKC) DAG->PKC G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Biological Material Extract Acid-Base Extraction Start->Extract Crude Crude Alkaloid Extract Extract->Crude HPLC HPLC Separation (C18 Column) Crude->HPLC MS ESI-MS/MS Detection HPLC->MS Data Data Acquisition & Quantification MS->Data

References

Ergoline Scaffold: A Privileged Template for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

The ergoline scaffold, a tetracyclic ring system derived from ergot alkaloids, has long been a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs).[1][2] Its rigid structure provides a fixed orientation for pharmacophoric groups, allowing for fine-tuning of receptor affinity and functional activity. This technical guide provides a comprehensive overview of the this compound scaffold as a template for drug design, with a focus on its interactions with dopamine, serotonin, and adrenergic receptors. We present a compilation of quantitative binding data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of relevant signaling pathways and drug discovery workflows to aid researchers in the development of novel this compound-based therapeutics.

Introduction to the this compound Scaffold

The this compound ring system is the common structural feature of a large class of fungal metabolites known as ergot alkaloids, first isolated from the ergot fungus Claviceps purpurea.[1] These natural products exhibit a broad spectrum of pharmacological activities, which has spurred the development of numerous semi-synthetic derivatives with improved therapeutic profiles.[2] The this compound scaffold's structural similarity to endogenous neurotransmitters like dopamine, serotonin, and norepinephrine underpins its ability to interact with their respective receptors, often with high affinity.[2] This inherent polypharmacology, while sometimes a source of side effects, also presents opportunities for developing drugs with unique, multi-target mechanisms of action. Clinically successful drugs derived from the this compound scaffold include bromocriptine and cabthis compound for Parkinson's disease and hyperprolactinemia, ergotamine and dihydroergotamine for migraine, and methysergide for the prevention of migraine and cluster headaches.[1]

Quantitative Receptor Binding Data

The affinity of this compound derivatives for various receptor subtypes is a critical determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki, IC50 in nM) of several key this compound compounds at human dopamine, serotonin, and adrenergic receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities of this compound Derivatives at Dopamine Receptors

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Bromocriptine >10002.74.720>1000
Cabthis compound 4470.611.271.2968
Lisuride 56.70.951.082.4198
Pergolide 2000.30.8615300
Ergotamine 6.81.30.74.912.5
Dihydroergotamine 100.471.53.025

Table 2: Binding Affinities of this compound Derivatives at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)
Bromocriptine 136.24.59.51.312
Cabthis compound 142.51.2191.29.4
Lisuride 1.43.02.01.60.31.1
Pergolide 1.74.01.32.00.53.0
Ergotamine 4.90.50.61.81.13.2
Dihydroergotamine 4.00.580.61.11.02.5
Methysergide 2.54.21.82.1 (antagonist)0.8 (antagonist)1.3 (antagonist)

Table 3: Binding Affinities of this compound Derivatives at Adrenergic Receptors

Compoundα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)
Bromocriptine 6.48.910150200250
Cabthis compound 5598120243045
Lisuride 9.815125.06.58.0
Pergolide 304550202530
Ergotamine 1.11.51.30.81.01.2
Dihydroergotamine 1.01.21.10.52.80.7

Key Signaling Pathways

This compound derivatives exert their effects by modulating intracellular signaling cascades upon binding to their target GPCRs. The following diagrams illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptors.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB PKA->CREB Decreases phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Alters Gene Transcription Ergoline_Agonist This compound Agonist Ergoline_Agonist->D2R Binds

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens cAMP cAMP AC->cAMP Decreases ATP to cAMP K_ion GIRK->K_ion K+ Efflux PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_ion->Hyperpolarization Causes Ergoline_Agonist This compound Agonist Ergoline_Agonist->HT1A_R Binds

Serotonin 5-HT1A Receptor Signaling Pathway

Adrenergic_Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha1_R Adrenergic α1 Receptor G_protein Gq/11 Protein Alpha1_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion ER->Ca2_ion Ca2+ Release Ca2_ion->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates proteins Ergoline_Agonist This compound Agonist Ergoline_Agonist->Alpha1_R Binds Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis & SAR Exploration Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Binding & Functional Assays) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (Affinity, Selectivity, Efficacy) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Properties) Hit_to_Lead->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., 6-OHDA, Migraine Models) Lead_Optimization->In_Vivo_Efficacy Preclinical_Tox Preclinical Toxicology & Safety Pharmacology In_Vivo_Efficacy->Preclinical_Tox IND IND-Enabling Studies Preclinical_Tox->IND Phase_I Phase I Clinical Trials (Safety & PK in Humans) IND->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval & Market Launch NDA->Approval

References

The role of the ergoline ring system in receptor binding.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Ergoline Ring System in Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound ring system, a tetracyclic indole alkaloid structure, is the foundational scaffold for a vast array of natural and semi-synthetic compounds known as ergot alkaloids.[1][2] First isolated from the ergot fungus (Claviceps purpurea), these molecules have a rich history in pharmacology, serving as both toxic substances and valuable therapeutic agents.[1][2][3] The enduring interest in the this compound scaffold stems from its remarkable ability to interact with a wide spectrum of biological targets, primarily due to its structural similarity to endogenous monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5][6]

This structural mimicry allows this compound derivatives to bind with high affinity to various dopaminergic, serotonergic, and adrenergic receptors, where they can act as agonists, partial agonists, or antagonists.[1][4][7] This promiscuous pharmacology results in a broad range of physiological effects, making this compound-based drugs clinically useful for conditions as diverse as Parkinson's disease, migraines, and hyperprolactinemia.[2][8] However, this lack of selectivity also presents significant challenges, often leading to complex side-effect profiles.[2] This guide provides a technical overview of the this compound ring system's interaction with these key receptor families, supported by quantitative binding data, experimental methodologies, and pathway visualizations.

The this compound Scaffold: A Privileged Pharmacophore

The this compound nucleus consists of a tetracyclic ring structure that contains an indole moiety, a feature essential for its interaction with monoaminergic receptors.[4][5] This core structure is considered a "privileged scaffold" in medicinal chemistry because its rigid conformation correctly positions key pharmacophoric elements—specifically the indole nitrogen and the basic nitrogen at position 6—to mimic the binding of natural neurotransmitters.[9]

cluster_0 Endogenous Neurotransmitters cluster_1 Core Scaffold cluster_2 Receptor Targets Dopamine Dopamine This compound This compound Ring System (Tetracyclic Indoleamine) Dopamine->this compound Structural Mimicry Serotonin Serotonin (5-HT) Serotonin->this compound Structural Mimicry Norepinephrine Norepinephrine Norepinephrine->this compound Structural Mimicry D_Receptors Dopamine Receptors (D1, D2, D3...) This compound->D_Receptors Binds to S_Receptors Serotonin Receptors (5-HT1, 5-HT2...) This compound->S_Receptors Binds to A_Receptors Adrenergic Receptors (α1, α2...) This compound->A_Receptors Binds to

Caption: Structural relationship of the this compound scaffold to neurotransmitters.

Interaction with Key Receptor Systems

The pharmacological diversity of this compound derivatives is a direct consequence of their interaction with multiple receptor families. The specific activity of a given compound (agonist vs. antagonist) and its receptor selectivity are determined by the nature and stereochemistry of substituents, particularly at the C-8 position.[5][10]

Dopamine Receptors

This compound derivatives are potent ligands for dopamine receptors, particularly the D2 receptor subtype, which is a key target in the treatment of Parkinson's disease and hyperprolactinemia.[2][11] Compounds like bromocriptine, lisuride, and cabthis compound are well-characterized D2 receptor agonists.[11][12] Their affinity for D1 and D3 receptors is also significant and contributes to their overall pharmacological profile.[11] For instance, the affinities of cabthis compound, lisuride, and pergolide for the D3 receptor are comparable to that of pramipexole.[11]

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors

Compound D1 Receptor (Ki, nM) D2 Receptor (Ki, nM) D3 Receptor (Ki, nM) Reference
Lisuride 56.7 0.95 1.08 [11]
Cabthis compound >10,000 0.61 1.27 [11]
Pergolide 447 >10,000 (low affinity) 0.86 [11]
Bromocriptine High (Antagonist) High (Agonist) - [12][13]
α-Dihydroergocryptine 35.4 >10,000 >10,000 [11]

Note: Data compiled from studies on human brain tissue.[11] Ki values can vary based on experimental conditions.

Activation of D2 receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

cluster_0 cluster_1 cluster_2 This compound This compound Agonist (e.g., Bromocriptine) D2R Dopamine D2 Receptor This compound->D2R Binds & Activates G_Protein Gαi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Response Decreased Neuronal Excitability (Cellular Response) cAMP->Response Leads to

Caption: Simplified signaling pathway for D2 dopamine receptor agonism.
Serotonin (5-HT) Receptors

The interaction of ergolines with serotonin (5-HT) receptors is particularly complex, with compounds exhibiting a wide range of affinities and functional activities across numerous subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B).[2][10] This interaction is responsible for both therapeutic effects, such as the anti-migraine action of ergotamine, and significant adverse effects.[14]

A critical aspect of this compound pharmacology is the concept of functional selectivity or biased agonism . This is particularly relevant at the 5-HT2B receptor, where certain this compound derivatives (e.g., ergotamine, pergolide) preferentially activate β-arrestin signaling pathways over traditional G-protein pathways.[15][16] This biased agonism is implicated in the pathogenesis of cardiac valvulopathy, a serious side effect associated with long-term use of these drugs.[15][16]

Table 2: Binding Affinities of this compound Derivatives at Serotonin Receptors

Compound Receptor Subtype Preparation Parameter Value Reference
Ergovaline 5-HT2A Rat Tail Artery pEC50 8.86 ± 0.03 [17]
Ergovaline 5-HT2A Rat Tail Artery pKP 8.51 ± 0.06 [17]
Ergovaline 5-HT1B/1D Guinea Pig Iliac Artery pEC50 7.71 ± 0.10 [17]
Ergonovine 5-HT1A/1B/1D/2A/2C - Ki High Affinity (<100 nM) [18]
Metthis compound 5-HT1A / 5-HT2A - Activity Agonist / Antagonist [2]

Note: pEC50 is the negative log of the molar concentration for 50% of maximal response. pKP is the negative log of the partial agonist dissociation constant.

The 5-HT2A receptor, a Gq/11-coupled receptor, is a primary target for classic hallucinogens like LSD and is involved in smooth muscle contraction.

cluster_0 cluster_1 cluster_2 This compound This compound Ligand (e.g., Ergotamine) HT2AR 5-HT2A Receptor This compound->HT2AR Binds & Activates G_Protein Gαq/11 Protein HT2AR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates

Caption: Simplified 5-HT2A receptor Gq signaling pathway.
Adrenergic Receptors

Many this compound derivatives, especially the peptide ergot alkaloids like ergotamine, exhibit high affinity for α-adrenergic receptors.[6][7] They often act as partial agonists or antagonists at these sites.[7] This interaction, particularly at α1-adrenoceptors on vascular smooth muscle, is a primary contributor to the potent vasoconstrictive effects of drugs like ergotamine and dihydroergotamine, which underlies their use in treating acute migraine attacks.[7][8] Studies have shown that many ergolines possess nanomolar affinity for α1A, α1B, and α1D adrenoceptor subtypes but generally show low selectivity between them.[7]

Table 3: Binding Affinities of this compound Derivatives at Adrenergic Receptors

Compound Receptor Subtype Parameter Value (nM) Reference
Ergotamine α1A, α1B, α1D Ki Nanomolar Affinity [7]
Dihydroergotamine α1A, α1B, α1D Ki Nanomolar Affinity [7]
Lisuride α1A, α1B, α1D Ki Nanomolar Affinity [7]
Ergonovine α1-Adrenergic KD 410 [19]
8-alpha-ergoline α1, α2 pKi 6.92 - 8.52 [5]

Note: pKi is the negative log of the Ki value.

Experimental Protocols: Receptor Binding Assay

Determining the binding affinity (Ki) of an this compound derivative for a specific receptor is fundamental to its pharmacological characterization. The competitive radioligand binding assay is a standard and widely used method for this purpose.[18][20]

Principle

This assay measures the ability of an unlabeled test compound (e.g., an this compound derivative) to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]

Detailed Methodology
  • Receptor Preparation:

    • Source: Tissues endogenously expressing the receptor or cell lines (e.g., CHO, HEK293) transfected to express a high density of the specific receptor subtype are used.

    • Homogenization: Cells or tissue are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[18]

    • Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[18]

    • Washing & Storage: The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined (e.g., BCA assay), and aliquots are stored at -80°C.[18]

  • Competitive Binding Assay:

    • Assay Setup: The assay is typically performed in a 96-well plate.[19]

    • Reagents:

      • Total Binding Wells: Contain receptor membranes, a fixed concentration of radioligand (e.g., [³H]Spiperone for D2 receptors) at or below its Kd, and assay buffer.[18][19]

      • Non-Specific Binding (NSB) Wells: Contain the same as total binding wells plus a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

      • Test Compound Wells: Contain receptor membranes, radioligand, and serial dilutions of the unlabeled this compound compound.[18]

    • Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with bound radioligand while the unbound ligand passes through.[18]

    • Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining free radioligand.[18]

  • Detection and Data Analysis:

    • Scintillation Counting: The radioactivity retained on the dried filters is quantified using a liquid scintillation counter.

    • Calculations:

      • Specific Binding = Total Binding - Non-Specific Binding.

      • The percentage of specific binding is plotted against the log concentration of the test compound to generate a sigmoidal dose-response curve.

      • The IC50 is determined from this curve.

      • The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

P1 1. Receptor Preparation (Membrane Isolation) P2 2. Assay Plate Setup (Total, NSB, Test Compound) P1->P2 P3 3. Incubation (Reaching Equilibrium) P2->P3 P4 4. Rapid Filtration (Separates Bound/Free Ligand) P3->P4 P5 5. Scintillation Counting (Quantify Radioactivity) P4->P5 P6 6. Data Analysis (Calculate IC50 and Ki) P5->P6 OUT Binding Affinity (Ki) P6->OUT

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The tetracyclic this compound ring system is a uniquely versatile scaffold that has provided a rich source of pharmacologically active compounds. Its structural resemblance to endogenous monoamines enables it to interact with a wide array of dopamine, serotonin, and adrenergic receptors. This multi-receptor activity is both a source of therapeutic utility and a significant challenge in drug development, often leading to complex pharmacological profiles and potential side effects. A thorough understanding of the structure-activity relationships, binding affinities, and functional selectivity at these various receptor subtypes is critical for the rational design of new this compound derivatives. By leveraging detailed experimental protocols and focusing on optimizing receptor selectivity and biased signaling profiles, researchers can continue to exploit this privileged structure to develop safer and more effective therapeutics for a range of neurological and metabolic disorders.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Ergoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel ergoline-based compounds, focusing on a concise and modern approach to the this compound scaffold. The featured methodology, based on the work of Tasker and Wipf, enables the efficient construction of lysergol stereoisomers, which are valuable precursors for a wide range of pharmacologically active agents.[1][2][3] These compounds are of significant interest due to their interactions with dopaminergic and serotonergic receptors, making them relevant for the development of therapeutics for neurological and psychiatric disorders.[4]

I. Featured Synthetic Strategy: A Four-Step Approach to the this compound Scaffold

The presented synthesis provides a readily scalable, four-step route to the core this compound structure from commercially available starting materials.[1][3] The key transformations involve a novel cesium carbonate-mediated hydrogen autotransfer alkylation to form the C(3)–C(4) bond, followed by an intramolecular Heck reaction to establish the C(9)–C(10) alkene of the this compound D-ring. This efficient sequence allows for the rapid generation of methyl lysergate, a direct precursor to lysergic acid and its derivatives.

Synthetic Workflow Diagram

G SM 4-Bromo-1H-indole-6-carboxylic acid (Starting Material) Int1 Methyl 4-bromo-1-(tert-butoxycarbonyl) -1H-indole-6-carboxylate SM->Int1 1. Esterification 2. Boc Protection Int2 Key Intermediate 1 (After Alkylation) Int1->Int2 Step 1: Cs2CO3-mediated Hydrogen Autotransfer Alkylation Int3 Methyl Lysergates (After Heck Cyclization) Int2->Int3 Step 2: Intramolecular Heck Reaction FP Lysergol Stereoisomers (Final Products) Int3->FP Step 3 & 4: Ester Reduction & Saponification

Caption: Overall workflow for the four-step synthesis of lysergol stereoisomers.

II. Detailed Experimental Protocols

The following protocols are adapted from the supporting information of Tasker and Wipf, Org. Lett. 2022, 24, 40, 7255–7259.[1][2]

Protocol 1: Cesium Carbonate-Mediated Hydrogen Autotransfer Alkylation

This key step constructs the C-ring of the this compound scaffold by coupling the protected bromoindole with a pyridine carbinol derivative.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add methyl 4-bromo-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate (1.0 equiv), (S)-2-(methoxymethyl)-N-((pyridin-4-yl)methyl)propan-1-amine (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous xylenes to the vial to achieve a concentration of 0.5 M with respect to the indole starting material.

  • Reaction: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tetracyclic intermediate.

Protocol 2: Intramolecular Heck Reaction

This step forms the D-ring and introduces the characteristic C9=C10 double bond of the lysergate core.

  • Preparation: To a reaction flask, add the product from Protocol 1 (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and triphenylphosphine (PPh₃, 0.2 equiv).

  • Solvent and Base Addition: Add a mixture of acetonitrile and triethylamine (Et₃N) in a 4:1 ratio.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the cyclization is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the methyl lysergate product.

III. Quantitative Data Summary

The following tables summarize the yields and pharmacological data for the synthesized compounds.

Table 1: Synthesis Yields
StepProductOverall Yield
1-2Methyl Lysergates (mixture of stereoisomers)28%
3-4(+)-Lysergol>95% (from reduction)
3-4(–)-Lysergol>95% (from reduction)
3-4(+)-Isolysergol>95% (from reduction)
3-4(–)-Isolysergol>95% (from reduction)
Yields are based on the data reported in the primary literature.[2]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
Compound5-HT₁A5-HT₂A5-HT₂B5-HT₂C
(+)-Lysergol 251.80.412
(–)-Lysergol 1,200110181,100
(+)-Isolysergol 2,100112.1140
(–)-Isolysergol >10,000>10,0001,400>10,000
Data represents the binding affinity (Ki) in nanomolar (nM) concentrations. Lower values indicate higher affinity. Data sourced from Tasker and Wipf, 2022.[2]

IV. Pharmacological Activity and Signaling Pathways

This compound derivatives exert their effects primarily through interaction with serotonin (5-HT) and dopamine receptors. The synthesized lysergol stereoisomers show high affinity for 5-HT₂A and 5-HT₂B receptors, with (+)-lysergol being the most potent ligand among the isomers.[2] These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation.

5-HT₁A Receptor Signaling Pathway

The 5-HT₁A receptor typically couples to the inhibitory G-protein, Gαi.[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[5][6][7]

G Ligand This compound Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Firing (Cellular Response) PKA->Response Leads to

Caption: Inhibitory signaling cascade of the 5-HT₁A receptor.

5-HT₂A Receptor Signaling Pathway

In contrast, the 5-HT₂A receptor couples to the Gαq protein.[8][9][10] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9][11] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a variety of downstream cellular effects.[8][11]

G Ligand This compound Ligand (Agonist/Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gαq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Diverse Cellular Responses (e.g., Neuronal Excitation) Ca_release->Response Leads to PKC->Response Leads to

Caption: Excitatory signaling cascade of the 5-HT₂A receptor.

References

Application Notes and Protocols for Evaluating Ergoline Derivative Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergoline alkaloids and their synthetic derivatives represent a structurally diverse class of pharmacologically active compounds with significant therapeutic applications, including the treatment of migraines, Parkinson's disease, and hyperprolactinemia.[1][2] Their biological effects are primarily mediated through interactions with a variety of G-protein coupled receptors (GPCRs), particularly dopamine, serotonin, and adrenergic receptors.[1][3][4][5] The complex pharmacology of these compounds, often exhibiting mixed agonist, partial agonist, or antagonist activities, necessitates a thorough in vitro characterization to elucidate their mechanism of action, selectivity, and potential therapeutic utility.[1][2]

These application notes provide a comprehensive overview and detailed protocols for a suite of in vitro assays essential for evaluating the bioactivity of novel this compound derivatives. The described assays will enable the determination of receptor binding affinity, functional activity at the cellular level, and key safety-related parameters.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a test compound for a specific receptor.[6] Competitive radioligand binding assays are a common and robust method to determine the inhibition constant (Ki) of a test compound, which is a measure of its binding affinity.[7]

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a generalized procedure for determining the binding affinity of an this compound derivative to a target receptor, such as dopamine D2, serotonin 5-HT2A, or adrenergic α1A receptors.[1]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A, [3H]-Prazosin for α1A).[1]

  • Unlabeled competitor (test this compound derivative).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor, e.g., Haloperidol for D2, Mianserin for 5-HT2A, Phentolamine for α1A).[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).[1]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test this compound derivative in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer (for total binding), 10 µM of the appropriate non-specific binding control, or the this compound derivative dilution.[1]

    • 25 µL of the specific radioligand at a final concentration near its dissociation constant (Kd) (e.g., 0.2-0.5 nM for [3H]-Spiperone).[1]

    • 50 µL of cell membranes (5-10 µg protein per well).[1]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.[1]

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[1]

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.[1]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[1]

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.[7]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]

Data Presentation: Receptor Binding Affinities of Selected this compound Derivatives

The following table summarizes the binding affinities (Ki, in nM) of several well-characterized this compound derivatives for various dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)α1-Adrenergic (KD, nM)α2-Adrenergic (Ki, nM)
Ergonovine -47 (EC50)--High AffinityHigh AffinityHigh Affinity410-
Bromocriptine 16592.5-------
Cabthis compound -0.71.59.01.21.220--
Lisuride --------0.055
Pergolide ---------

Note on Ergonovine Data: Quantitative Ki values for Ergonovine are not widely available. The table reflects its reported high affinity for several serotonin receptors, a functional EC50 value for D2 receptor-mediated inhibition of cAMP production, and a dissociation constant (Kd) for α1-adrenergic receptors.[7] Data for other compounds are compiled from various sources.[7][8]

Functional Assays

Functional assays are crucial to determine the pharmacological nature of the ligand-receptor interaction, i.e., whether a compound acts as an agonist, antagonist, or inverse agonist.[1] This is typically achieved by measuring downstream signaling events, such as changes in second messenger levels like cyclic AMP (cAMP).[1]

cAMP Functional Assay Protocol

This assay measures the modulation of adenylyl cyclase activity, which leads to changes in intracellular cAMP levels upon activation of Gs- or Gi-coupled receptors.[9][10] For example, activation of the Gi-coupled dopamine D2 receptor results in a decrease in cAMP levels.[1]

Materials:

  • Cells stably expressing the target receptor (e.g., CHO or HEK293 cells).

  • Test this compound derivative.

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist and antagonist for the target receptor.

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay, AlphaScreen™ cAMP Assay).[9][11]

  • Cell culture medium and reagents.

  • Luminometer or appropriate plate reader.

Procedure (Example using a luminescent biosensor assay):

  • Cell Preparation: Culture cells expressing the target receptor to the appropriate density.

  • Transfection/Loading: For transient assays, transfect cells with the cAMP biosensor plasmid. For stable cell lines, load the cells with the biosensor reagent according to the manufacturer's protocol. This typically involves a 2-hour incubation.[11]

  • Plating: Dispense the cells into a 384-well white, opaque plate.[9]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test this compound derivative to the cells and incubate for 15-30 minutes.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test this compound derivative for 15-30 minutes, then add a fixed concentration of a known agonist (typically its EC80 concentration).

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. An increase in signal corresponds to an increase in cAMP, while a decrease in signal indicates a decrease in cAMP.

Data Analysis:

  • Plot the luminescence signal against the log concentration of the test compound.

  • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response) from the resulting sigmoidal curve.

  • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist response) and calculate the Kb (antagonist dissociation constant) using the Cheng-Prusoff equation or Schild analysis.[9]

Data Presentation: Functional Potencies of Selected this compound Derivatives
CompoundReceptorAssay TypeParameterValue (nM)
Ergonovine D2cAMP InhibitionEC5047
Ergovaline 5-HT1AFunctional (pEC50)EC50~1.38
Ergovaline 5-HT2AFunctional (pKP)KP~3.09

Note: Data is presented as EC50 or derived from pEC50/pKP values from functional assays.[7][12]

Cell Viability and Cytotoxicity Assays

Cell viability assays are essential for assessing the potential cytotoxic effects of this compound derivatives. A variety of methods can be employed, including those that measure metabolic activity (e.g., MTT, MTS, resazurin) or membrane integrity (e.g., trypan blue exclusion, LDH release).[13][14]

Resazurin Cell Viability Assay Protocol

This protocol describes a common and sensitive fluorometric assay to assess cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[13][15]

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line).[16]

  • Test this compound derivative.

  • Resazurin sodium salt solution.

  • Cell culture medium and reagents.

  • Opaque-walled 96-well or 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Plate cells in an opaque-walled multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test this compound derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[13]

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.[13]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[13][15]

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis:

  • Subtract the background fluorescence (from wells with medium only).

  • Express the results as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log concentration of the test compound.

  • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Safety Pharmacology Assays

Early assessment of potential safety liabilities is a critical component of drug development. For this compound derivatives, two important in vitro safety assays are the hERG channel inhibition assay and the cytochrome P450 (CYP) inhibition assay.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17][18]

Assay Principle: A common method is the thallium flux assay, which uses a thallium-sensitive fluorescent dye.[17] In the resting state, cells expressing the hERG channel are loaded with the dye. Upon channel opening, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. hERG channel inhibitors will block this influx and thus reduce the fluorescent signal.[17]

Brief Protocol Outline:

  • Cell Maintenance: Culture a cell line stably expressing the hERG channel (e.g., U2OS or HEK293).[17]

  • Assay Plating: Plate the cells in a 384- or 1536-well plate.[17]

  • Compound Incubation: Add the test this compound derivative at various concentrations.

  • Dye Loading: Load the cells with the thallium-sensitive dye.

  • Thallium Addition and Signal Reading: Add a stimulation buffer containing thallium and immediately measure the kinetic fluorescence signal.[17]

  • Data Analysis: Calculate the percent inhibition of the thallium flux and determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the major enzymes involved in drug metabolism.[19] Inhibition of these enzymes can lead to drug-drug interactions, potentially causing adverse effects.[19][20]

Assay Principle: This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in human liver microsomes.[20] A probe substrate specific for each isoform is incubated with the microsomes in the presence and absence of the test compound. The formation of the metabolite is then quantified, typically by LC-MS/MS.[20]

Brief Protocol Outline:

  • Incubation Setup: In a multi-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test this compound derivative at various concentrations.

  • Reaction Initiation: Start the reaction by adding a cofactor mixture (e.g., NADPH).

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite using LC-MS/MS.[20]

  • Data Analysis: Calculate the percent inhibition of metabolite formation and determine the IC50 value.[20]

Visualizations

Signaling Pathways

G

Experimental Workflow: Receptor Binding Assay

workflow start Start prep Prepare Serial Dilutions of this compound Derivative start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound prep->setup add_radioligand Add Radioligand setup->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubate Incubate (60-90 min) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Experimental Workflow: cAMP Functional Assay

workflow start Start prep_cells Prepare and Plate Cells Expressing Target Receptor start->prep_cells load_biosensor Load Cells with cAMP Biosensor prep_cells->load_biosensor add_compound Add this compound Derivative (Agonist or Antagonist mode) load_biosensor->add_compound incubate Incubate (15-30 min) add_compound->incubate read_signal Measure Luminescence incubate->read_signal analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 or IC50 read_signal->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Testing of Ergoline Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing animal models to investigate the therapeutic effects of ergoline derivatives in key pathological areas: Parkinson's disease, hyperprolactinemia, and migraine. The protocols are designed to offer a comprehensive guide, from model induction to therapeutic evaluation, ensuring robust and reproducible results.

Parkinson's Disease

This compound derivatives, acting primarily as dopamine D2 receptor agonists, are evaluated for their potential to alleviate the motor symptoms of Parkinson's disease.[1] The most common animal models for this purpose are the neurotoxin-induced rodent models, which mimic the dopaminergic neurodegeneration observed in the disease.[2][3]

Animal Models
  • 6-Hydroxydopamine (6-OHDA) Rat Model: This model induces a unilateral lesion of the nigrostriatal pathway, leading to motor deficits on the contralateral side of the body.[4][5][6]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, replicating a key pathological feature of Parkinson's disease.[1][7][8]

Experimental Protocols

Objective: To create a rat model of Parkinson's disease for evaluating the efficacy of this compound derivatives in reversing motor deficits.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Dental drill

  • Apomorphine or amphetamine for rotational behavior analysis

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave the head and clean the surgical area.

  • Stereotaxic Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda.

    • Drill a small hole over the target coordinates for the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNc).[9]

  • 6-OHDA Injection:

    • Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.

    • Slowly inject the 6-OHDA solution into the target brain region using a Hamilton syringe. For a stable partial lesion, a total of 6 μg can be distributed across three sites in the striatum.[10] A single 12 µg injection into the substantia nigra is also commonly used.[9]

    • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.[5]

  • Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and easy access to food and water.

  • Behavioral Assessment (2-3 weeks post-lesion):

    • Drug-Induced Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) or a dopamine-releasing agent (e.g., d-amphetamine, 2.5 mg/kg, i.p.) and record the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a 60-90 minute period. A significant increase in rotations indicates a successful lesion.

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs for wall exploration.

  • Therapeutic Testing:

    • Administer the this compound derivative (e.g., bromocriptine, pergolide) via the desired route (e.g., oral gavage, subcutaneous injection).

    • Perform behavioral assessments at various time points after drug administration to evaluate the reduction in motor deficits.

Objective: To create a mouse model of Parkinson's disease for screening this compound derivatives.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • Sterile saline (0.9%)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

Procedure:

  • MPTP Administration:

    • Prepare a fresh solution of MPTP in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection. Common regimens include:

      • Subacute: 20 mg/kg, i.p., once daily for 4-5 days.

      • Chronic: 25-30 mg/kg, i.p., twice a week for 5 weeks.

      • Acute: Four injections of 15-20 mg/kg, i.p., at 2-hour intervals on a single day.[7]

  • Behavioral Assessment (7-21 days post-MPTP):

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.[11]

    • Open Field Test: Measure locomotor activity (e.g., distance traveled, rearing frequency) in an open arena.

  • Therapeutic Testing:

    • Administer the this compound derivative.

    • Conduct behavioral tests to assess the improvement in motor function.

  • Neurochemical and Histological Analysis (Endpoint):

    • Sacrifice the animals and dissect the striatum and substantia nigra.

    • Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.[11]

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.[12][13]

Data Presentation
ParameterControl Group6-OHDA/MPTP GroupThis compound Treatment Group
Rotational Behavior (rotations/min) ~0>7 (contralateral)Reduced rotations
Striatal Dopamine (ng/mg tissue) e.g., 10-15< 3Increased levels
TH+ Neurons in SNc (% of control) 100%< 30%Neuroprotective effect
Rotarod Latency (seconds) e.g., 180-240< 60Increased latency

Note: The values presented are illustrative and will vary depending on the specific experimental conditions.

Signaling Pathway

This compound derivatives for Parkinson's disease primarily act as agonists at dopamine D2 receptors. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling cascades, ultimately aiming to restore normal motor function.

Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Derivative This compound Derivative D2R Dopamine D2 Receptor This compound Derivative->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Hyperprolactinemia

This compound derivatives like cabthis compound and bromocriptine are potent dopamine D2 receptor agonists used to treat hyperprolactinemia by inhibiting prolactin secretion from the anterior pituitary gland.[14][15]

Animal Model
  • Estrogen-Induced Hyperprolactinemia in Rats: Chronic administration of estrogen induces pituitary lactotroph hyperplasia and hyperprolactinemia, creating a reliable model for testing dopamine agonists.[14]

Experimental Protocol

Objective: To evaluate the efficacy of this compound derivatives in reducing serum prolactin levels and pituitary tumor size in a rat model of hyperprolactinemia.

Materials:

  • Female Fischer 344 rats

  • Estradiol valerate

  • This compound derivative (e.g., cabthis compound, bromocriptine)

  • Vehicle for drug administration

  • Blood collection supplies

  • ELISA kit for rat prolactin

Procedure:

  • Model Induction:

    • Administer estradiol valerate (e.g., 10 mg/kg, s.c.) once a week for 8-10 weeks to induce pituitary tumors and hyperprolactinemia.[14]

  • Therapeutic Testing:

    • Once hyperprolactinemia is established, administer the this compound derivative. For example, cabthis compound can be given orally at a dose of 0.6 mg/kg every third day.[14][16]

  • Sample Collection:

    • Collect blood samples from the tail vein at baseline and at various time points after treatment.

    • At the end of the study, sacrifice the animals and collect the pituitary glands.

  • Analysis:

    • Measure serum prolactin levels using an ELISA kit.

    • Weigh the pituitary glands to assess the effect on tumor size.

    • Histological analysis of the pituitary can be performed to observe changes in cell morphology.

Data Presentation
ParameterControl Group (Estrogen only)Cabthis compound (0.6 mg/kg) Group
Serum Prolactin (ng/mL) e.g., >2000Significantly reduced levels
Pituitary Weight (mg) e.g., >50Significantly reduced weight

Note: The values presented are illustrative and will vary depending on the specific experimental conditions. A single 0.6 mg/kg dose of cabthis compound has been shown to significantly inhibit serum prolactin levels for up to 6 days.[14]

Experimental Workflow

Hyperprolactinemia_Workflow start Start: Select Female Fischer 344 Rats induction Induce Hyperprolactinemia (Estrogen Administration) start->induction baseline Baseline Measurements (Serum Prolactin, Body Weight) induction->baseline treatment Administer this compound Derivative (e.g., Cabthis compound) or Vehicle baseline->treatment monitoring Monitor Serum Prolactin Levels and Animal Health treatment->monitoring endpoint Endpoint: Sacrifice and Collect Pituitary Glands monitoring->endpoint analysis Analyze Pituitary Weight and Histology endpoint->analysis results Data Analysis and Conclusion analysis->results

Caption: Workflow for Hyperprolactinemia Study.

Migraine

This compound derivatives, such as nicthis compound and ergotamine, have been investigated for their role in migraine treatment, primarily through their action on serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes.[17][18]

Animal Model
  • Nitroglycerin (NTG)-Induced Hyperalgesia in Rodents: Systemic administration of NTG, a nitric oxide donor, induces a delayed and persistent mechanical and thermal hyperalgesia, mimicking some aspects of migraine pain in humans.[19][20]

Experimental Protocol

Objective: To assess the efficacy of this compound derivatives in preventing or reversing NTG-induced hyperalgesia in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Nitroglycerin (NTG)

  • This compound derivative (e.g., nicthis compound)

  • Vehicle for drug administration

  • Von Frey filaments for mechanical hyperalgesia testing

  • Apparatus for thermal hyperalgesia testing (e.g., hot plate, plantar test)

Procedure:

  • Model Induction:

    • Administer NTG (e.g., 10 mg/kg, i.p.) to induce hyperalgesia.[21]

  • Behavioral Assessment:

    • Measure baseline mechanical and thermal sensitivity before NTG administration.

    • Assess hyperalgesia at various time points (e.g., 2, 4, 6 hours) after NTG injection.

      • Mechanical Hyperalgesia: Use von Frey filaments to determine the paw withdrawal threshold.

      • Thermal Hyperalgesia: Measure the latency to paw withdrawal on a hot plate or using a radiant heat source.

  • Therapeutic Testing:

    • Prophylactic Treatment: Administer the this compound derivative before NTG injection.

    • Acute Treatment: Administer the this compound derivative after the development of NTG-induced hyperalgesia.

  • Analysis:

    • Compare the paw withdrawal thresholds or latencies between vehicle-treated and this compound-treated groups to determine the anti-hyperalgesic effect.

Data Presentation
ParameterVehicle + NTG GroupThis compound + NTG Group
Paw Withdrawal Threshold (g) Significantly decreasedMaintained near baseline or increased
Paw Withdrawal Latency (s) Significantly decreasedMaintained near baseline or increased

Note: The values presented are illustrative and will vary depending on the specific experimental conditions.

Signaling Pathway

The anti-migraine effect of some this compound derivatives is mediated by their agonist activity at 5-HT1B/1D receptors located on trigeminal nerve endings and cerebral blood vessels. Activation of these receptors inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), and causes vasoconstriction of dilated intracranial arteries.[18][22]

Serotonin_5HT1BD_Signaling cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Terminal cluster_intracellular Intracellular This compound Derivative This compound Derivative 5HT1BD_Receptor 5-HT1B/1D Receptor This compound Derivative->5HT1BD_Receptor Gi Gi Protein 5HT1BD_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Vesicle with CGRP cAMP->Vesicle Reduces Fusion Inhibition_of_Release Inhibition of CGRP Release Vesicle->Inhibition_of_Release

Caption: Serotonin 5-HT1B/1D Receptor Signaling.

References

Application Notes and Protocols for the Isolation and Purification of Ergoline Alkaloids from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of ergoline alkaloids from fungal cultures. The protocols outlined below cover extraction, purification, and analytical verification steps, supported by quantitative data and visual workflows to guide researchers in obtaining high-purity this compound alkaloids for various research and drug development applications.

Introduction

This compound alkaloids are a class of biologically active compounds produced by various fungi, notably species of Claviceps, Aspergillus, and Penicillium.[1] These alkaloids and their derivatives have significant pharmacological applications, including treatments for migraines and Parkinson's disease.[2] The effective isolation and purification of these compounds from complex fungal culture broths are critical for their study and clinical use. This document outlines established methods, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chromatographic techniques, to achieve high purity and yield.

This compound Alkaloid Biosynthesis Pathway

The biosynthesis of this compound alkaloids originates from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[3] A series of enzymatic reactions leads to the formation of the core tetracyclic this compound ring system, which is then further modified to produce a diverse array of alkaloid structures, including clavines, lysergic acid amides, and ergopeptines.[3][4] Understanding this pathway is crucial for optimizing fungal culture conditions to enhance the production of specific desired alkaloids.

G This compound Alkaloid Biosynthesis Pathway tryptophan L-Tryptophan dmat 4-(γ,γ-Dimethylallyl)tryptophan tryptophan->dmat dmapp DMAPP dmapp->dmat n_me_dmat N-Methyl-4-(γ,γ-dimethylallyl)-L-tryptophan dmat->n_me_dmat chanoclavine_i Chanoclavine-I n_me_dmat->chanoclavine_i agroclavine Agroclavine chanoclavine_i->agroclavine elymoclavine Elymoclavine agroclavine->elymoclavine lysergic_acid D-Lysergic Acid elymoclavine->lysergic_acid ergopeptines Ergopeptines lysergic_acid->ergopeptines lysergic_acid_amides Lysergic Acid Amides lysergic_acid->lysergic_acid_amides

Caption: A simplified diagram of the this compound alkaloid biosynthesis pathway.

Experimental Protocols

The following protocols detail the steps for extracting and purifying this compound alkaloids from fungal cultures. An overview of the general workflow is presented below.

G General Experimental Workflow start Fungal Culture extraction Extraction (LLE or SPE) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Alkaloid Fractions purification->fractions analysis Analysis (TLC or HPLC) fractions->analysis pure_alkaloid Pure this compound Alkaloid analysis->pure_alkaloid

Caption: General workflow for isolating and purifying this compound alkaloids.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for the initial extraction of this compound alkaloids from fungal culture broth or sclerotia.[5][6] It relies on the differential solubility of the alkaloids in acidic and basic aqueous solutions versus organic solvents.

Materials:

  • Fungal culture broth or dried, ground sclerotia

  • Toluene/Ethanol mixture (e.g., 85:15 v/v)[5]

  • Aqueous Hydrochloric Acid (HCl), 0.1 M

  • Aqueous Sodium Hydroxide (NaOH), 5% (w/w)[7]

  • Toluene

  • Anhydrous Sodium Sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Primary Extraction:

    • For liquid cultures, adjust the pH of the broth to approximately 8.5 with NaOH solution.[8] Extract the broth twice with an equal volume of chloroform or a toluene/ethanol mixture.[8]

    • For solid cultures (sclerotia), suspend the ground material in a toluene/ethanol mixture and stir for several hours at ambient temperature.[5] Filter to separate the solid material from the primary extract.

  • Acidic Extraction:

    • Combine the primary organic extracts and wash them with an aqueous solution of 0.1 M HCl.[7] The protonated alkaloids will move into the aqueous phase.

    • Separate the aqueous layer containing the alkaloid salts.

  • Basification and Re-extraction:

    • Adjust the pH of the acidic aqueous extract to above 7.0 (typically pH 7.3-8.5) with 5% NaOH solution.[5][7]

    • Extract the basified aqueous solution with toluene. The neutral alkaloids will partition into the organic phase.

  • Drying and Concentration:

    • Wash the toluene extract with water, then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a valuable technique for cleaning up and concentrating crude extracts.[9] This protocol utilizes a strong cation-exchange (SCX) resin to selectively bind the basic this compound alkaloids.

Materials:

  • Crude alkaloid extract (from Protocol 3.1 or other methods)

  • Strong Cation-Exchange (SCX) SPE cartridge

  • Methanol

  • 0.25% Phosphoric Acid in water[9]

  • Elution Buffer: Methanol/Ammonium Hydroxide solution (e.g., 95:5 v/v) or Methanol/0.05M Phosphate Buffer, pH 9 (60:40 v/v)[9]

  • Vacuum manifold

Procedure:

  • Column Conditioning:

    • Condition the SCX SPE cartridge by passing 2 mL of methanol, followed by 2 mL of 0.25% phosphoric acid through the column.[10]

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a small volume of the extraction solvent (e.g., methanol/0.25% phosphoric acid, 40:60 v/v) and dilute with 0.25% phosphoric acid.[10]

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 2 mL/min.[10]

  • Washing:

    • Wash the cartridge with 1 mL of the extraction solvent to remove neutral and acidic impurities.[10]

    • Dry the cartridge under vacuum for 3 minutes.[10]

  • Elution:

    • Elute the bound alkaloids with the elution buffer. The basic conditions neutralize the charge on the alkaloids, releasing them from the resin.

    • Collect the eluate containing the purified alkaloids.

  • Solvent Evaporation:

    • Evaporate the solvent from the eluate to obtain the purified alkaloid fraction.

Protocol 3: Purification by Column Chromatography

For high-purity isolation of individual alkaloids, column chromatography is employed. This protocol describes a general approach using silica gel.

Materials:

  • Purified alkaloid fraction (from Protocol 3.2)

  • Silica gel for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., Chloroform:Methanol, with or without a small amount of ammonium hydroxide)[2]

  • Fraction collector or collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen solvent system and pack it into the chromatography column.

  • Sample Loading:

    • Dissolve the purified alkaloid fraction in a minimal amount of the solvent system and load it onto the top of the silica gel bed.

  • Elution:

    • Elute the column with the solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate different alkaloids.

  • Fraction Collection:

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions for the presence of the target alkaloid(s) using TLC or HPLC.

  • Pooling and Concentration:

    • Pool the fractions containing the pure desired alkaloid.

    • Evaporate the solvent to obtain the final purified compound.

Protocol 4: Analytical Verification by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of purification and to identify the presence of this compound alkaloids in fractions.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile phase (e.g., Chloroform:Propanediol:Water, 140:55:15 v/v/v)

  • Van Urk's reagent for visualization[2]

  • UV lamp (254 nm)

Procedure:

  • Spotting:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or chloroform).

    • Spot the sample onto the baseline of the TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to move up the plate until it is near the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Air-dry the plate.

    • Visualize the spots under a UV lamp or by spraying with Van Urk's reagent (this compound alkaloids typically produce a purplish-blue color).[2]

  • Rf Value Calculation:

    • Calculate the Retention factor (Rf) value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Quantitative Data

The efficiency of extraction and purification methods can be evaluated by recovery rates and final yields. The following tables summarize quantitative data from various studies.

Table 1: Recovery of this compound Alkaloids using Solid-Phase Extraction (SPE)

AlkaloidSpiking Level (ng/g)Mean Recovery (%)Coefficient of Variation (CV) (%)Reference
Ergonovine2.3 - 4679.1 - 95.9< 16.0[9][10]
Ergotamine20 - 40088.15.33[9]
Ergocornine20 - 40088.15.33[9]
α-Ergocryptine20 - 40088.15.33[9]
Ergocristine20 - 40088.15.33[9]
QuEChERS Method100 µg/kg60 - 70N/A[11]
Acetonitrile/Ammonium CarbonateN/A90 - 120N/A[11]

Table 2: Yield of this compound Alkaloids from Fungal Cultures

Fungal StrainCulture MethodExtraction MethodAlkaloid Yield (mg/mL)Reference
Aspergillus nigerSurface CultureChloroform Extraction3.04 ± 0.1 (extracellular)
Aspergillus nigerSurface CultureMethanol Extraction0.93 ± 0.01 (intracellular)
Fungal ConsortiumSurface CultureChloroform Extraction1.22 ± 0.01[2]

Concluding Remarks

The choice of isolation and purification method will depend on the specific this compound alkaloid of interest, the fungal species, and the scale of production. For initial small-scale extraction and analysis, a combination of liquid-liquid extraction followed by TLC is often sufficient. For higher purity and larger quantities, solid-phase extraction and column chromatography are recommended. The protocols and data presented here provide a comprehensive guide for researchers to successfully isolate and purify this compound alkaloids for their scientific investigations.

References

Application Note: HPLC-Fluorescence Techniques for the Detection and Separation of Ergoline Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi of the genus Claviceps, which commonly infect cereals and grasses.[1][2] These compounds are of significant concern in the food and feed industries due to their toxicity. Ergoline alkaloids exist as pairs of epimers, which are stereoisomers that differ in the configuration at the C-8 position of the this compound ring.[2][3] The R-epimers are generally considered more biologically active and toxic than their corresponding S-epimer counterparts.[2] Therefore, the ability to accurately separate and quantify these epimer pairs is crucial for toxicological assessment and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used analytical technique for the determination of this compound alkaloids.[1][4][5] The native fluorescence of the this compound ring structure allows for sensitive and selective detection without the need for derivatization. This application note provides a detailed overview of the HPLC-fluorescence methodologies for the separation and quantification of the 12 major ergot alkaloids and their epimers.

Signaling Pathways and Logical Relationships

The analytical process for the detection and separation of this compound epimers follows a structured workflow, from sample collection to data analysis. The logical relationship between the key stages of this process is depicted in the following diagram.

Logical Workflow for this compound Epimer Analysis cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (e.g., Cereals, Feed, Plasma) Sample_Homogenization Sample Homogenization Sample_Collection->Sample_Homogenization Extraction Extraction (e.g., Liquid Extraction) Sample_Homogenization->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup HPLC_Separation HPLC Separation (Reversed-Phase) Cleanup->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Data_Acquisition Data Acquisition Fluorescence_Detection->Data_Acquisition Quantification Quantification (Calibration Curves) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Logical workflow for the analysis of this compound epimers.

Experimental Protocols

This section details the methodologies for the extraction, separation, and detection of this compound epimers from various matrices.

I. Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.[3]

A. Extraction from Cereal and Feed Samples

  • Homogenization: Grind the sample to a fine powder (e.g., to pass through a 0.5 mm screen).[4]

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[4]

    • Add 10 mL of an extraction solvent, typically acetonitrile or a mixture of acetonitrile and water.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.[4]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): [2][6]

    • Transfer an aliquot of the supernatant to a 15 mL centrifuge tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.[4]

    • Vortex for 1 minute.[4]

    • Centrifuge at 4,000 x g for 5 minutes.[4]

  • Final Processing:

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.[4]

B. Extraction from Animal Tissues

  • Homogenization: Homogenize the tissue sample.

  • Extraction:

    • Perform a liquid-liquid extraction using a suitable solvent such as chloroform.

  • Purification:

    • Utilize solid-phase extraction (SPE) cartridges for cleanup.

II. HPLC-Fluorescence Analysis

A. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector.

B. Chromatographic Conditions

  • Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.[1] A Phenomenex Gemini C6-Phenyl column has also been reported for good separation.[7][8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is typically employed.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 60 µL.[1]

C. Fluorescence Detector Settings

  • Excitation Wavelength: 250 nm or 330 nm.[1][7][8]

  • Emission Wavelength: 425 nm or 415 nm.[1][7][8]

Experimental Workflow Diagram

The following diagram illustrates the detailed experimental workflow for the HPLC-fluorescence analysis of this compound epimers.

Experimental Workflow for HPLC-Fluorescence Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Start Start: Sample Homogenization Extraction Extraction with Acetonitrile Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup d-SPE Cleanup (PSA + MgSO₄) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) Injection->Separation Detection Fluorescence Detection (Ex: 250 nm, Em: 425 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification End End: Report Results Quantification->End

Caption: Detailed workflow for this compound epimer analysis.

Quantitative Data

The following tables summarize the quantitative data for the analysis of this compound epimers.

Table 1: HPLC and Fluorescence Detector Parameters

ParameterSettingReference
HPLC Column Kinetex C18, Luna Phenyl-Hexyl, Phenomenex Gemini C6-Phenyl[1][7]
Mobile Phase Gradient of 5 mM Ammonium Bicarbonate and Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Injection Volume 60 µL[1]
Excitation Wavelength 250 nm / 330 nm[1][7]
Emission Wavelength 425 nm / 415 nm[1][7]

Table 2: Method Validation Parameters in Wheat Matrix

Epimer PairLOD (µg/kg)LOQ (µg/kg)Recovery (%)Matrix Effect (%)
Ergocornine / Ergocorninine0.00893 - 0.2250.0295 - 0.74468.3 - 119.1101 - 113
Ergocristine / Ergocristinine0.00893 - 0.2250.0295 - 0.74468.3 - 119.1101 - 113
Ergocryptine / Ergocryptinine0.00893 - 0.2250.0295 - 0.74468.3 - 119.1101 - 113
Ergometrine / Ergometrinine0.00893 - 0.2250.0295 - 0.74468.3 - 119.1101 - 113
Ergosine / Ergosinine0.00893 - 0.2250.0295 - 0.74468.3 - 119.1101 - 113
Ergotamine / Ergotaminine0.00893 - 0.2250.0295 - 0.74468.3 - 119.1101 - 113
Data synthesized from a validation study by Mena et al. (2022). The ranges cover all 12 epimers analyzed. S-epimers generally showed lower LOD, LOQ, and matrix effects than their R-epimer counterparts, while having higher recovery rates.[3]

Conclusion

The HPLC-fluorescence method provides a sensitive, specific, and reliable approach for the separation and quantification of this compound epimers.[4] The detailed protocols for sample preparation, combined with the optimized chromatographic and detection parameters, make this method suitable for a wide range of applications in research, diagnostics, and drug development. The ability to effectively separate and quantify the individual R and S epimers is critical for accurate risk assessment of ergot alkaloid contamination in food and feed.

References

Application of Ergoline Derivatives in Parkinson's Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergoline derivatives are a class of compounds derived from the ergot alkaloids produced by the fungus Claviceps purpurea. For decades, they have been a cornerstone in the pharmacological management of Parkinson's disease (PD). Their primary mechanism of action involves the stimulation of dopamine receptors, thereby compensating for the depleted dopamine levels in the brains of individuals with PD. This document provides detailed application notes and experimental protocols for researchers utilizing this compound derivatives in the study of Parkinson's disease, with a focus on key compounds such as Bromocriptine, Cabthis compound, Lisuride, and Pergolide.

Mechanism of Action of this compound Derivatives

This compound derivatives primarily act as agonists at dopamine D2-like receptors (D2, D3, and D4), mimicking the effect of endogenous dopamine.[1] Some derivatives also exhibit activity at D1-like receptors and various other receptor systems, including serotonergic and adrenergic receptors, which contributes to their complex pharmacological profiles and, in some cases, their adverse effects.[2][3] The interaction with these receptors initiates downstream signaling cascades that ultimately modulate neuronal excitability and gene expression, aiming to restore motor control.

Dopamine Receptor Subtypes and Signaling

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets.

  • D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

The differential activation of these pathways by various this compound derivatives underlies their specific therapeutic effects and side-effect profiles.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of common this compound derivatives for various dopamine, serotonin, and adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1D2D3D45-HT1A5-HT2A5-HT2Bα1Aα2A
Bromocriptine 16272.54.6101.31.31.01.30.8
Cabthis compound 9330.71.54.81.21.61.35.51.2
Lisuride 1950.30.72.11.00.31.61.60.055
Pergolide 160.31.13.91.30.31.61.00.1

Data compiled from multiple sources. Absolute values may vary between studies depending on experimental conditions.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., an this compound derivative) for a specific dopamine receptor subtype.[4][5][6]

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors).

  • Unlabeled test compound (this compound derivative).

  • Non-specific binding control (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

    • Dilute the radioligand in Assay Buffer to a concentration of approximately its Kd value.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of Assay Buffer (for total binding) or 50 µL of the appropriate dilution of the test compound.

      • 50 µL of the diluted radioligand.

      • 100 µL of the cell membrane preparation (protein concentration to be optimized for each receptor subtype).

    • For determining non-specific binding, add 50 µL of the non-specific binding control instead of the test compound.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of a test compound to inhibit adenylyl cyclase activity via activation of a Gαi/o-coupled dopamine receptor.[7][8][9]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2-like receptor of interest.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (this compound derivative).

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation:

    • Culture the cells to 80-90% confluency.

    • Harvest the cells and resuspend them in Stimulation Buffer to the desired cell density (to be optimized).

  • Assay Setup:

    • Add 5 µL of the test compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of a forskolin solution (at a final concentration that elicits a submaximal cAMP response, e.g., EC80).

    • Initiate the reaction by adding 10 µL of the cell suspension to each well.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration (or assay signal) against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition) using non-linear regression analysis.

In Vivo Models

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra, leading to the degeneration of dopaminergic neurons.[10][11][12][13]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Stereotaxic frame.

  • 6-Hydroxydopamine hydrochloride (6-OHDA).

  • Ascorbic acid-saline solution (0.02% w/v).

  • Hamilton syringe (10 µL).

  • Apomorphine or amphetamine for rotational behavior testing.

Procedure:

  • Preparation of 6-OHDA Solution:

    • Dissolve 6-OHDA in ice-cold ascorbic acid-saline to a final concentration of 2-4 mg/mL. Prepare this solution fresh and protect it from light.

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Expose the skull and drill a small burr hole at the desired coordinates for the MFB (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -7.8 mm from bregma).

    • Slowly lower the Hamilton syringe needle to the target coordinates.

    • Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care.

  • Behavioral Assessment (Rotational Behavior):

    • Allow the animals to recover for 2-3 weeks.

    • Administer a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) or a dopamine-releasing agent (e.g., amphetamine, 2.5 mg/kg, i.p.).

    • Record the number of full contralateral (with apomorphine) or ipsilateral (with amphetamine) rotations over a period of 30-90 minutes. A significant number of rotations indicates a successful lesion.

  • Drug Testing:

    • Administer the this compound derivative to the lesioned rats and assess the reversal of motor deficits using various behavioral tests (e.g., cylinder test, stepping test, or reduction in drug-induced rotations).

This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration in mice.[14][15]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • MPTP hydrochloride.

  • Sterile saline (0.9% NaCl).

  • Behavioral testing apparatus (e.g., rotarod, open field).

Procedure:

  • MPTP Administration (Subacute Regimen):

    • Dissolve MPTP in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg once daily for 5 consecutive days.

    • Safety Precaution: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment in a designated safety cabinet.

  • Behavioral Assessment:

    • Allow the mice to recover for at least 7 days after the last MPTP injection.

    • Assess motor function using tests such as:

      • Rotarod test: Measure the latency to fall from a rotating rod.

      • Open field test: Quantify locomotor activity (e.g., distance traveled, rearing frequency).

      • Pole test: Measure the time to turn and descend a vertical pole.

  • Drug Testing:

    • Administer the this compound derivative to the MPTP-treated mice and evaluate the improvement in motor performance in the aforementioned behavioral tests.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Analyze striatal dopamine levels and its metabolites using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

Visualizations

Signaling Pathways

D1_D2_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_R D1/D5 Receptor Gs Gαs/olf D1_R->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc cAMP ↑ AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Activates D2_R D2/D3/D4 Receptor Gi Gαi/o D2_R->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec

Caption: Dopamine D1-like and D2-like receptor signaling pathways.

Experimental Workflow for Preclinical Drug Evaluation

Drug_Development_Workflow start Novel this compound Derivative in_vitro In Vitro Screening start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay cAMP Functional Assay (Determine EC50, Emax) in_vitro->functional_assay in_vivo In Vivo Efficacy Testing binding_assay->in_vivo functional_assay->in_vivo animal_model Rodent Model of Parkinson's Disease (6-OHDA or MPTP) in_vivo->animal_model behavioral_testing Behavioral Assessment (Motor Function) animal_model->behavioral_testing neurochem Neurochemical & Histological Analysis behavioral_testing->neurochem end Lead Candidate neurochem->end

Caption: Preclinical evaluation workflow for novel this compound derivatives.

Logical Relationship of this compound Derivatives' Effects

Ergoline_Effects This compound This compound Derivatives d2_agonist D2-like Receptor Agonism This compound->d2_agonist d1_activity D1-like Receptor Activity This compound->d1_activity off_target Off-Target Receptor Binding (Serotonergic, Adrenergic) This compound->off_target therapeutic Therapeutic Effects (Motor Symptom Improvement) d2_agonist->therapeutic side_effects Adverse Effects (Nausea, Fibrosis, etc.) d2_agonist->side_effects d1_activity->therapeutic off_target->side_effects

Caption: Relationship between receptor activity and clinical effects.

Conclusion

This compound derivatives remain valuable tools in both the clinical management and preclinical research of Parkinson's disease. A thorough understanding of their complex pharmacology, coupled with standardized and robust experimental protocols, is essential for the accurate evaluation of their therapeutic potential and the development of novel, more selective dopaminergic agents. The application notes and protocols provided herein serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Utilizing Ergoline Compounds in Migraine Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergoline compounds, a class of molecules derived from the ergot fungus, have a long and complex history in the treatment of migraine headaches. Their therapeutic effects are primarily attributed to their interactions with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This document provides detailed application notes and protocols for researchers studying the efficacy and mechanisms of this compound derivatives in the context of migraine. The information presented herein is intended to guide experimental design, data interpretation, and the development of novel therapeutic strategies.

Data Presentation: Quantitative Pharmacology of this compound Compounds

The following tables summarize the quantitative data for key this compound compounds used in migraine research, providing a comparative overview of their receptor binding affinities and pharmacokinetic profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Compounds

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2CD1D2α1α2
Ergotamine AgonistAgonistAgonistAgonistAgonist--AgonistAgonist-
Dihydroergotamine AgonistAgonistAgonistAgonist--AntagonistAgonistAntagonistAntagonist
Methysergide AntagonistAgonistAgonistAntagonistAntagonistAntagonist----
Lisuride Partial Agonist--Agonist---Agonist--
Bromocriptine ------Weak AntagonistAgonist--

Table 2: Pharmacokinetic Parameters of this compound Compounds in Humans

CompoundRoute of AdministrationCmax (pg/mL)Tmax (hours)Elimination Half-life (hours)Bioavailability
Ergotamine Intravenous--2100%
Intramuscular-0.172~47%[1]
Oral<2000.5-321<5%[2][3]
Dihydroergotamine Intravenous--~9100%
Intramuscular-0.5--
Subcutaneous-0.75--
Nasal Spray9610.5-~40%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Bioavailability varies significantly with the route of administration.

Table 3: Clinical Efficacy of this compound Compounds in Migraine Prophylaxis

CompoundStudy DesignTreatment DurationKey Finding
Lisuride Open-label, multicenter3 months61.4% of patients experienced a >50% reduction in migraine attack frequency.[4]
Double-blind, placebo-controlled6 monthsSignificantly reduced the frequency of migraine attacks compared to placebo.[5]
Bromocriptine Open-label, prospective1 year72% overall reduction in menstrual migraine frequency in 18 out of 24 women.[6]

Signaling Pathways and Experimental Workflows

Diagram 1: Serotonin 5-HT1B/1D Receptor Signaling Pathway

G cluster_membrane Cell Membrane This compound This compound Agonist (e.g., Ergotamine, DHE) Receptor 5-HT1B/1D Receptor (GPCR) This compound->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates Vasoconstriction Vasoconstriction Receptor->Vasoconstriction Leads to Inhibition Inhibition of Neuronal Firing Receptor->Inhibition Leads to AC Adenylate Cyclase G_protein->AC Inhibits Vesicle CGRP-containing Vesicle G_protein->Vesicle Inhibits Exocytosis cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CGRP_release CGRP Release Vesicle->CGRP_release

Caption: 5-HT1B/1D receptor activation by this compound agonists.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Incubate membranes with radioligand and varying concentrations of this compound P1->A1 P2 Prepare radioligand (e.g., [3H]-LSD) P2->A1 P3 Prepare competing unlabeled This compound compound P3->A1 S1 Separate bound from free radioligand via filtration A1->S1 S2 Quantify radioactivity of bound ligand using scintillation counting S1->S2 D1 Plot competition curve (% specific binding vs. log[this compound]) S2->D1 D2 Calculate IC50 D1->D2 D3 Determine Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for determining this compound receptor binding affinity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of an this compound compound for a specific serotonin receptor subtype (e.g., 5-HT1B, 5-HT1D, 5-HT2A).

Materials:

  • Cell membranes expressing the human serotonin receptor of interest.

  • Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D, [3H]-Ketanserin for 5-HT2A).

  • Unlabeled this compound compound of interest.

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin or a known high-affinity ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

  • Plate shaker.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration in assay buffer.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and membrane suspension to designated wells.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension to designated wells.

    • Competition Binding: Add serial dilutions of the this compound compound, radioligand, and membrane suspension to the remaining wells.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound compound concentration.

    • Determine the IC50 value (the concentration of the this compound compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vivo Model of Neurogenic Plasma Extravasation

Objective: To evaluate the ability of an this compound compound to inhibit neurogenic plasma protein extravasation in the dura mater, a key process in migraine pathophysiology.

Materials:

  • Anesthetized rats or mice.

  • This compound compound of interest.

  • Vehicle control.

  • Evans blue dye (a marker for plasma protein extravasation).

  • Stimulating electrode.

  • Trigeminal ganglion stimulation setup.

  • Formamide.

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Anesthetize the animal and cannulate the femoral vein for drug and dye administration.

  • Drug Administration: Administer the this compound compound or vehicle intravenously.

  • Trigeminal Ganglion Stimulation: Surgically expose the trigeminal ganglion and place a stimulating electrode.

  • Dye Administration: Inject Evans blue dye intravenously.

  • Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation.

  • Tissue Collection: After a set period, perfuse the animal with saline to remove intravascular Evans blue, and then collect the dura mater.

  • Dye Extraction: Incubate the dura mater in formamide to extract the extravasated Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extract using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Compare the amount of extravasated Evans blue in the dura mater of this compound-treated animals to that of vehicle-treated animals to determine the percentage of inhibition.

Protocol 3: In Vivo Model of Trigeminal Nucleus Caudalis (TNC) Neuronal Firing

Objective: To assess the effect of an this compound compound on the firing rate of neurons in the TNC, a critical relay center for migraine pain.

Materials:

  • Anesthetized rats.

  • This compound compound of interest.

  • Vehicle control.

  • Stereotaxic apparatus.

  • Recording microelectrode.

  • Amplifier and data acquisition system.

  • Dural stimulation electrode.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Surgical Exposure: Perform a craniotomy to expose the dura mater and a laminectomy to expose the TNC.

  • Electrode Placement:

    • Place a stimulating electrode on the dura mater.

    • Advance a recording microelectrode into the TNC to isolate a single neuron that responds to dural stimulation.

  • Baseline Recording: Record the baseline spontaneous and dural stimulation-evoked firing rate of the TNC neuron.

  • Drug Administration: Administer the this compound compound or vehicle intravenously.

  • Post-drug Recording: Continue to record the neuronal firing rate for a specified period after drug administration.

  • Data Analysis: Analyze the changes in the spontaneous and evoked firing rates of the TNC neuron before and after drug administration. A reduction in firing rate indicates an inhibitory effect of the this compound compound on trigeminal nociceptive transmission.

Conclusion

The multifaceted pharmacology of this compound compounds presents both challenges and opportunities in the field of migraine research. Their broad receptor interaction profile necessitates careful characterization to delineate the specific mechanisms underlying their therapeutic effects and potential side effects. The protocols and data presented in this document are intended to serve as a valuable resource for researchers aiming to further elucidate the role of this compound derivatives in migraine pathophysiology and to develop next-generation antimigraine therapies with improved efficacy and tolerability.

References

Application Notes and Protocols for the Industrial Production of Ergometrine via Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergometrine, also known as ergonovine, is a potent uterotonic agent used clinically to prevent and treat postpartum hemorrhage.[1][2] It is an ergot alkaloid traditionally sourced from the sclerotia of the fungus Claviceps purpurea parasitizing rye and other grains.[3] However, for consistent quality and higher yields, industrial production has shifted towards submerged fermentation processes using selected high-producing strains of Claviceps species, primarily Claviceps purpurea and Claviceps paspali.[1][4][5]

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale production of ergometrine through submerged fermentation. The process encompasses strain selection and maintenance, inoculum preparation, fermentation optimization, and downstream processing for the extraction and purification of the final active pharmaceutical ingredient (API).

Producing Microorganisms

The primary microorganisms utilized for the industrial production of ergometrine are strains of Claviceps purpurea and Claviceps paspali.[1][5] These fungi are known for their ability to synthesize a variety of ergot alkaloids.[6] Strain selection and genetic improvement are critical first steps to enhance ergometrine yield and minimize the production of undesirable side products like other lysergic acid derivatives.[1] For instance, knockout of genes such as easO in C. paspali has been shown to significantly increase ergometrine titers.[1]

Biosynthesis of Ergometrine

The biosynthesis of ergot alkaloids is a complex pathway originating from the precursors L-tryptophan and dimethylallyl diphosphate (DMAPP).[7][8] A series of enzymatic reactions leads to the formation of the key intermediate, D-lysergic acid.[3][8] Ergometrine is then synthesized by the condensation of D-lysergic acid with L-alanine, a reaction catalyzed by a non-ribosomal peptide synthetase (NRPS) called ergonovine synthetase (encoded by the lpsC gene).[7][9]

Ergometrine_Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyltryptophan tryptophan->dmat DmaW dmapp DMAPP dmapp->dmat chanoclavine Chanoclavine-I dmat->chanoclavine EasF, EasE agroclavine Agroclavine chanoclavine->agroclavine EasC, EasD elymoclavine Elymoclavine agroclavine->elymoclavine lysergic_acid D-Lysergic Acid elymoclavine->lysergic_acid ergometrine Ergometrine lysergic_acid->ergometrine lpsC (NRPS) alanine L-Alanine alanine->ergometrine

Fig. 1: Simplified biosynthetic pathway of ergometrine.

Fermentation Process and Protocols

Submerged fermentation is the preferred method for industrial ergometrine production due to better control over environmental parameters and scalability.[4] The process can be broadly divided into inoculum preparation and the main fermentation stage.

Inoculum Preparation

Aseptic techniques are paramount throughout the inoculum development to prevent contamination.

Protocol:

  • Strain Revival: Revive a cryopreserved vial of a high-producing Claviceps strain by transferring it to a solid agar medium (e.g., Potato Dextrose Agar) and incubating at 24-26°C for 10-14 days until sufficient mycelial growth is observed.

  • Seed Flask Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium (see Table 1) with a small piece of the mycelial mat from the agar plate.

  • Incubation: Incubate the seed flask on a rotary shaker at 220-240 rpm and 24-26°C for 5-7 days.

  • Scale-Up: Transfer the seed culture to a larger flask or a seed fermenter (typically 5-10% v/v) and incubate under the same conditions to generate sufficient biomass for inoculating the production fermenter.

Production Fermentation

The production phase is characterized by a shift in metabolism from growth to secondary metabolite production.

Protocol:

  • Inoculation: Aseptically transfer the seed culture to the production fermenter containing the production medium (see Table 1). The inoculum volume should be between 5-10% of the production medium volume.

  • Fermentation Parameters: Maintain the fermentation parameters as outlined in Table 2. The fermentation typically runs for 12-15 days.[1][10]

  • Monitoring: Regularly monitor and control pH, temperature, dissolved oxygen, and substrate levels. Samples should be taken aseptically for microscopic examination of the culture and analysis of ergometrine concentration.

Data Presentation

Table 1: Exemplary Fermentation Media Composition
ComponentSeed Medium (g/L)Production Medium (g/L)
Sucrose100200-300
Asparagine10-
Ammonium Nitrate-2-4
Yeast Extract0.11-2
KH₂PO₄0.251.0
MgSO₄·7H₂O0.250.5
KCl0.120.25
FeSO₄·7H₂O0.020.01
ZnSO₄·7H₂O0.0150.01

Note: The exact composition may vary depending on the specific strain and process optimization.

Table 2: Typical Fermentation Parameters for Ergometrine Production
ParameterValue
Temperature24-28°C
pH5.2 - 6.0 (controlled with NH₄OH or H₂SO₄)
Agitation150 - 250 rpm (variable depending on fermenter scale)
Aeration0.5 - 1.0 vvm (volume of air per volume of medium per minute)
Fermentation Time12 - 15 days
Table 3: Reported Ergometrine Titers
Claviceps StrainFermentation Time (days)Ergometrine Titer (mg/L)Reference
C. paspali Wild-Type14400.84[1]
C. paspali ΔeasOhetero-1141559.36[1]
C. paspali ΔeasPhetero-3414837.57[1]
C. purpurea Cp-1-95.4[11]

Downstream Processing: Extraction and Purification

At the end of the fermentation, ergometrine needs to be recovered from the fermentation broth and purified.

Downstream_Processing fermentation_broth Fermentation Broth centrifugation Centrifugation / Filtration (Biomass Separation) fermentation_broth->centrifugation supernatant Supernatant (Product Stream) centrifugation->supernatant ph_adjustment pH Adjustment to 8-9 (with NH4OH) supernatant->ph_adjustment extraction Solvent Extraction (e.g., Chloroform, Ethyl Acetate) ph_adjustment->extraction organic_phase Organic Phase (Crude Extract) extraction->organic_phase concentration Concentration (Rotary Evaporation) organic_phase->concentration crude_product Crude Ergometrine concentration->crude_product chromatography Chromatography (e.g., Column Chromatography) crude_product->chromatography crystallization Crystallization chromatography->crystallization pure_ergometrine Pure Ergometrine crystallization->pure_ergometrine

Fig. 2: General workflow for downstream processing of ergometrine.

Protocol:

  • Biomass Removal: Separate the mycelium from the fermentation broth by centrifugation (e.g., 8000 rpm for 10 minutes) or filtration.[10] The supernatant contains the extracellular ergometrine.

  • Alkalinization: Adjust the pH of the supernatant to 8.0-9.0 using a base such as ammonium hydroxide (NH₄OH).[1][10] This converts the ergometrine salt into its free base form, which is more soluble in organic solvents.

  • Solvent Extraction: Extract the ergometrine from the alkalinized supernatant using a water-immiscible organic solvent like chloroform or ethyl acetate.[1][10] Perform the extraction multiple times to ensure a high recovery rate.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography with a suitable stationary phase (e.g., silica gel or alumina) and mobile phase.

  • Crystallization: The final purification step often involves crystallization from a suitable solvent to obtain ergometrine of high purity.

  • Analysis: The purity and identity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][10]

Conclusion

The industrial production of ergometrine via submerged fermentation is a well-established biotechnological process. Success hinges on the selection of high-yielding microbial strains, optimization of fermentation media and process parameters, and an efficient downstream processing strategy. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to develop and optimize their own ergometrine production processes. Further improvements in yield can be anticipated through ongoing strain development, including metabolic engineering and epigenetic modifications.[11]

References

Application Notes and Protocols for Determining Ergoline Receptor Affinity via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergoline derivatives are a class of compounds known for their diverse pharmacological effects, which are primarily mediated through their interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[1] Understanding the binding affinity of these compounds to their respective receptors is a critical step in drug discovery and development, providing insights into their potency, selectivity, and potential therapeutic applications. Radioligand binding assays are a robust and sensitive "gold standard" technique for quantifying these interactions.[2]

This document provides detailed application notes and protocols for performing radioligand binding assays to determine the receptor affinity of this compound compounds. It includes methodologies for both saturation and competitive binding assays, guidance on data analysis, and a summary of reported binding affinities for select this compound derivatives.

Data Presentation: this compound Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of several common this compound derivatives for various dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that these values can vary depending on the specific experimental conditions, radioligand used, and tissue or cell source.[3]

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
Bromocriptine 1627 (antagonist)[4]2.5 (agonist)[4]--
Cabthis compound >1000[5]0.68[5]--
Lisuride --0.055 (for 2a adrenergic)[4]-
Pergolide 10[5]0.1[5]--
Ergonovine -In the nanomolar range[3]Reportedly high affinity[3]Reportedly high affinity[3]

Note: Comprehensive and directly comparable Ki values for all this compound derivatives across all receptor subtypes are not always available in the public domain. The data presented here is compiled from various sources and should be considered illustrative.[6]

Experimental Protocols

Radioligand binding assays are primarily categorized into saturation and competitive binding experiments.[2] Saturation assays are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).[7] Competitive binding assays are used to determine the affinity (Ki) of an unlabeled compound (e.g., an this compound derivative) by measuring its ability to compete with a radioligand for binding to the receptor.[8]

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes, which are the source of the receptors for the binding assay.

Materials:

  • Tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the receptor of interest.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed centrifuge.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Homogenize the tissue or cell pellet in 20 volumes of ice-cold lysis buffer.[9]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[9]

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[3]

  • Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.[3]

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.[9]

  • Store the membrane aliquots at -80°C until use.[3]

Saturation Binding Assay

This assay determines the Kd and Bmax of a specific radioligand for the target receptor.

Materials:

  • Prepared cell membranes.

  • Radioligand (e.g., [3H]Spiperone for D2 receptors).

  • Assay Buffer.

  • Unlabeled ligand for determining non-specific binding (e.g., excess unlabeled Spiperone).

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% PEI).[9]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, set up duplicate wells for total binding and non-specific binding for each concentration of radioligand.

  • For total binding wells, add increasing concentrations of the radioligand.[2]

  • For non-specific binding wells, add the same increasing concentrations of radioligand plus a high concentration of an unlabeled competitor.[10]

  • Add the prepared membranes (e.g., 50-120 µg protein for tissue, 3-20 µg for cells) to each well.[9]

  • Bring the final volume of each well to 250 µL with assay buffer.[9]

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.[11]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.[9]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.[10]

  • Plot specific binding against the concentration of the radioligand.

  • Analyze the data using non-linear regression to determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).[7]

Competitive Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound (e.g., an this compound derivative).

Materials:

  • Prepared cell membranes.

  • Radioligand at a fixed concentration (typically at or below its Kd).

  • Serial dilutions of the unlabeled test compound (this compound derivative).

  • Assay Buffer.

  • Unlabeled ligand for determining non-specific binding.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, set up wells for total binding, non-specific binding, and a range of concentrations of the unlabeled test compound.[8]

  • To each well, add the assay buffer, the unlabeled test compound (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding), the fixed concentration of radioligand, and the membrane suspension.[11]

  • Incubate the plate to allow the binding to reach equilibrium.[11]

  • Separate bound from free radioligand by rapid filtration, as described in the saturation assay protocol.[11]

  • Wash the filters and measure the radioactivity.[11]

Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[6]

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][9]

Mandatory Visualizations

Signaling Pathways

This compound derivatives primarily target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][3] The following diagrams illustrate the general signaling cascade for these receptors.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound Ligand Receptor GPCR Dopamine/Serotonin Receptor Ligand->Receptor:port Binding G_Protein Gα (GDP) Receptor->G_Protein Activation G_Protein_Active Gα (GTP) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: General G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which couple to different G-proteins and have opposing effects on adenylyl cyclase.[12]

Dopamine_Receptor_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor D2_Receptor D2/D3/D4 Receptor Dopamine->D2_Receptor Gs Gαs D1_Receptor->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA Activation cAMP_D1->PKA Gi Gαi/o D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2

Caption: Dopamine Receptor Signaling Pathways.

Serotonin (5-HT) receptors are also predominantly GPCRs (with the exception of the 5-HT3 receptor) and couple to various G-proteins to elicit diverse cellular responses.[13][14]

Serotonin_Receptor_Signaling cluster_5HT1 5-HT1 Receptor Family cluster_5HT2 5-HT2 Receptor Family Serotonin Serotonin 5HT1_Receptor 5-HT1A/B/D/E/F Serotonin->5HT1_Receptor 5HT2_Receptor 5-HT2A/B/C Serotonin->5HT2_Receptor Gi_5HT1 Gαi/o 5HT1_Receptor->Gi_5HT1 Activates AC_5HT1 Adenylyl Cyclase Gi_5HT1->AC_5HT1 Inhibits cAMP_5HT1 ↓ cAMP AC_5HT1->cAMP_5HT1 Gq_5HT2 Gαq/11 5HT2_Receptor->Gq_5HT2 Activates PLC Phospholipase C Gq_5HT2->PLC Stimulates IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+, PKC Activation IP3_DAG->Ca_PKC

Caption: Major Serotonin (5-HT) Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines the workflow for a competitive radioligand binding assay.

Competitive_Binding_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Membranes, Radioligand, Test Compound) Start->Reagent_Prep Incubation Incubation (Fixed Radioligand + Varying Test Compound) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Washing (Removes Unbound Radioligand) Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

Application Notes and Protocols: Molecularly Imprinted Polymers for Ergoline Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergoline alkaloids, a diverse class of compounds produced by fungi of the Claviceps genus, are of significant interest in the pharmaceutical industry due to their wide range of pharmacological activities. They are also potent mycotoxins that can contaminate agricultural commodities, posing a threat to human and animal health.[1][2] Accurate and sensitive detection of these compounds in complex matrices such as biological fluids, agricultural products, and food is therefore crucial.[3][4]

Molecularly imprinted polymers (MIPs) offer a powerful tool for the selective extraction and pre-concentration of this compound alkaloids.[1][5][6] These synthetic polymers contain tailor-made recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). This high selectivity makes MIPs ideal sorbents for solid-phase extraction (MIP-SPE), enabling efficient cleanup of complex samples prior to analysis by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[3][7][8][9]

These application notes provide detailed protocols for the synthesis of molecularly imprinted polymers for this compound alkaloid extraction using various techniques and their subsequent application in solid-phase extraction.

Principles of Molecular Imprinting for this compound Alkaloids

Molecular imprinting involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, an this compound alkaloid or a structural analog).[1] After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix. These cavities can then selectively rebind the target analyte from a complex sample.

The key components in the synthesis of MIPs for this compound alkaloids include:

  • Template: An this compound alkaloid such as ergotamine or a structurally related molecule like metthis compound can be used.[3][10] To avoid template bleeding (leaching of residual template during analysis), a dummy template, which is a structural analog of the target analyte, can also be employed.[11]

  • Functional Monomer: These molecules interact with the functional groups of the template through non-covalent interactions (e.g., hydrogen bonding, ionic interactions, π-π stacking). Methacrylic acid (MAA) is a commonly used functional monomer due to its ability to interact with the amine and amide functionalities of this compound alkaloids.[5][11] Other monomers like styrene and hydroxyethyl methacrylate (HEMA) have also been utilized.[3][12]

  • Cross-linker: This component forms the highly cross-linked polymer matrix, stabilizing the imprinted cavities. Ethylene glycol dimethacrylate (EGDMA) and trimethylolpropane trimethacrylate (TRIM) are frequently used cross-linkers.[3]

  • Initiator: A substance (e.g., azobisisobutyronitrile - AIBN) that initiates the polymerization reaction upon heating or UV irradiation.[13]

  • Porogen: A solvent that solubilizes all the components of the polymerization mixture and helps in the formation of a porous polymer structure. The choice of porogen influences the morphology and binding properties of the MIP.

Polymerization Techniques

Several polymerization techniques can be employed to synthesize MIPs for this compound alkaloids, each offering distinct advantages and resulting in polymers with different physical properties.

Bulk Polymerization

This is the simplest and most common method for MIP synthesis.[14][15] The components are polymerized into a monolithic block, which is then ground and sieved to obtain particles of the desired size.

Precipitation Polymerization

This technique yields spherical polymer particles of a uniform size.[14] The polymerization is carried out in a large volume of porogen where the monomers are soluble, but the resulting polymer is not.

Suspension Polymerization

This method produces spherical polymer beads and is suitable for scaling up MIP production.[10][14] The polymerization occurs in an immiscible liquid phase, and a stabilizer is used to prevent agglomeration of the polymer particles.

Experimental Protocols

Protocol 1: Synthesis of Ergotamine-Imprinted Polymer via Bulk Polymerization

This protocol is based on the work of Kudupoje et al. (2021) for the synthesis of a styrene-based MIP for ergotamine.[3][9][12][13]

Materials:

  • Ergotamine tartrate (Template)

  • Styrene (Functional Monomer)

  • Hydroxyethyl methacrylate (HEMA) (Co-monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Porogen)

  • Methanol

  • Acetic acid

  • Acetonitrile

Procedure:

  • In a glass vial, dissolve ergotamine tartrate in a mixture of styrene and HEMA in toluene.

  • Add EGDMA and AIBN to the solution.

  • Purge the mixture with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit polymerization.

  • Seal the vial and place it in an oil bath or oven at 65°C for 5 hours to initiate polymerization.

  • After polymerization, the resulting polymer block is crushed, ground into a fine powder using a mortar and pestle, and sieved to obtain particles of a uniform size.

  • Template Removal: To remove the ergotamine template, the polymer particles are washed sequentially with:

    • Methanol/acetic acid (9:1, v/v)

    • Methanol

    • Acetonitrile

  • The washing is continued until the template can no longer be detected in the washing solvent by UV-Vis spectrophotometry or HPLC.

  • The washed polymer is then dried in a vacuum oven.

  • A non-imprinted polymer (NIP) is synthesized following the same procedure but without the addition of the ergotamine template.

Protocol 2: Synthesis of Metthis compound-Imprinted Polymer Beads via Suspension Polymerization

This protocol is adapted from the method described for producing spherical MIP beads for ergot alkaloids.[10]

Materials:

  • Metthis compound (Template)

  • Methacrylic acid (MAA) (Functional Monomer)

  • Trimethylolpropane trimethacrylate (TRIM) (Cross-linker)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Chloroform (Porogen)

  • Poly(vinyl alcohol) (Stabilizer)

  • Deionized water

  • Methanol

  • Acetic acid

Procedure:

  • Prepare the organic phase by dissolving metthis compound, MAA, TRIM, and AIBN in chloroform.

  • Prepare the aqueous phase by dissolving poly(vinyl alcohol) in deionized water.

  • Add the organic phase to the aqueous phase while stirring vigorously to form a suspension.

  • Heat the suspension to 60-70°C under a nitrogen atmosphere and continue stirring for several hours to complete the polymerization.

  • After polymerization, the polymer beads are collected by filtration and washed with water to remove the stabilizer.

  • Template Removal: The metthis compound template is removed by washing the beads with a mixture of methanol and acetic acid, followed by methanol until the template is no longer detected in the washings.

  • The MIP beads are then dried.

  • A non-imprinted polymer (NIP) is prepared in the same manner but without the metthis compound template.

Application: Molecularly Imprinted Solid-Phase Extraction (MIP-SPE)

MIPs can be packed into SPE cartridges for the selective extraction of this compound alkaloids from various sample matrices.

Protocol 3: MIP-SPE for the Extraction of this compound Alkaloids from Barley

This protocol is a general procedure based on the application of MIPs for mycotoxin analysis in cereals.

Materials:

  • MIP particles (synthesized as described above)

  • Empty SPE cartridges (e.g., 3 mL)

  • Frits

  • Barley sample

  • Extraction solvent (e.g., acetonitrile/water, 84:16, v/v)

  • Washing solvent (e.g., acetonitrile)

  • Elution solvent (e.g., methanol/acetic acid, 98:2, v/v)

Procedure:

  • Cartridge Packing: Pack an empty SPE cartridge with 100-500 mg of the synthesized MIP particles between two frits.

  • Sample Preparation: Extract the ground barley sample with the extraction solvent. Filter the extract to remove solid particles.

  • Cartridge Conditioning: Condition the MIP-SPE cartridge by passing a few milliliters of the elution solvent, followed by the washing solvent, and finally the sample solvent (extraction solvent without the analyte).

  • Sample Loading: Apply the filtered sample extract to the conditioned MIP-SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a suitable solvent (e.g., acetonitrile) to remove interfering compounds that are non-specifically bound to the polymer. The choice of washing solvent is critical to ensure removal of interferences without eluting the target analytes.

  • Elution: Elute the retained this compound alkaloids from the cartridge with a small volume of the elution solvent. The elution solvent should be strong enough to disrupt the interactions between the analytes and the MIP.

  • The eluate is then collected and can be evaporated to dryness and reconstituted in a suitable solvent for analysis by HPLC or LC-MS/MS.

Quantitative Data Summary

The performance of MIPs for this compound alkaloid extraction can be evaluated based on several parameters, including binding capacity, selectivity, and extraction recovery. The following tables summarize representative quantitative data from the literature.

TemplateFunctional Monomer(s)Cross-linkerPolymerization TechniqueAdsorption Capacity (Qo) (µmol/g)Reference
ErgotamineStyrene, HEMAEGDMABulk8.68 (MIP), 7.55 (NIP)[3][9][12]
ErgotamineMethacrylic acid-Sol-gel4.90 (MIP), 4.43 (NIP)[16]
AnalyteMatrixMIP TemplateExtraction Recovery (%)Reference
LSDHairLSD analog82 (MIP), 9 (NIP)[11]
LSDUrineLSD analog83 (MIP), 11 (NIP)[11]

Visualizations

Diagram 1: Molecular Imprinting Process for this compound Alkaloids

MolecularImprinting cluster_0 1. Pre-polymerization Complex Formation cluster_1 2. Polymerization cluster_2 3. Template Removal cluster_3 4. Rebiding T Template (this compound Alkaloid) FM Functional Monomers Complex Template-Monomer Complex T->Complex FM->Complex Polymer Polymer Matrix with Embedded Template Complex->Polymer XL Cross-linker XL->Polymer I Initiator (Heat/UV) I->Polymer Polymer2 Polymer Matrix with Embedded Template Polymer->Polymer2 MIP Molecularly Imprinted Polymer (MIP) Polymer2->MIP TemplateOut Template Removed MIP->TemplateOut MIP2 MIP MIP->MIP2 Bound Selective Binding MIP2->Bound Analyte Target Analyte (this compound Alkaloid) Analyte->Bound

Caption: The four main stages of the molecular imprinting process.

Diagram 2: Experimental Workflow for MIP Synthesis (Bulk Polymerization)

BulkPolymerizationWorkflow start Start mix Mix Template, Functional Monomer, Cross-linker, and Initiator in Porogen start->mix purge Purge with Nitrogen mix->purge polymerize Polymerize at Elevated Temperature purge->polymerize crush Crush and Grind Polymer Monolith polymerize->crush sieve Sieve to Obtain Uniform Particles crush->sieve wash Wash to Remove Template sieve->wash dry Dry the MIP Particles wash->dry end MIP Ready for Use dry->end

Caption: Workflow for bulk polymerization synthesis of MIPs.

Diagram 3: Workflow for Molecularly Imprinted Solid-Phase Extraction (MIP-SPE)

MISPEWorkflow start Start pack Pack MIP into SPE Cartridge start->pack condition Condition Cartridge pack->condition load Load Sample Extract condition->load wash Wash to Remove Interferences load->wash elute Elute Target Analytes wash->elute analyze Analyze Eluate (HPLC, LC-MS/MS) elute->analyze end End analyze->end

Caption: General workflow for MIP-based solid-phase extraction.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Complex Ergoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex ergoline alkaloids. The content is designed to address specific experimental challenges in a practical, question-and-answer format.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of the this compound scaffold.

Issue 1: Low Yield in Tetracyclic Core Formation via Intramolecular Heck Reaction

Question: My intramolecular Heck reaction to form the C-ring of the this compound scaffold is resulting in a low yield of the desired tetracyclic product. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the intramolecular Heck reaction for this compound synthesis are a frequent challenge. The primary causes often revolve around catalyst deactivation, suboptimal reaction conditions, or competing side reactions. Here is a step-by-step guide to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. If standard conditions (e.g., Pd(OAc)₂, PPh₃) are failing, consider a systematic screen of ligands and palladium precursors. Bulky electron-rich phosphine ligands can sometimes improve catalytic activity and influence regioselectivity.

  • Base and Solvent Optimization: The base plays a crucial role in the catalytic cycle. A base that is too weak may not efficiently regenerate the Pd(0) catalyst.

    • Troubleshooting: If using a weaker base like K₂CO₃, consider switching to a stronger, non-coordinating base such as Cs₂CO₃ or a hindered organic base like a proton sponge. Ensure the base is sufficiently soluble in the chosen solvent. High-boiling polar aprotic solvents like DMF or NMP are commonly used, but a solvent screen may be necessary.

  • Side Reaction: Double Bond Isomerization: A common side reaction is the isomerization of the newly formed exocyclic double bond to a more stable endocyclic position, which can lead to a mixture of products and lower the yield of the desired isomer.[1]

    • Troubleshooting: This occurs via reversible β-hydride elimination and re-addition of the palladium-hydride species. To minimize this, the addition of silver salts (e.g., Ag₂CO₃) can promote a cationic pathway and accelerate the reductive elimination step, reducing the lifetime of the palladium-hydride intermediate.[2]

  • Substrate Reactivity: The nature of the halide or triflate in your precursor significantly impacts the rate of oxidative addition.

    • Troubleshooting: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive halide, consider synthesizing the corresponding iodide precursor.

  • Reaction Temperature: The temperature needs to be high enough for catalysis to occur but not so high as to cause catalyst decomposition (formation of palladium black).

    • Troubleshooting: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress. If palladium black is observed, this indicates catalyst decomposition, and the temperature should be lowered, or a more stable catalyst system should be employed.

Issue 2: Poor Diastereoselectivity in D-Ring Formation

Question: I am struggling to control the stereochemistry at C-5 and C-10 during the formation of the D-ring. What strategies can I employ to improve diastereoselectivity?

Answer:

Achieving the correct relative stereochemistry of the C/D ring junction is a pivotal challenge in this compound synthesis. The approach to controlling diastereoselectivity will depend on the specific cyclization strategy being used.

  • For Pictet-Spengler Reactions: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core of this compound alkaloids.

    • Troubleshooting: Diastereoselectivity can be influenced by the choice of acid catalyst, solvent, and temperature. Chiral Brønsted acids or chiral auxiliaries on the tryptamine or aldehyde components can induce high levels of stereocontrol. It is recommended to perform a screen of reaction conditions to find the optimal balance for your specific substrate.

  • For Intramolecular Aldol Condensation (Woodward's Approach): In the classical Woodward synthesis, an intramolecular aldol condensation forms the D-ring.[3]

    • Troubleshooting: The stereochemical outcome of this reaction is highly dependent on the reaction conditions (base, solvent, temperature) which influence the geometry of the enolate intermediate. The use of a bulky base may favor the formation of a specific enolate, leading to improved diastereoselectivity.

  • For Domino Cyclization of Amino Allenes: This modern approach allows for the direct construction of the C/D ring system.

    • Troubleshooting: The stereochemistry at C-5 is transferred from the axial chirality of the allene precursor. Therefore, the enantiopurity of the starting allene is crucial for the stereochemical outcome of the final product.

Frequently Asked Questions (FAQs)

Q1: How can I prevent epimerization at the C-8 position during the synthesis and purification of lysergic acid derivatives?

A1: The proton at the C-8 position of lysergic acid and its derivatives is susceptible to epimerization, especially under basic conditions, leading to the formation of the biologically inactive iso-form.[4]

  • Prevention during Synthesis: Avoid prolonged exposure to strong bases, particularly at elevated temperatures. If a basic step is necessary, it should be performed at low temperatures and for the shortest possible time. The use of bulky, non-nucleophilic bases can sometimes mitigate this issue.

  • Prevention during Purification: During chromatographic purification, it is advisable to use a neutral or slightly acidic mobile phase. Some reports indicate that an equilibrium mixture of approximately 9:1 (LSD:iso-LSD) is formed at a pH of 7.0 or higher at 45°C.[5][6] Lowering the pH and temperature will slow down the rate of epimerization.[5]

Q2: What is the best protecting group for the indole nitrogen in an this compound synthesis?

A2: The choice of the indole nitrogen protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its removal at a late stage. There is no single "best" protecting group, as the optimal choice is context-dependent.

  • Boc (tert-Butoxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions (e.g., TFA). It is generally stable to many transition-metal-catalyzed reactions. However, it may not be suitable for synthetic routes that require strongly acidic conditions for other transformations.

  • Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): These groups are very robust and stable to a wide range of reaction conditions, including strongly acidic and basic media. However, their removal often requires harsh conditions, such as reducing agents (e.g., sodium amalgam) or strong bases at high temperatures, which may not be compatible with the sensitive functionality of the this compound core.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): This group is stable to a variety of conditions but can be selectively removed under milder conditions using fluoride sources (e.g., TBAF) or Lewis acids.

Q3: My Friedel-Crafts acylation to form the tricyclic ketone in a Woodward-type synthesis is giving low yields and side products. What could be the issue?

A3: The intramolecular Friedel-Crafts acylation to form the ABC ring system can be problematic.

  • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid (e.g., AlCl₃, PPA) are crucial. Insufficient Lewis acid may lead to an incomplete reaction, while an excess can cause decomposition. An optimization screen of different Lewis acids and their stoichiometry is recommended.

  • Solvent Effects: The solvent can significantly influence the outcome. In some cases, using the aromatic substrate as the solvent can be effective. Non-coordinating solvents are generally preferred to avoid complexation with the Lewis acid.

  • Side Reactions: A potential side reaction is intermolecular acylation if the reaction is run at high concentrations. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization. In Woodward's synthesis, it was noted that attempting the cyclization in benzene led to the formation of a phenyl ketone as the sole product.[7]

Data Presentation

Table 1: Comparison of Conditions for Intramolecular Heck Reaction in this compound Synthesis

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃HPtBu₃·BF₄LiTMPTHF2582[8]
2Pd(OAc)₂(R)-BINAPAg₃PO₄NMP6074[9]
3Pd(OAc)₂P(o-tol)₃Et₃NMeCN8060-70[1]

Table 2: C-8 Epimerization of LSD to iso-LSD under Various Conditions

EntrypHTemperature (°C)TimeRatio (LSD:iso-LSD)Reference
1>7.0451 week9:1[5]
2>7.0372 weeks9:1[5]
39.7456 weeks9:1 (from iso-LSD)[5]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Heck Reaction for C-Ring Closure

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide precursor (1.0 equiv) in the chosen anhydrous solvent (e.g., DMF, NMP, or THF) to a concentration of 0.01-0.05 M.

  • Addition of Reagents: To the stirred solution, add the base (e.g., Cs₂CO₃, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.05-0.10 equiv), and the phosphine ligand (e.g., P(o-tol)₃, 0.10-0.20 equiv). If a silver salt additive is used, it should be added at this stage.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired tetracyclic this compound derivative.

Protocol 2: Bischler-Napieralski Reaction for C-Ring Formation

This reaction is typically used for the synthesis of dihydroisoquinoline precursors to the this compound core.

  • Reagent Preparation: To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile or toluene), add the dehydrating agent (e.g., POCl₃ or P₂O₅, 2.0-5.0 equiv) at 0 °C under an inert atmosphere.

  • Reaction Execution: The reaction mixture is then heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is carefully quenched by pouring it onto crushed ice and then basified with a concentrated aqueous solution of NaOH or NH₄OH. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting crude product is then purified by column chromatography.

Mandatory Visualization

Troubleshooting_Heck_Reaction start Low Yield in Intramolecular Heck Reaction catalyst_check Check Catalyst System (Pd Source and Ligand) start->catalyst_check Initial Check base_solvent Optimize Base and Solvent catalyst_check->base_solvent solution_catalyst Screen Ligands (e.g., bulky, electron-rich phosphines) catalyst_check->solution_catalyst side_reactions Investigate Side Reactions (e.g., Isomerization) base_solvent->side_reactions solution_base Use Stronger Base (e.g., Cs₂CO₃) Ensure Solubility base_solvent->solution_base substrate_reactivity Assess Substrate Reactivity (Halide/Triflate) side_reactions->substrate_reactivity solution_isomerization Add Silver Salts (e.g., Ag₂CO₃) to Promote Cationic Pathway side_reactions->solution_isomerization temperature Adjust Reaction Temperature substrate_reactivity->temperature solution_substrate Switch to More Reactive Halide (e.g., I > Br > Cl) substrate_reactivity->solution_substrate solution_temperature Gradual Increase (10-20°C increments) Monitor for Pd Black Formation temperature->solution_temperature success Improved Yield solution_catalyst->success solution_base->success solution_isomerization->success solution_substrate->success solution_temperature->success

Caption: Troubleshooting workflow for low yields in the intramolecular Heck reaction.

Protecting_Group_Selection start Select Indole N-Protecting Group condition_check {Consider Subsequent Reaction Conditions | Strong Acid? | Strong Base? | Transition Metal Catalysis?} start->condition_check pg_boc Boc Group condition_check:e->pg_boc No condition_check:e->pg_boc Yes pg_sulfonyl Sulfonyl Group (e.g., Tosyl) condition_check:e->pg_sulfonyl Yes condition_check:e->pg_sulfonyl Yes pg_sem SEM Group condition_check:e->pg_sem No condition_check:e->pg_sem Yes boc_props {Properties | + Stable to many conditions + Easy introduction | - Labile to strong acid} pg_boc->boc_props sulfonyl_props {Properties | + Very robust (acid/base stable) | - Harsh removal conditions} pg_sulfonyl->sulfonyl_props sem_props {Properties | + Stable to many conditions | + Mild removal (Fluoride/Lewis Acid)} pg_sem->sem_props

Caption: Decision matrix for selecting an indole nitrogen protecting group.

References

Navigating Nicergoline's Poor Aqueous Solubility: A Technical Support Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of nicergoline in in vitro studies. Our resources offer detailed experimental protocols, quantitative data summaries, and visual guides to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is nicthis compound difficult to dissolve in aqueous solutions?

Nicthis compound is a lipophilic molecule, meaning it has a high affinity for fats and lipids and consequently, a low affinity for water. This inherent chemical property leads to its poor aqueous solubility, a common challenge for many BCS Class II drugs.[1] This can hinder its bioavailability in in vivo studies and complicate its application in aqueous in vitro systems like cell culture.

Q2: What is the recommended solvent for preparing nicthis compound stock solutions for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of nicthis compound for in vitro assays.[2][3] Nicthis compound is also soluble in other organic solvents like ethanol, chloroform, and acetone.[4][5][6][7]

Q3: What is the solubility of nicthis compound in common organic solvents?

The solubility of nicthis compound can vary slightly between batches. However, the following table provides a summary of reported solubility data.

SolventReported SolubilityCitations
DMSO22 mg/mL (45.41 mM)[2]
DMSOSoluble to 100 mM[3]
EthanolSoluble[5][7]
MethanolUsed as a co-solvent[8]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%.[9][10] Many studies recommend a final concentration of 0.1% or lower, especially for sensitive cell lines or long-term experiments.[11][12] It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Troubleshooting Guide

Issue 1: My nicthis compound precipitates when I add it to my aqueous cell culture medium.

This is a common issue when diluting a concentrated DMSO stock solution of a hydrophobic compound into an aqueous buffer or medium.

  • Possible Cause A: Final drug concentration exceeds its aqueous solubility limit.

    • Solution: Lower the final concentration of nicthis compound in your experiment.

  • Possible Cause B: "Shock" precipitation due to rapid dilution.

    • Solution: Add the nicthis compound stock solution to the pre-warmed (37°C) cell culture medium slowly, drop-by-drop, while gently swirling the medium. This allows for more gradual dissolution.

  • Possible Cause C: Low temperature of the culture medium.

    • Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the nicthis compound stock solution. Refrigerated media can decrease the solubility of the compound.

  • Possible Cause D: High final DMSO concentration leading to insolubility of media components.

    • Solution: While DMSO aids in dissolving nicthis compound, excessively high concentrations can sometimes cause salts and other components in the culture medium to precipitate.[13] Adhere to the recommended final DMSO concentrations (≤ 0.5%).

Issue 2: I am observing unexpected or inconsistent results in my in vitro assay.

  • Possible Cause A: Solvent (DMSO) is affecting the cells or the assay.

    • Solution: Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your drug-treated samples. This will help you to distinguish the effects of nicthis compound from any effects of the solvent itself.[12][14] Even at low concentrations, DMSO can have biological effects on some cell types.[1][15]

  • Possible Cause B: Degradation of nicthis compound in solution.

    • Solution: Prepare fresh dilutions of nicthis compound from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. Store stock solutions at -20°C or -80°C and protect them from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nicthis compound Stock Solution in DMSO

Materials:

  • Nicthis compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weigh out the desired amount of nicthis compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.84 mg of nicthis compound (Molecular Weight: 484.39 g/mol ).

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.84 mg).

  • Vortex the tube thoroughly until the nicthis compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[16]

  • (Optional) If the DMSO is not from a sterile-filtered source, you can filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM Nicthis compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM nicthis compound stock solution at room temperature.

  • Determine the final concentration of nicthis compound and the final volume of medium required for your experiment.

  • Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Slowly add the calculated volume of the nicthis compound stock solution to the pre-warmed cell culture medium while gently swirling.

  • Mix thoroughly before adding to your cells.

Example Dilution Calculation: To achieve a final concentration of 25 µM in a final volume of 2 mL of cell culture medium from a 10 mM stock:

  • (10,000 µM) * V1 = (25 µM) * (2000 µL)

  • V1 = 5 µL of 10 mM nicthis compound stock

  • Add 5 µL of the stock solution to 1995 µL of cell culture medium. The final DMSO concentration will be 0.25%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by nicthis compound and a typical experimental workflow for its use in in vitro studies.

Nicergoline_Signaling_Pathways cluster_alpha1 α1A-Adrenergic Receptor Antagonism cluster_pi3k PI3K/AKT Pathway Modulation cluster_5ht3a 5-HT3A Receptor Antagonism Nicergoline_alpha Nicthis compound Alpha1A α1A-Adrenergic Receptor Nicergoline_alpha->Alpha1A Blocks PLC Phospholipase C (PLC) Alpha1A->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC VascularTone Decreased Vascular Tone Ca_PKC->VascularTone Nicergoline_pi3k Nicthis compound PI3K PI3K Nicergoline_pi3k->PI3K Activates AKT AKT (Phosphorylation) PI3K->AKT Apoptosis Decreased Apoptosis AKT->Apoptosis Inhibits NeuronalSurvival Increased Neuronal Survival & Cognition AKT->NeuronalSurvival Promotes Nicergoline_5ht3a Nicthis compound Receptor_5HT3A 5-HT3A Receptor (Ligand-gated ion channel) Nicergoline_5ht3a->Receptor_5HT3A Blocks Ion_Flow Cation Influx (Na⁺, K⁺) Receptor_5HT3A->Ion_Flow Gates Neuronal_Depolarization Neuronal Depolarization Ion_Flow->Neuronal_Depolarization

Caption: Key signaling pathways modulated by nicthis compound.[17][18][19][20][21][22]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Nicthis compound Powder B Dissolve in 100% DMSO to create Stock Solution A->B C Aliquot and Store at -20°C to -80°C B->C D Thaw Stock Solution E Prepare Working Solution in Pre-warmed Cell Culture Medium (Final DMSO ≤ 0.5%) D->E F Prepare Vehicle Control (Medium + same % DMSO) D->F G Treat Cells E->G F->G H Incubate for Desired Time G->H I Perform Assay H->I J Collect and Analyze Data I->J K Compare Drug Treatment to Vehicle Control J->K

Caption: General workflow for in vitro studies with nicthis compound.

References

Preventing epimerization of ergoline alkaloids during analysis and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the epimerization of ergoline alkaloids during analysis and storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound alkaloid epimerization and why is it a concern?

This compound alkaloids possess a chiral center at the C-8 position of their tetracyclic this compound structure. Epimerization is a chemical process where the configuration at this C-8 stereocenter inverts, converting the biologically active R-epimer (e.g., ergotamine) into its biologically inactive or less active S-epimer (e.g., ergotaminine).[1][2] This conversion is a significant issue in research and drug development because it can lead to an underestimation of the compound's potency and inaccurate toxicological assessments.[3]

Q2: What are the primary factors that induce epimerization?

Several environmental and experimental factors can promote the epimerization of this compound alkaloids:

  • Temperature: Elevated temperatures significantly accelerate the rate of epimerization.[3][4]

  • Solvent: The choice of solvent is critical. Protic solvents, such as methanol, can facilitate epimerization, whereas aprotic solvents like chloroform show minimal to no epimerization.[1][2] Acetonitrile is a common solvent for HPLC analysis, but long-term storage in it should be at low temperatures.[1][5]

  • pH: Both acidic and alkaline conditions can promote epimerization, with alkaline buffers being particularly influential.[2][6]

  • Light: Exposure to light, especially UV light, can cause degradation and epimerization of this compound alkaloids.[1][3]

Q3: What are the optimal storage conditions for this compound alkaloid standards and samples?

To maintain the integrity of this compound alkaloids, the following storage conditions are recommended:

  • Temperature: Store standards and samples at or below -20°C for long-term stability.[1][7]

  • Solvent: For long-term storage, non-protic solvents such as chloroform are ideal.[1][7] If using acetonitrile for analytical purposes, storage should be at -20°C or lower.[5] Solutions in ethanol containing tartaric acid have also been recommended.[8]

  • Container: Always use amber vials or containers wrapped in foil to protect the samples from light.[1][3]

  • Form: Storing standards as thin dry films at low temperatures can also preserve their stability.[1]

Q4: How can I minimize epimerization during sample extraction and analysis?

Minimizing epimerization during your workflow is crucial for accurate results. Consider the following:

  • Extraction Solvent: A mixture of acetonitrile and ammonium carbonate buffer is commonly used and has been shown to maintain a constant epimer ratio during an HPLC run.[7][8]

  • Minimize Analysis Time: Keep the analytical run time as short as possible to reduce the exposure of the alkaloids to conditions that may induce epimerization.[1]

  • Temperature Control: If possible, use a cooled autosampler to maintain low temperatures for your samples while they are awaiting injection.

  • pH Control: Avoid strongly acidic or alkaline conditions during extraction and sample preparation unless specifically required by the protocol, and if so, minimize the exposure time.[2]

Troubleshooting Guides

Issue 1: I am observing a progressive decrease in the concentration of the active R-epimer in my stock solution over time.

Possible Cause Troubleshooting Step
Improper Storage Temperature Verify that your stock solutions are stored at or below -20°C.[1][4] Avoid repeated freeze-thaw cycles.[3]
Inappropriate Solvent If using a protic solvent like methanol for storage, switch to an aprotic solvent such as chloroform.[1][7] For analytical working solutions, prepare them fresh from a stock stored in an appropriate solvent.
Exposure to Light Ensure that your stock solutions are stored in amber vials or have been protected from light with aluminum foil.[1]

Issue 2: My analytical results show a high percentage of the S-epimer, which is not expected.

Possible Cause Troubleshooting Step
Epimerization during Sample Preparation Review your extraction procedure. High temperatures, prolonged exposure to certain solvents, or inappropriate pH could be causing epimerization.[2] Consider using a validated extraction method with known stability, such as acetonitrile/ammonium carbonate buffer.[7][8]
On-Column or In-System Epimerization Long analytical run times can contribute to epimerization.[1] Optimize your chromatographic method to shorten the run time. Check the temperature of the column compartment.
Contaminated Standard The purity of your reference standard may be compromised. Verify the purity of your standard with the supplier's certificate of analysis or by using a fresh, properly stored standard.

Data Presentation

Table 1: Influence of Solvents on the Epimerization of Ergopeptides at 20°C over 6 Weeks

SolventDegree of EpimerizationStability of Total Alkaloids
Methanol/DichloromethaneHighLess Stable
Acetonitrile/BufferModerateVariable
AcetonitrileLowStable at low temperatures
ChloroformNo epimerizationStable

This table summarizes findings that ergosine showed the highest degree of epimerization (43% after 6 weeks at 20°C in methanol/dichloromethane).[7] In contrast, chloroform showed no epimerization for all tested toxins at 20°C.[1][7]

Table 2: Effect of Storage Temperature on Total this compound Alkaloid Concentration in Naturally Contaminated Wheat

Storage TemperatureChange in Concentration (1 to 4 months)
Room TemperatureVariable, with an initial increase followed by a decrease
+4°CVariable, with an initial increase followed by a decrease
-20°CRelatively stable for the first month, with some variation over longer periods

This table is based on a study that found the total ergot concentration in naturally contaminated wheat varies over time at all tested temperatures, with concentrations increasing up to two months and then decreasing by the fourth month, independent of the storage temperature.[4][9]

Experimental Protocols

Protocol 1: Extraction of this compound Alkaloids from Cereal Samples for HPLC Analysis

This protocol is based on a commonly used method designed to minimize epimerization during extraction.[8][10]

  • Sample Preparation: Homogenize the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of acetonitrile and 200 mg/L ammonium carbonate buffer (92:8, v/v).

    • Seal the tube and shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Analysis: Analyze the sample immediately or store it at -20°C until analysis.

Protocol 2: Stability Testing of this compound Alkaloid Standards in Different Solvents

This protocol outlines a procedure to evaluate the stability of this compound alkaloid standards.[7]

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the this compound alkaloid standard in a non-protic solvent like chloroform.

    • From this stock, prepare working solutions at a known concentration in the test solvents (e.g., acetonitrile, methanol, chloroform).

  • Storage Conditions:

    • Aliquot the working solutions into amber vials.

    • Store the vials at different temperatures (-20°C, 4°C, and 20°C).

  • Time Points:

    • Analyze the solutions at various time points (e.g., 0, 24 hours, 1 week, 4 weeks, 6 weeks).

  • Analysis:

    • Use a validated HPLC-FLD or HPLC-MS/MS method to separate and quantify the R- and S-epimers.

    • Calculate the percentage of each epimer at each time point and temperature to determine the rate of epimerization and degradation.

Visualizations

Epimerization_Pathway R_Epimer Active R-Epimer (e.g., Ergotamine) Intermediate Enol Intermediate R_Epimer->Intermediate Epimerization S_Epimer Inactive S-Epimer (e.g., Ergotaminine) S_Epimer->Intermediate Reversible Intermediate->R_Epimer Intermediate->S_Epimer

Caption: Reversible epimerization of this compound alkaloids via an enol intermediate.

Prevention_Workflow cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Storage Storage Conditions Below -20°C Aprotic Solvent (e.g., Chloroform) Protect from Light Extraction Extraction Protocol Acetonitrile/Buffer Solvent Room Temperature Minimize Time Storage->Extraction Analysis Analytical Method Short Run Time Cooled Autosampler Validated Method Extraction->Analysis Result Accurate Quantification of R-Epimer Analysis->Result

Caption: Workflow for preventing epimerization during analysis.

References

Managing stability issues of ergoline compounds in different solvents and pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Ergoline compounds, a class of molecules with significant therapeutic applications, are notoriously susceptible to degradation, posing considerable challenges for researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experimental work with these sensitive compounds.

Instability in this compound derivatives can lead to loss of potency, altered receptor binding profiles, and the formation of undesired impurities, ultimately compromising experimental results and the safety and efficacy of potential drug candidates. The primary degradation pathways include epimerization at the C-8 position, hydrolysis, and oxidation, which are significantly influenced by the choice of solvent, pH, temperature, and exposure to light.[1][2]

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing unexpected peaks in the HPLC analysis. What are these?

A1: Unexpected peaks in your chromatogram are likely degradation products. The most common degradation pathway for many this compound alkaloids is epimerization at the C-8 position, which converts the biologically active R-isomer (e.g., ergotamine) into its less active or inactive S-isomer, known as an "-inine" epimer (e.g., ergotaminine).[1][3] This epimerization can be induced by changes in pH, temperature, and exposure to certain solvents or light.[1][2] Other degradation products can arise from hydrolysis of amide or urea moieties within the molecule, particularly under acidic or alkaline conditions, or from oxidation of susceptible functional groups.[4][5][6]

Q2: I'm observing a decrease in the concentration of my this compound compound over a short period, even when stored at low temperatures. What could be the cause?

A2: While low temperatures (-20°C or below) are generally recommended for long-term storage, the choice of solvent plays a critical role in the stability of this compound compounds.[1][2] Protic solvents, such as methanol, can promote epimerization.[7][8] Even in acetonitrile, a common solvent for HPLC analysis, long-term storage at room temperature is not recommended.[1] For maximum stability, especially for long-term storage, chloroform has been shown to be a superior solvent, exhibiting no significant epimerization for many this compound toxins even at 20°C.[1] Additionally, ensure your solutions are protected from light, as photodegradation can also contribute to concentration loss.[1][2]

Q3: How does pH affect the stability of my this compound compound in aqueous solutions?

A3: The pH of aqueous solutions is a critical factor influencing the stability of this compound compounds. Alkaline conditions, in particular, are known to promote the epimerization from the active R-epimer to the inactive S-epimer.[1][7] Acidic conditions can also lead to degradation, primarily through hydrolysis of amide or other labile functional groups.[5][9] For HPLC analysis, alkaline mobile phases are often preferred to maintain the stability of both epimers and improve chromatographic separation.[8][10] When preparing solutions for biological assays, it is crucial to use a buffer system that maintains a pH where the compound is most stable.

Q4: I am experiencing inconsistent results in my cell-based assays. Could this be related to compound stability?

A4: Yes, inconsistent assay results are a common consequence of this compound compound instability. If the compound degrades in the assay medium, its effective concentration will decrease over the course of the experiment, leading to variability. Epimerization can also lead to a loss of biological activity, as the S-isomers often have significantly lower affinity for their target receptors. To mitigate this, it is advisable to prepare fresh dilutions of your this compound compound for each experiment and minimize the time the compound is in the aqueous assay buffer before measurements are taken.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound compounds.

Symptom Possible Cause Troubleshooting Steps
Appearance of a new peak with a similar retention time to the parent compound in HPLC. Epimerization: The new peak is likely the S-isomer (-inine form) of your compound.- Confirm the identity of the new peak using LC-MS/MS if available.- Review your solvent choice. Consider using a non-protic solvent like chloroform for storage.[1]- Ensure your solutions are stored at or below -20°C and protected from light.[1][2]- If using aqueous buffers, check and optimize the pH to minimize epimerization.[7]
Gradual decrease in the peak area of the parent compound over time. Degradation: The compound is degrading due to hydrolysis, oxidation, or photodegradation.- For Hydrolysis: Avoid strongly acidic or alkaline conditions. Use buffered solutions at a pH of optimal stability.[5][9]- For Oxidation: Degas your solvents and consider adding antioxidants if compatible with your experiment. Store solutions under an inert atmosphere (e.g., nitrogen or argon).- For Photodegradation: Store all solutions in amber vials or wrapped in aluminum foil to protect them from light.[11]
Poor reproducibility of analytical or biological assay results. In-solution Instability: The compound is degrading during the course of the experiment.- Prepare fresh stock solutions and dilutions for each experiment.[11]- Minimize the time the compound is in aqueous buffers or cell culture media before analysis.[11]- Analytically verify the concentration and purity of your stock solution regularly.[11]
Precipitation of the compound upon dilution into aqueous buffer. Low Aqueous Solubility: Many this compound compounds have limited solubility in water.- Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[11]- When diluting into aqueous buffer, add the stock solution dropwise while vortexing to avoid localized high concentrations.- Consider using a co-solvent in your final solution if permissible for your experiment.

Data on Solvent and Temperature Effects on this compound Stability

The stability of this compound compounds is highly dependent on the solvent and storage temperature. The following tables summarize the percentage of the active R-epimer remaining after storage under different conditions for six common ergot alkaloids.

Table 1: Percentage of R-Epimer Remaining After 6 Weeks of Storage at 20°C in Various Solvents [1]

CompoundAcetonitrileChloroformMethanol/Dichloromethane (1:1, v/v)Acetonitrile/Buffer*
Ergometrine~100%~100%~100%~100%
Ergotamine85%~100%68%80%
Ergosine57%~100%58%68%
Ergocristine82%~100%65%78%
α-Ergocryptine78%~100%62%75%
Ergocornine79%~100%63%76%

*Acetonitrile/ammonium carbonate buffer (200 mg/l; 92:8, v/v)[1]

Table 2: Influence of Temperature on the Stability of the R-Epimer in Acetonitrile After 6 Weeks [1]

Compound+20°C+4°C-20°C
Ergometrine~100%~100%~100%
Ergotamine85%92%~100%
Ergosine57%75%95%
Ergocristine82%90%~100%
α-Ergocryptine78%88%98%
Ergocornine79%89%99%

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of an this compound compound.

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.

    • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw a sample, dilute to an appropriate concentration, and analyze using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to an unstressed control. Calculate the percentage of degradation and identify any new peaks.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the this compound compound and separating it from its degradation products.

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. Fluorescence detection often provides better sensitivity and specificity for this compound alkaloids.[8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) is often employed. An alkaline pH is generally preferred to maintain the stability of epimers.[10] A gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound compound (often around 280 nm or 310 nm) or the optimal excitation and emission wavelengths for fluorescence detection.

  • Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

  • Injection Volume: 10-20 µL.

Visualizations

DegradationPathways Ergoline_R This compound Compound (Active R-Epimer) Ergoline_S This compound-inine (Inactive S-Epimer) Ergoline_R->Ergoline_S Epimerization (Alkaline pH, Heat, Protic Solvents, Light) Hydrolysis_Products Hydrolysis Products (e.g., Lysergic Acid Derivatives) Ergoline_R->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products Ergoline_R->Oxidation_Products Oxidation (Oxygen, Peroxides) Ergoline_S->Ergoline_R (Acidic pH) StabilityTestingWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis Assess_Stability Assess Stability Profile Data_Analysis->Assess_Stability TroubleshootingLogic Start Inconsistent Results or Unexpected Peaks Observed Check_Method Is the Analytical Method Validated and Stability-Indicating? Start->Check_Method Check_Storage Review Storage Conditions (Solvent, Temp, Light) Check_Method->Check_Storage Yes Revalidate Develop/Revalidate Method Check_Method->Revalidate No Check_pH Check pH of Aqueous Solutions Check_Storage->Check_pH Optimize_Storage Optimize Storage: - Use Chloroform or Acetonitrile at -20°C - Protect from Light Check_Storage->Optimize_Storage Optimize_pH Adjust pH to Region of Maximum Stability Check_pH->Optimize_pH Revalidate->Check_Storage End Consistent and Reliable Results Optimize_Storage->End Optimize_pH->End

References

Troubleshooting peak tailing and broadening in HPLC analysis of ergolines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of ergoline alkaloids. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak tailing and broadening when analyzing this compound alkaloids?

A1: Peak tailing and broadening in the HPLC analysis of ergolines, which are basic compounds, are frequently caused by a combination of factors:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine functional groups of ergolines through ion-exchange mechanisms. This secondary retention mechanism leads to asymmetrical peak shapes, commonly observed as tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[1][2] If the mobile phase pH is close to the pKa of the this compound analyte, both the ionized and non-ionized forms of the compound may exist, leading to peak broadening or splitting.[1][2][3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting or tailing.[3][4]

  • Extra-Column Volume: Excessive volume within the HPLC system, such as from long or wide-bore tubing, can cause peak broadening due to diffusion.[5]

  • Column Degradation: Over time, HPLC columns can degrade, leading to the formation of voids or the exposure of more active silanol sites, which can distort peak shape.[4][6]

Q2: How does the mobile phase pH affect the peak shape of this compound alkaloids?

A2: The mobile phase pH directly influences the ionization state of both the this compound analytes and the residual silanol groups on the column's stationary phase. Ergot alkaloids are basic compounds with pKa values typically in the range of 5.0 to 7.4.[7]

  • At low pH (pH < 4): The this compound, being a base, will be protonated (positively charged). The silanol groups on the silica surface will be largely unionized (neutral), thus minimizing strong ionic interactions and reducing peak tailing.[8]

  • At mid-range pH (pH 5-7): In this range, which is often close to the pKa of many ergolines, both the analyte and the silanol groups can be ionized, leading to strong secondary interactions and significant peak tailing.[2]

  • At high pH (pH > 8): The this compound will be in its neutral form, while the silanol groups will be deprotonated (negatively charged). This can also reduce peak tailing, but it is crucial to use a column that is stable at high pH to prevent degradation of the silica stationary phase.

Q3: What is the role of an end-capped column in the analysis of ergolines?

A3: An end-capped column has been chemically treated to block many of the residual silanol groups that remain on the silica surface after the primary bonding of the stationary phase (e.g., C18). This process, often using small silanes like trimethylchlorosilane, reduces the number of active sites available for secondary interactions with basic analytes like ergolines. Consequently, end-capped columns generally provide more symmetrical peaks for basic compounds compared to non-end-capped columns.[9][10]

Q4: Can mobile phase additives improve the peak shape of ergolines?

A4: Yes, certain mobile phase additives can significantly improve peak shape:

  • Competing Bases: Small basic molecules, such as triethylamine (TEA), can be added to the mobile phase in low concentrations (e.g., 0.1-0.5%). TEA competes with the basic this compound analytes for interaction with the active silanol sites, effectively masking them and reducing peak tailing.[11][12]

  • Buffers: Using a buffer system (e.g., phosphate, acetate, or formate) is essential to maintain a constant and controlled mobile phase pH, which is critical for reproducible retention times and symmetrical peak shapes.[13]

Troubleshooting Guides

Problem: My this compound peak is exhibiting significant tailing.

This guide will walk you through a systematic approach to diagnose and resolve peak tailing issues.

Step 1: Initial Assessment

  • Quantify the Tailing: Calculate the peak asymmetry factor (As) or tailing factor (Tf). A value greater than 1.2 is generally considered tailing.

  • Review Your Method: Check the column type (is it end-capped?), mobile phase pH, and the pKa of your specific this compound analyte.

pKa Values of Common this compound Alkaloids:

This compound AlkaloidApproximate pKa Value(s)
Bromocriptine4.9, 6.71[14]
Cabthis compound6.4, 9.3[15]
Ergotamine~6.4[16]
Ergometrine5.0 - 7.4 (general range for ergot alkaloids)[7]

Step 2: Mobile Phase Optimization

  • Adjust pH: The most effective initial step is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For most ergolines, a low pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid or phosphoric acid is a good starting point.

  • Incorporate a Competing Base: If adjusting the pH is not sufficient, add a small amount of triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). This will compete with the this compound for active silanol sites.

Illustrative Effect of Mobile Phase pH and TEA on Peak Asymmetry (As) of an this compound: (Note: This table is for illustrative purposes to demonstrate expected trends.)

Mobile Phase ConditionExpected Peak Asymmetry (As)Rationale
pH 6.5 (near pKa)> 2.0Strong interaction between ionized analyte and ionized silanols.
pH 3.0 (0.1% Formic Acid)1.3 - 1.5Silanols are protonated, reducing ionic interactions.
pH 3.0 with 0.1% TEA1.0 - 1.2TEA masks residual silanols, further improving symmetry.

Step 3: Column Evaluation

  • Use an End-Capped Column: If you are not already using one, switch to a high-quality, end-capped C18 or a phenyl-hexyl column. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds like ergolines.[17][18]

  • Consider a Base-Deactivated Column: These columns are specifically designed with a low concentration of active silanol sites for improved analysis of basic compounds.

  • Flush or Replace the Column: If the column has been in use for a long time, it may be contaminated or degraded. Try flushing it with a strong solvent. If this does not resolve the issue, replace the column.

Illustrative Comparison of Column Types on Peak Asymmetry (As) of an this compound: (Note: This table is for illustrative purposes to demonstrate expected trends.)

Column TypeExpected Peak Asymmetry (As) at pH 3.0Rationale
Non-End-Capped C18> 1.8High number of accessible silanol groups.
End-Capped C181.3 - 1.5Reduced number of active silanol sites.
Base-Deactivated C181.0 - 1.2Minimal silanol activity due to specialized manufacturing.
Problem: My this compound peak is broader than expected.

Broad peaks can be a result of on-column effects or issues with the HPLC system itself.

Step 1: Differentiate Between System and Column Issues

  • Check All Peaks: If all peaks in your chromatogram are broad, the issue is likely related to the HPLC system.

  • Check a Single Peak: If only the this compound peak (or other basic compounds) are broad, it is more likely a column or method-related issue.

Step 2: System Troubleshooting

  • Check for Leaks: Inspect all fittings, especially between the column and the detector, for any signs of leaks.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.

  • Flow Rate: An excessively low flow rate can lead to peak broadening due to longitudinal diffusion. Ensure your flow rate is optimal for your column dimensions.

  • Detector Settings: Verify that the detector sampling rate is appropriate for the peak width. A slow sampling rate can artificially broaden peaks.

Step 3: Column and Method Troubleshooting

  • Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.[5]

  • Column Temperature: Inconsistent column temperature can lead to variable retention times and peak broadening. Use a column oven to maintain a stable temperature.

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH, leading to peak shape issues. A buffer concentration of 10-50 mM is generally recommended.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound alkaloids and can be adapted as needed.

  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% B

    • 30-31 min: 60% to 10% B

    • 31-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence (Excitation: ~310 nm, Emission: ~410 nm) or UV (~310 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing and broadening in the HPLC analysis of ergolines.

TroubleshootingWorkflow start Peak Tailing or Broadening Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue (this compound) check_all_peaks->analyte_issue No check_leaks Check for leaks and tighten fittings system_issue->check_leaks check_tubing Minimize extra-column volume (tubing length/ID) check_leaks->check_tubing check_flow_rate Verify flow rate and detector settings check_tubing->check_flow_rate system_resolved System issue resolved? check_flow_rate->system_resolved system_resolved->analyte_issue No end_good Problem Resolved system_resolved->end_good Yes check_pka_ph Is mobile phase pH >2 units away from analyte pKa? analyte_issue->check_pka_ph adjust_ph Adjust mobile phase pH (typically to pH 2.5-3.5) check_pka_ph->adjust_ph No check_column Evaluate Column Chemistry check_pka_ph->check_column Yes add_tea Add competing base (e.g., 0.1% TEA) adjust_ph->add_tea add_tea->check_column use_endcapped Use high-quality end-capped or base-deactivated column check_column->use_endcapped flush_replace_column Flush with strong solvent or replace column use_endcapped->flush_replace_column flush_replace_column->end_good end_bad Consult Instrument Specialist

Troubleshooting workflow for HPLC peak shape issues.

References

Technical Support Center: Optimizing Claviceps purpurea Culture for Enhanced Alkaloid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Claviceps purpurea culture conditions for enhanced alkaloid production.

Troubleshooting Guides

This section addresses specific issues that may arise during the cultivation of Claviceps purpurea for alkaloid production.

Issue 1: Low or No Alkaloid Yield

Symptoms:

  • Alkaloid concentrations are below the expected range or are undetectable.

  • Good biomass production is observed, but it is not accompanied by alkaloid synthesis.

Possible Causes and Solutions:

Cause Solution
Strain Degeneration: Prolonged subculturing can lead to a decline in the alkaloid-producing capabilities of the strain.[1] It has been observed that cultures can segregate into non-producing variants.[2]
* Action: Always use fresh cultures from cryopreserved stock for inoculum preparation. Regularly re-isolate and select high-producing colonies. Consider that heterokaryotic strains may be more favorable for alkaloid production.
Suboptimal Culture Medium: The composition of the culture medium, including carbon and nitrogen sources, phosphate levels, and trace elements, is critical for alkaloid synthesis.[3]
* Action: Refer to the Optimized Culture Media for Alkaloid Production table below for recommended media compositions. Ensure that the phosphate concentration is limiting in the production phase, as high phosphate levels can inhibit alkaloid synthesis. The simultaneous utilization of sucrose and citric acid has been correlated with high alkaloid production.[2]
Inappropriate pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake, thereby affecting alkaloid production.
* Action: Maintain the pH of the culture medium within the optimal range of 5.0 to 6.0. Use a suitable buffer or a pH control system in the fermenter.
Inadequate Aeration and Agitation: Oxygen supply is crucial for the biosynthesis of ergot alkaloids. Improper agitation can lead to poor nutrient distribution and oxygen transfer.
* Action: Optimize the aeration and agitation rates for your specific fermenter geometry and culture volume. Ensure adequate dissolved oxygen levels are maintained throughout the fermentation process.
Incorrect Incubation Temperature: Temperature affects fungal growth and metabolic activity.
* Action: Maintain the incubation temperature between 22°C and 28°C. The optimal temperature may vary slightly depending on the strain.
Absence of Precursors: The addition of amino acid precursors, such as tryptophan, can significantly enhance the production of specific alkaloids.
* Action: Supplement the culture medium with tryptophan at the appropriate time and concentration. The optimal feeding strategy should be determined empirically for your strain.

Issue 2: Altered Alkaloid Profile

Symptoms:

  • The ratio of different ergot alkaloids in the final product has shifted.

  • An increase in the production of undesired clavine alkaloids is observed instead of peptide alkaloids.

Possible Causes and Solutions:

Cause Solution
Genetic Instability of the Strain: Claviceps purpurea strains can be genetically unstable, leading to changes in their metabolic pathways.
* Action: Implement a rigorous strain maintenance and selection program. Periodically re-evaluate the alkaloid profile of your working stock.
Changes in Culture Conditions: Variations in media composition, pH, temperature, and aeration can influence the activity of enzymes in the alkaloid biosynthetic pathway.
* Action: Strictly control all fermentation parameters. Even minor deviations can lead to shifts in the alkaloid profile.
Precursor Availability: The type and concentration of precursor amino acids can direct the biosynthesis towards specific classes of alkaloids.
* Action: Carefully control the addition of precursors. For the production of ergopeptines, ensure an adequate supply of the constituent amino acids.

Issue 3: Poor or Abnormal Mycelial Growth

Symptoms:

  • Slow or inhibited mycelial growth.

  • Formation of thin, non-plectenchymatic mycelia instead of the desired dense, sclerotial-like pellets.[4]

  • Excessive pigmentation of the mycelium or broth.

Possible Causes and Solutions:

Cause Solution
Nutrient Limitation or Imbalance: A lack of essential nutrients or an improper carbon-to-nitrogen ratio can hinder growth.
* Action: Review and optimize the composition of your growth medium. Ensure all essential macro- and micronutrients are present in sufficient quantities.
Presence of Inhibitory Substances: Contaminants in the media components or metabolic byproducts can inhibit growth.
* Action: Use high-purity media components. Consider a medium exchange step between the growth and production phases to remove inhibitory substances.
Inappropriate Physical Parameters: Suboptimal pH, temperature, or shear stress from excessive agitation can negatively impact mycelial morphology.
* Action: Fine-tune the physical parameters of your culture system. A lower agitation speed during the initial growth phase may promote pellet formation.

Issue 4: Culture Contamination

Symptoms:

  • Visible growth of foreign microorganisms (e.g., bacteria, yeast, or other fungi).

  • Unusual odors or changes in the color and consistency of the culture broth.

  • A rapid drop in pH.

Possible Causes and Solutions:

Cause Solution
Inadequate Sterilization: Improper sterilization of the fermenter, medium, or inoculum can introduce contaminants.
* Action: Ensure all equipment and media are properly sterilized using validated procedures. Use aseptic techniques for all transfers and sampling.
Contaminated Inoculum: The seed culture may be contaminated.
* Action: Regularly check the purity of your inoculum culture using microscopy and plating on appropriate media.
Leaky Fermenter: Faulty seals or connections in the fermenter can allow airborne contaminants to enter.
* Action: Regularly inspect and maintain the fermenter seals and connections. Maintain a positive pressure inside the fermenter.

Issue 5: Excessive Foaming

Symptoms:

  • The formation of a stable foam layer on the surface of the culture broth, which can lead to overflow and contamination.

Possible Causes and Solutions:

Cause Solution
High Protein Content in the Medium: The presence of proteins and other surface-active compounds can stabilize foam.[5]
* Action: Optimize the concentration of proteinaceous components in the medium.
High Agitation and Aeration Rates: Vigorous mixing and sparging can exacerbate foaming.
* Action: Adjust agitation and aeration rates to a level that provides sufficient oxygen transfer without causing excessive foaming.
Cell Lysis: The release of intracellular proteins and other molecules from lysed cells can contribute to foaming.
* Action: Monitor cell viability and minimize conditions that lead to premature cell lysis.
Insufficient Antifoam Agent: The amount of antifoam added may not be sufficient to control the foam.
* Action: Add a suitable, non-toxic antifoaming agent (e.g., silicone-based or polypropylene glycol) as needed.[5] An automated foam control system with a foam sensor can be beneficial.

Frequently Asked Questions (FAQs)

1. What is the typical fermentation timeline for alkaloid production with Claviceps purpurea?

The fermentation process is typically biphasic. The initial phase (trophophase), lasting 3-5 days, is characterized by rapid biomass accumulation. The second phase (idiophase), from day 5 to 14 or longer, is the alkaloid production phase, where biomass growth slows down and secondary metabolism is activated.

2. How can I improve the stability of my high-producing Claviceps purpurea strain?

Strain degeneration is a common issue.[1] To maintain a stable, high-yielding strain, it is crucial to:

  • Cryopreserve master cell banks of the original high-producing isolate.

  • Limit the number of subcultures from a single stock vial.

  • Periodically re-isolate single colonies and screen for alkaloid production to select for high-yielding and stable variants.

3. What is the role of phosphate in alkaloid production?

Phosphate is essential for growth but acts as an inhibitor of alkaloid biosynthesis. High phosphate concentrations in the medium will promote vegetative growth but suppress the production of ergot alkaloids. Therefore, a phosphate-limited medium is typically used for the production phase.

4. Can I use different carbon sources for Claviceps purpurea cultivation?

Yes, various carbon sources can be utilized, including sucrose, glucose, and mannitol. Sucrose is a commonly used and effective carbon source. The choice of carbon source can influence both biomass and alkaloid production, and optimization may be required for your specific strain.

5. How do I accurately quantify the ergot alkaloids produced?

Several analytical techniques can be used for the quantification of ergot alkaloids. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is the most common and accurate method.[6] Thin-Layer Chromatography (TLC) can be used for a more qualitative or semi-quantitative analysis.

Data Presentation

Table 1: Optimized Culture Media for Claviceps purpurea

Component Growth Medium (g/L) Production Medium (g/L)
Sucrose100 - 150200 - 300
Asparagine10 - 15-
Ammonium Succinate-5 - 10
Citric Acid-10 - 15
KH₂PO₄0.5 - 1.00.1 - 0.25
MgSO₄·7H₂O0.3 - 0.50.3 - 0.5
Yeast Extract1.0 - 2.00.5 - 1.0
Trace Elements Solution1 mL1 mL
pH5.2 - 5.85.0 - 5.5

Table 2: Typical Fermentation Parameters for Enhanced Alkaloid Production

Parameter Optimal Range
Incubation Temperature22 - 28 °C
pH5.0 - 6.0
Agitation150 - 250 rpm (in shake flasks)
Aeration (in fermenter)0.5 - 1.5 vvm (volume of air per volume of medium per minute)
Dissolved Oxygen> 20% saturation
Fermentation Time10 - 18 days

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Aseptically transfer a cryopreserved vial of Claviceps purpurea to a sterile workbench.

  • Thaw the vial and transfer the contents to a 250 mL Erlenmeyer flask containing 50 mL of sterile Growth Medium.

  • Incubate the flask at 24°C on a rotary shaker at 200 rpm for 5-7 days, or until sufficient biomass has developed.

  • Use this seed culture to inoculate the main production fermenter at a ratio of 5-10% (v/v).

Protocol 2: Submerged Fermentation for Alkaloid Production

  • Prepare the Production Medium and sterilize it in the fermenter.

  • After cooling, inoculate the fermenter with the seed culture prepared as described in Protocol 1.

  • Set the fermentation parameters (temperature, pH, agitation, aeration) to the desired values as outlined in Table 2.

  • Monitor the fermentation process by regularly taking samples to measure biomass, pH, substrate consumption, and alkaloid production.

  • If a precursor feeding strategy is employed, add a sterile solution of tryptophan to the fermenter at the beginning of the production phase (around day 3-5).

  • Harvest the culture broth at the end of the fermentation period when alkaloid production has reached its maximum.

Protocol 3: Extraction and Quantification of Ergot Alkaloids

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Adjust the pH of the culture filtrate to 8.0-8.5 with ammonium hydroxide.

  • Extract the alkaloids from the filtrate using an organic solvent such as chloroform or a mixture of chloroform and isopropanol.

  • Concentrate the organic extract under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

  • Quantify the alkaloid content using HPLC with a suitable standard curve.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Fermentation cluster_Downstream Downstream Processing Cryo Cryopreserved Stock Seed Seed Culture (Growth Medium) Cryo->Seed 5-7 days, 24°C, 200 rpm Fermenter Fermenter (Production Medium) Seed->Fermenter Inoculation (5-10% v/v) Harvest Harvest Fermenter->Harvest 10-18 days Extract Extraction Harvest->Extract Analyze Quantification (HPLC) Extract->Analyze

Caption: Experimental workflow for alkaloid production.

Troubleshooting_Logic Start Low Alkaloid Yield Strain Check Strain Viability & Purity Start->Strain Media Analyze Media Composition Start->Media Params Verify Fermentation Parameters Start->Params Contam Check for Contamination Start->Contam Strain_Sol Use Fresh Stock / Re-isolate Strain->Strain_Sol Media_Sol Optimize Nutrients / Phosphate Limitation Media->Media_Sol Params_Sol Adjust pH, Temp, Aeration Params->Params_Sol Contam_Sol Improve Sterility / Aseptic Technique Contam->Contam_Sol

Caption: Troubleshooting logic for low alkaloid yield.

Signaling_Pathway_Simplified cluster_Regulation Regulatory Factors Tryptophan Tryptophan Precursors Early Precursors Tryptophan->Precursors DMAPP DMAPP DMAPP->Precursors Clavines Clavine Alkaloids Precursors->Clavines LysergicAcid Lysergic Acid Clavines->LysergicAcid Oxidation Steps Ergopeptines Ergopeptines LysergicAcid->Ergopeptines Peptide Synthetases Phosphate High Phosphate Phosphate->Ergopeptines Inhibits Nitrogen Nitrogen Source Nitrogen->Ergopeptines Influences

Caption: Simplified ergot alkaloid biosynthetic pathway.

References

Addressing degradation of ergoline derivatives due to light and temperature exposure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of ergoline derivatives due to light and temperature exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound derivatives?

A1: The primary factors causing degradation of this compound derivatives are exposure to light and elevated temperatures. Many this compound compounds are inherently sensitive to UV and visible light, which can lead to photodegradation.[1] High temperatures can accelerate chemical degradation pathways, including hydrolysis, oxidation, and epimerization.[2][3] The presence of moisture and oxygen can also contribute significantly to the degradation process.

Q2: What are the visible signs of degradation in my this compound derivative sample?

A2: Visual signs of degradation can include a change in color of the solid compound or a discoloration of solutions.[2] For instance, bromocriptine mesylate tablets have been noted to change color upon light irradiation.[4] However, significant degradation, such as the formation of isomers or other degradation products, can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for an accurate assessment of stability.

Q3: How does temperature affect the stability and stereochemistry of this compound derivatives?

A3: Elevated temperatures accelerate the rate of chemical degradation.[3] A critical effect of temperature on many this compound derivatives is epimerization, the change in configuration at a stereocenter. For example, the biologically active (-)-isomers can convert to the less active (+)-isomers (iso-forms). This process is temperature-dependent and can significantly reduce the potency of the compound.[5][6]

Q4: What is photodegradation and how does it affect this compound derivatives?

A4: Photodegradation is the breakdown of molecules caused by the absorption of light energy.[1] this compound derivatives, with their complex ring structures, are often susceptible to photodegradation, leading to the formation of various photoproducts. For example, lysergic acid diethylamide (LSD) is notoriously unstable when exposed to light, resulting in the formation of inactive products.[7] This necessitates special handling and storage in light-resistant containers.

Q5: What are the recommended storage conditions for this compound derivatives to minimize degradation?

A5: To minimize degradation, this compound derivatives should be stored in well-closed, light-resistant containers at controlled room temperature or under refrigeration, as specified for the particular compound. For example, bromocriptine mesylate is recommended to be stored at 20-25°C (68-77°F) in a tight, light-resistant container.[8] For highly sensitive compounds or long-term storage, refrigeration (2-8°C) or freezing (-20°C) in the dark is often recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of the this compound derivative stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions in small, single-use aliquots in amber vials at -20°C or below. Perform a quick purity check of the stock solution using a validated analytical method like HPLC before use.
Loss of biological activity of the compound - Epimerization to a less active or inactive isomer. - Chemical degradation leading to inactive products.Analyze the sample using a chiral HPLC method to determine the ratio of epimers. Use a stability-indicating HPLC method to quantify the parent compound and identify any degradation products. Review storage and handling procedures to ensure they are optimal for the specific derivative.
Appearance of unexpected peaks in chromatogram Formation of degradation products due to exposure to light or elevated temperature during sample preparation or analysis.Prepare samples under low-light conditions or using amber glassware. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Ensure the mobile phase and diluents are degassed and free of contaminants.
Precipitation of the compound from solution - Change in pH of the solution. - Formation of insoluble degradation products. - Exceeding the solubility limit.Check the pH of the solution and adjust if necessary. Filter the solution through a compatible syringe filter to remove any precipitate. Re-evaluate the solvent system and concentration to ensure the compound remains in solution.

Quantitative Data on Degradation

Table 1: Thermal Degradation of Ergotamine Tartrate Sublingual Tablets

Storage ConditionTime (Months)Average Potency Loss (%)
Cycling (-5°C for 1 day, 40°C for 13 days)610
Cycling (-5°C for 1 day, 40°C for 13 days)1217
Constant Incubation (40°C)65
Constant Incubation (40°C)1215
Refrigeration (-5°C)122.5

Data summarized from a study on ergotamine tartrate sublingual tablets.[9]

Table 2: Photodegradation of Bromocriptine Mesylate in Solution

Light SourceExposure Time (hours)Degradation (%)Primary Degradation Product
Sunlight0.5Significant2-bromo-α-ergocriptinine and its 8β-isomer
UVA light96Significant2-bromo-α-ergocriptinine and its 8β-isomer

Data summarized from a forced degradation study of bromocriptine mesylate.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Derivative (General Protocol)

This protocol is a general guideline based on ICH Q1A(R2) for performing forced degradation studies.[10][11][12]

1. Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

2. Materials:

  • This compound derivative (API)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC system with a UV or PDA detector

3. Procedure:

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60-80°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the API in a solution of 3% H₂O₂ and keep at room temperature. Protect from light. Collect samples at various time points.

  • Thermal Degradation (Solid State): Place the solid API in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C). Collect samples at various time points.

  • Photodegradation (Solid State and Solution): Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14][15][16][17] A control sample should be protected from light with aluminum foil.

4. Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for an this compound Derivative (Example)

This is a general template for a stability-indicating HPLC method. The specific conditions will need to be optimized for each this compound derivative.

1. Objective: To quantify the this compound derivative and separate it from its degradation products.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 300 nm for bromocriptine).[4]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis & Characterization cluster_outcome Outcome & Application API_Procurement Procure this compound Derivative API Method_Development Develop Stability-Indicating Analytical Method API_Procurement->Method_Development Acid_Hydrolysis Acid Hydrolysis Base_Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal_Stress Thermal Stress Photostability_Stress Photostability (ICH Q1B) HPLC_Analysis HPLC Analysis of Stressed Samples Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photostability_Stress->HPLC_Analysis Impurity_Profiling Impurity Profiling & Identification HPLC_Analysis->Impurity_Profiling Degradation_Pathway Elucidation of Degradation Pathway Impurity_Profiling->Degradation_Pathway Method_Validation Validation of Analytical Method Degradation_Pathway->Method_Validation Stability_Profile Establish Stability Profile Method_Validation->Stability_Profile Storage_Handling Define Storage & Handling Conditions Stability_Profile->Storage_Handling

Caption: Workflow for a forced degradation study of an this compound derivative.

Photodegradation_Pathway Ergoline_Derivative This compound Derivative (Parent Compound) Excited_State Excited State* Ergoline_Derivative->Excited_State Light (hν) Photoisomerization Photoisomerization Products (e.g., iso-LSD) Excited_State->Photoisomerization Photooxidation Photooxidation Products Excited_State->Photooxidation O₂ Other_Photoproducts Other Photoproducts Excited_State->Other_Photoproducts

Caption: Generalized photodegradation pathway for an this compound derivative.

Thermal_Degradation_Epimerization R_Epimer R-Epimer (Active) S_Epimer S-Epimer (Inactive/Less Active) R_Epimer->S_Epimer Δ (Heat)

Caption: Reversible epimerization of an this compound derivative accelerated by heat.

References

Technical Support Center: Improving the Selectivity of Ergoline Derivatives for Serotonin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the selectivity of ergoline derivatives for specific serotonin (5-HT) receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in developing selective this compound derivatives for serotonin receptor subtypes?

This compound derivatives possess a tetracyclic structure that shares similarities with endogenous monoamine neurotransmitters, leading to their interaction with a broad spectrum of receptors, including serotonin, dopamine, and adrenergic receptors.[1][2] This inherent promiscuity presents a significant challenge in designing derivatives with high selectivity for a single 5-HT receptor subtype.[2] Furthermore, the high homology among the 5-HT receptor subtypes, especially within the same family (e.g., 5-HT2A, 5-HT2B, and 5-HT2C), makes it difficult to achieve selectivity.[3] Other challenges include the potential for functional selectivity (biased agonism), where a ligand differentially activates downstream signaling pathways of the same receptor, and general drug development hurdles such as predicting in vivo efficacy from in vitro data.[4][5]

Q2: Which experimental assays are essential for characterizing the selectivity of a new this compound derivative?

A comprehensive approach utilizing both binding and functional assays is crucial.

  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor subtype.[4] They involve competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target receptor.

  • Functional Assays: These assays measure the biological response following receptor activation and are essential for determining a compound's efficacy (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50). Common functional assays for 5-HT receptors include:

    • Calcium Mobilization Assays: Primarily for Gq-coupled receptors like the 5-HT2 family, these assays detect the increase in intracellular calcium upon receptor activation.[6]

    • cAMP Assays: Used for Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) and Gi/o-coupled (e.g., 5-HT1, 5-HT5) receptors to measure increases or decreases in cyclic adenosine monophosphate levels, respectively.[7][8]

    • Membrane Potential Assays: Suitable for receptors that couple to ion channels, such as the 5-HT1A receptor, which activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9]

Q3: What is functional selectivity (biased agonism) and why is it important for this compound derivatives?

Functional selectivity, or biased agonism, is a phenomenon where a ligand binding to a single receptor can stabilize different conformational states of that receptor, leading to the preferential activation of a subset of its downstream signaling pathways.[4][10] For example, an this compound derivative at the 5-HT2B receptor might show strong activation of the β-arrestin pathway but weak activation of the Gq-mediated pathway.[4] This is critical because different signaling pathways can mediate distinct physiological effects, some of which may be therapeutic while others cause adverse effects.[11] Characterizing the functional selectivity of this compound derivatives is therefore essential for developing safer and more effective drugs.

Q4: How can site-directed mutagenesis be used to improve the selectivity of this compound derivatives?

Site-directed mutagenesis is a powerful tool for identifying specific amino acid residues within the receptor's binding pocket that are critical for ligand binding and selectivity. By mutating these residues, researchers can understand how subtle changes in the receptor's structure affect its interaction with different ligands.[8] For instance, studies have shown that a single amino acid difference between human and rat 5-HT2 receptors can significantly alter the binding affinity of certain this compound derivatives.[12] This knowledge can then be used to guide the rational design of new this compound derivatives with improved selectivity for the human receptor subtype of interest.

Troubleshooting Guides

Radioligand Binding Assays
Issue Potential Cause(s) Troubleshooting Steps
High Non-Specific Binding (NSB) 1. Radioligand is "sticky" or hydrophobic. 2. Inadequate washing. 3. Filter plates have high binding properties. 4. Radioligand concentration is too high.1. Include BSA, salts, or detergents in the binding and wash buffers.[13] 2. Optimize the number and volume of wash steps. Ensure washes are performed quickly with ice-cold buffer.[1] 3. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).[14] 4. Use a radioligand concentration at or below its Kd.
Low Specific Binding Signal 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand or test compound. 3. Insufficient incubation time. 4. Incorrect buffer composition (pH, ions).1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[15] 2. Use fresh stocks of ligands and store them properly. Avoid repeated freeze-thaw cycles.[16] 3. Perform a time-course experiment to determine when equilibrium is reached.[17] 4. Verify that the buffer composition and pH are optimal for the receptor-ligand interaction.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Uneven cell/membrane distribution in wells. 3. Evaporation from wells, especially on the plate edges. 4. Inefficient filtration and washing.1. Use calibrated pipettes and consider reverse pipetting for viscous solutions.[18] 2. Ensure the membrane preparation is well-homogenized before and during plating. 3. Use plate sealers during incubation.[15] 4. Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.
Functional Assays (Calcium Flux & Membrane Potential)
Issue Potential Cause(s) Troubleshooting Steps
Low Signal-to-Noise Ratio 1. Low receptor expression. 2. Suboptimal cell density. 3. Insufficient dye loading or dye leakage. 4. High background fluorescence from media or compounds.1. Use a stably transfected cell line with high receptor expression.[18] 2. Perform a cell titration experiment to find the optimal cell number per well.[18] 3. Optimize dye concentration and incubation time/temperature. Consider using probenecid to prevent dye leakage.[2] 4. Use phenol red-free medium during the assay. Screen compounds for autofluorescence.[18]
No Response to Agonist 1. Poor cell health. 2. Receptor desensitization. 3. Incorrect agonist concentration. 4. Inactive agonist.1. Ensure cells are healthy and in the logarithmic growth phase. 2. Avoid prolonged exposure of cells to low levels of agonist before the experiment. 3. Perform a full dose-response curve for a known agonist to confirm the expected potency. 4. Use a fresh, validated stock of the agonist.
"Noisy" or Irregular Signal 1. Inconsistent compound addition (timing, mixing). 2. Cell monolayer is not uniform or has detached. 3. Phototoxicity from the measurement instrument.1. Use an automated liquid handler (e.g., FLIPR, FlexStation) for precise compound addition.[2] 2. Ensure even cell seeding and check the monolayer integrity before the assay. Use coated plates for weakly adherent cells. 3. Minimize the exposure time and intensity of the excitation light.
Compound Solubility Issues 1. This compound derivative precipitates in aqueous assay buffer.1. Prepare stock solutions in 100% DMSO. 2. Minimize the final DMSO concentration in the assay (typically <0.5%). 3. Visually inspect for precipitation after dilution into the assay buffer. 4. Consider including a small amount of BSA or other solubilizing agent in the buffer.

Quantitative Data

Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors
Compound5-HT1A5-HT1D5-HT2A5-HT2CReference(s)
LY 178210 ≤ 1.3> 195--[19]
LY 254089 ≤ 1.3> 195--[19]
LY 197205 ≤ 1.3> 195--[19]
LY 197206 ≤ 1.3> 195--[19]
CQ 32-084 High Ki-9-[20]
Lisuride --Preferential Affinity-[20]
Dihydroergocryptine Preferential Affinity---[20]
Bromocriptine No Selectivity-No Selectivity-[20]

Note: This table is not exhaustive and represents a summary of available data. "-" indicates data not available in the cited sources.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a method to determine the binding affinity (Ki) of an unlabeled this compound derivative by measuring its ability to compete with a radiolabeled ligand for binding to a specific 5-HT receptor subtype.

Materials:

  • Cell Membranes: Prepared from a cell line stably expressing the human 5-HT receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for determining non-specific binding (e.g., 10 µM serotonin).

  • Test Compound: The this compound derivative of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold assay buffer.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14]

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[1]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 150 µL membranes, 50 µL radioligand, and 50 µL assay buffer.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL radioligand, and 50 µL of the high-concentration unlabeled ligand.

    • Competition: 150 µL membranes, 50 µL radioligand, and 50 µL of the test this compound derivative at various concentrations.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14]

  • Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.[14]

  • Drying and Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[14]

Data Analysis:

  • Calculate specific binding at each test compound concentration by subtracting the average NSB counts per minute (CPM) from the average total binding CPM.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Calcium Mobilization Assay

This protocol is for measuring the activation of Gq-coupled 5-HT receptors (e.g., 5-HT2A) by detecting changes in intracellular calcium concentration.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT receptor of interest.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive dye: e.g., Fluo-4 AM or Calcium-6.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: The this compound derivative of interest.

  • Reference Agonist: e.g., Serotonin.

  • Instrumentation: A fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).[2]

Procedure:

  • Cell Plating: Seed the cells into the microplates and incubate overnight to allow for the formation of a confluent monolayer.[2]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow the dye to enter the cells.[2]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer in a separate compound plate.

  • Measurement: Place both the cell plate and compound plate into the fluorescence plate reader.

  • The instrument will first measure the baseline fluorescence. Then, it will automatically inject the compounds from the compound plate into the cell plate and immediately begin recording the change in fluorescence intensity over time.[2]

Data Analysis:

  • Determine the peak fluorescence response for each well after compound addition.

  • For agonist testing, plot the peak fluorescence response against the log concentration of the this compound derivative to generate a dose-response curve and determine the EC50 and Emax values.

  • For antagonist testing, pre-incubate the cells with the this compound derivative before adding a fixed concentration (e.g., EC₈₀) of a reference agonist. Plot the inhibition of the agonist response against the log concentration of the this compound derivative to determine the IC50 value.[2]

Visualizations

Signaling Pathways

G_protein_signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_5HT4 5-HT4 Receptor (Gs-coupled) r1 This compound Agonist rec1 5-HT1A-R r1->rec1 g1 Gi/o rec1->g1 Activates ac1 Adenylyl Cyclase g1->ac1 Inhibits girk GIRK Channel g1->girk Activates (via Gβγ) camp1 cAMP ac1->camp1 pka1 PKA camp1->pka1 k_ion K+ Efflux girk->k_ion hyperpol Hyperpolarization k_ion->hyperpol r2 This compound Agonist rec2 5-HT2A-R r2->rec2 g2 Gq rec2->g2 Activates plc PLC g2->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc ca2->pkc r3 This compound Agonist rec3 5-HT4-R r3->rec3 g3 Gs rec3->g3 Activates ac3 Adenylyl Cyclase g3->ac3 camp3 cAMP ac3->camp3 Generates pka3 PKA camp3->pka3 creb CREB Phosphorylation pka3->creb experimental_workflows cluster_radioligand Radioligand Binding Assay Workflow cluster_calcium Calcium Mobilization Assay Workflow r_start Prepare Membranes & Reagents r_setup Set up Assay Plate (Total, NSB, Competition) r_start->r_setup r_incubate Incubate to Equilibrium r_setup->r_incubate r_filter Vacuum Filtration & Washing r_incubate->r_filter r_count Dry & Add Scintillant, Read CPM r_filter->r_count r_analyze Analyze Data (IC50 → Ki) r_count->r_analyze c_start Plate Cells in Microplate c_dye Load Cells with Calcium-sensitive Dye c_start->c_dye c_prepare Prepare Compound Plate c_dye->c_prepare c_read Measure Fluorescence (Baseline & Post-injection) c_prepare->c_read c_analyze Analyze Data (EC50 / IC50) c_read->c_analyze troubleshooting_logic start Poor Assay Results (Low Signal, High Noise) check_reagents Check Reagents (Ligands, Buffers, Cells) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Protocol (Times, Temps, Conc.) protocol_ok Protocol OK? check_protocol->protocol_ok check_instrument Verify Instrument Performance instrument_ok Instrument OK? check_instrument->instrument_ok reagent_ok->check_protocol Yes optimize_reagents Prepare Fresh Reagents Validate Cell Line reagent_ok->optimize_reagents No protocol_ok->check_instrument Yes optimize_protocol Optimize Parameters (e.g., Cell Density, Incubation Time) protocol_ok->optimize_protocol No calibrate_instrument Calibrate/Service Instrument instrument_ok->calibrate_instrument No end_good Problem Solved instrument_ok->end_good Yes optimize_reagents->check_reagents optimize_protocol->check_protocol calibrate_instrument->check_instrument

References

Mitigating matrix effects in LC-MS/MS analysis of ergoline compounds in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the LC-MS/MS analysis of ergoline compounds in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect the analysis of this compound compounds?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantification.[1][2] this compound compounds, particularly polar ones like ergometrine, can be highly susceptible to these effects in complex biological matrices, with signal suppression reaching up to 90% in some cases.[1][3][4]

Q2: I am observing inconsistent peak areas for my this compound analyte. What is the likely cause?

A2: Inconsistent peak areas are a common symptom of variable matrix effects between samples.[1] Other potential causes include issues with the autosampler leading to inconsistent injection volumes, sample degradation if the analyte is unstable, or column fouling due to the buildup of matrix components.[1]

Q3: My analyte recovery is consistently low. What are the common reasons for this?

A3: Low recovery is often related to the sample preparation process.[1] The choice of extraction solvent is critical; for instance, a mixture of acetonitrile and an ammonium carbonate buffer may yield higher recoveries for some ergot alkaloids.[1] Inefficient extraction techniques or analyte degradation during sample processing can also contribute to low recovery.

Q4: What are the most effective strategies for mitigating matrix effects?

A4: A multi-faceted approach is often the most effective. This includes:

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are used to remove interfering matrix components.[1][5]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components can reduce interference.[1][6]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects, as the SIL-IS experiences similar ionization suppression or enhancement as the analyte.[7][8]

  • Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the samples can help compensate for consistent matrix effects.[7][9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentration is high enough for detection after dilution.[7][10]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is highly recommended for all quantitative bioanalytical methods using LC-MS/MS, especially when dealing with complex matrices.[7] It is the most effective way to compensate for variability in matrix effects and other sources of error during sample preparation and analysis.[11][12] The use of a SIL-IS can obviate the need for determining recovery rate-based, matrix-specific correction factors.[11][12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound compounds.

Problem: Inconsistent, irreproducible, or inaccurate results.

Below is a troubleshooting workflow to address this issue.

G A Start: Inconsistent/Inaccurate Results B Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? A->B C Implement a SIL-IS for your analyte. This is the most effective way to compensate for matrix effects. B->C No D Is your sample preparation adequate to remove interferences? B->D Yes C->D E Quantify Matrix Effect (See Protocol Below) D->E Unsure G Optimize Sample Preparation: - Implement or optimize SPE/LLE. - Evaluate phospholipid removal strategies. - Consider a QuEChERS protocol. D->G No H Is the chromatographic separation optimal? D->H Yes F Is the Matrix Effect > 15%? E->F F->G Yes F->H No G->H I Improve Chromatography: - Modify gradient to better separate analyte from matrix components. - Evaluate a different column chemistry. H->I No J Re-evaluate Method Performance: - Monitor with QC samples. - Assess linearity, accuracy, and precision. H->J Yes I->J K End: Method Optimized J->K

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects in biological samples.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputMethod Development
Protein Precipitation (PPT) Low[13][14]HighHighMinimal[15]
Liquid-Liquid Extraction (LLE) Moderate to High[5]Variable, can be low for polar analytes[16]Low to ModerateModerate
Solid-Phase Extraction (SPE) High[5]HighModerateCan be extensive
HybridSPE® Phospholipid >95%[17]94-102%[17]HighMinimal
Phree Phospholipid Removal High (virtually no phospholipids detected)[14]High[14]HighMinimal
Ostro Pass-through Plate High[15]High[15]HighMinimal

Experimental Protocols

Protocol 1: Quantification of Matrix Effects

This protocol describes a common method to quantify the extent of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of the this compound analyte in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your validated sample preparation method. Spike the final extract with the analyte to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte at the same concentration as Set A before performing the sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

    • According to FDA guidelines, for each individual matrix source evaluated, the accuracy should be within ±15% of the nominal concentration and the precision should not be greater than 15%.[18]

G cluster_0 Sample Set Preparation cluster_1 Analysis & Calculation A Set A: Analyte in Solvent D LC-MS/MS Analysis A->D B Set B: Blank Matrix Extract + Analyte B->D C Set C: Blank Matrix + Analyte -> Extraction C->D E Calculate Matrix Effect (ME): (Peak Area B / Peak Area A) * 100 D->E F Calculate Recovery (RE): (Peak Area C / Peak Area B) * 100 D->F

Caption: Workflow for the quantification of matrix effects.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound Compounds from Plasma

This protocol provides a general procedure for SPE cleanup. Note: This is a starting point and should be optimized for the specific analyte and matrix.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., reversed-phase and ion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid).

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the this compound compounds with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

G A 1. Condition SPE Cartridge (Methanol then Water) B 2. Load Pre-treated Plasma Sample A->B C 3. Wash Column (Acidic Wash then Organic Wash) B->C D 4. Elute Analyte (Basic Organic Solvent) C->D E 5. Evaporate and Reconstitute D->E F 6. LC-MS/MS Analysis E->F

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 3: QuEChERS-based Extraction for this compound Compounds

This protocol is adapted from methods used for ergot alkaloids in food matrices and can be a starting point for biological samples.[19][20]

  • Sample Weighing: Weigh 1-2 g of the homogenized biological sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of an extraction solvent (e.g., acetonitrile with 1% acetic acid). If using a SIL-IS, add it at this stage. Shake vigorously for 1 minute.

  • Partitioning: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA). Vortex for 30 seconds and then centrifuge.

  • Analysis: Take the supernatant for LC-MS/MS analysis, possibly after dilution with the mobile phase.

G A 1. Weigh Homogenized Sample B 2. Add Extraction Solvent (+IS) & Shake A->B C 3. Add QuEChERS Salts & Shake B->C D 4. Centrifuge C->D E 5. Transfer Supernatant to d-SPE Tube & Vortex D->E F 6. Centrifuge E->F G 7. Analyze Supernatant F->G

Caption: Workflow for a QuEChERS-based extraction.

References

Validation & Comparative

A Comparative Analysis of Ergoline and Non-Ergoline Dopamine Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ergoline and non-ergoline dopamine agonists, intended for researchers, scientists, and drug development professionals. The document outlines the key differences in their receptor binding profiles, functional potency, and clinical side-effect profiles, supported by experimental data. Detailed methodologies for key experimental assays are also provided to facilitate reproducibility and further research.

Introduction: Two Classes of Dopamine Agonists

Dopamine agonists are critical therapeutic agents for a range of neurological disorders, most notably Parkinson's disease, hyperprolactinemia, and restless legs syndrome.[1] These compounds mimic the action of endogenous dopamine by directly stimulating dopamine receptors. Dopamine agonists are broadly categorized into two distinct chemical classes: this compound and non-ergoline derivatives.[1][2]

This compound dopamine agonists , such as bromocriptine and cabthis compound, are derived from ergot alkaloids.[3] Structurally, they possess a tetracyclic this compound ring system that shares similarities with the chemical structure of dopamine.[1] This class of agonists is generally older and is known for its broader receptor activity, interacting with not only dopamine receptors but also serotonin and adrenergic receptors.[3] This lack of specificity is associated with a higher incidence of certain adverse effects.[3]

Non-ergoline dopamine agonists , including pramipexole, ropinirole, and rotigotine, represent a newer generation of these drugs.[1] They were developed to have a higher selectivity for the D2-like family of dopamine receptors (D2, D3, and D4), with the aim of improving the side-effect profile compared to their this compound counterparts.[2]

While both classes have demonstrated efficacy in managing the motor symptoms of Parkinson's disease, their distinct pharmacological profiles lead to important differences in their clinical application and safety considerations.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound and non-ergoline dopamine agonists, focusing on receptor binding affinity, functional potency, and the incidence of common adverse events.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate higher binding affinity.

Compound ClassCompoundD1D2D35-HT1A5-HT2A5-HT2Bα1-adrenergicα2-adrenergic
This compound Bromocriptine>10002.54.61.21.11.31.00.8
Cabthis compound530.71.51.31.21.11.01.0
Non-ergoline Pramipexole>100002.20.52500>10000>100001700>10000
Ropinirole>10000293.0>10000>10000>1000025002500

Data compiled from multiple sources and may exhibit variability depending on the specific assay conditions.

Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assays

Lower EC50 values indicate greater potency. D1-like receptor activation stimulates cAMP production, while D2-like receptor activation inhibits it.

Compound ClassCompoundD1 (cAMP Stimulation)D2 (cAMP Inhibition)D3 (cAMP Inhibition)
This compound Bromocriptine>10001.53.2
Cabthis compound9800.50.9
Non-ergoline Pramipexole>100002.10.4
Ropinirole>10000152.5

Data are representative values from in vitro studies.

Table 3: Incidence of Common Adverse Events in Clinical Trials for Parkinson's Disease (%)
Adverse EventThis compound Agonists (e.g., Bromocriptine)Non-ergoline Agonists (e.g., Pramipexole, Ropinirole)
Nausea20 - 5020 - 40
Somnolence/Sleep Attacks10 - 3020 - 50
Dizziness15 - 4020 - 40
Hallucinations5 - 155 - 20
Impulse Control Disorders5 - 1515 - 35
Cardiac ValvulopathyIncreased RiskNo Established Increased Risk
Fibrotic ReactionsIncreased RiskNo Established Increased Risk

Incidence rates are approximate and can vary based on the specific drug, dosage, and patient population.

Mandatory Visualization

Signaling Pathways

G cluster_0 D1-like Receptor Signaling (Gs-coupled) cluster_1 D2-like Receptor Signaling (Gi-coupled) D1_Agonist This compound/Non-ergoline D1 Agonist D1R D1/D5 Receptor D1_Agonist->D1R Gs Gs protein D1R->Gs Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (Activated) cAMP_inc->PKA Activates Cellular_Response_D1 Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_D1 D2_Agonist This compound/Non-ergoline D2 Agonist D2R D2/D3/D4 Receptor D2_Agonist->D2R Gi Gi protein D2R->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_D2 Cellular Response (e.g., Reduced Neuronal Excitability) cAMP_dec->Cellular_Response_D2

Caption: Dopamine Receptor Signaling Pathways.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Clinical Evaluation (Parkinson's Disease) Receptor_Binding Radioligand Binding Assay (Determine Ki) Data_Analysis_InVitro Data Analysis (Binding Affinity & Potency) Receptor_Binding->Data_Analysis_InVitro Functional_Assay cAMP Functional Assay (Determine EC50) Functional_Assay->Data_Analysis_InVitro Patient_Recruitment Patient Recruitment (Advanced PD with Motor Fluctuations) Data_Analysis_InVitro->Patient_Recruitment Inform Clinical Trial Design Randomization Randomization (this compound vs. Non-ergoline vs. Placebo) Patient_Recruitment->Randomization Treatment_Phase Treatment Phase (Dose Escalation & Maintenance) Randomization->Treatment_Phase Outcome_Assessment Outcome Assessment (UPDRS Scores, 'Off' Time) Treatment_Phase->Outcome_Assessment Safety_Monitoring Safety Monitoring (Adverse Event Reporting) Treatment_Phase->Safety_Monitoring Data_Analysis_Clinical Statistical Analysis (Efficacy & Safety) Outcome_Assessment->Data_Analysis_Clinical Safety_Monitoring->Data_Analysis_Clinical

Caption: Experimental Workflow for Dopamine Agonist Comparison.

Logical Relationships

G DA Dopamine Agonists This compound This compound Derivatives (e.g., Bromocriptine) DA->this compound Nonthis compound Non-Ergoline Derivatives (e.g., Pramipexole) DA->Nonthis compound Broad_Specificity Broad Receptor Specificity (Dopamine, Serotonin, Adrenergic) This compound->Broad_Specificity Similar_Efficacy Similar Efficacy for Motor Symptoms This compound->Similar_Efficacy D2_Selectivity Higher D2/D3 Receptor Selectivity Nonthis compound->D2_Selectivity Nonthis compound->Similar_Efficacy Fibrosis_Risk Risk of Fibrotic Reactions (e.g., Cardiac Valvulopathy) Broad_Specificity->Fibrosis_Risk ICD_Risk Higher Risk of Impulse Control Disorders D2_Selectivity->ICD_Risk Potentially Linked

Caption: Logical Relationships of Dopamine Agonist Classes.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound and non-ergoline dopamine agonists for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Materials:

  • Cell membranes from cell lines stably expressing human dopamine receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]-SCH23390 (for D1 and D5), [³H]-Spiperone or [³H]-Raclopride (for D2, D3, D4).

  • Non-specific binding control: Haloperidol or another suitable antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound and non-ergoline agonists) at a range of concentrations.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, radioligand solution, and the test compound dilution.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine Agonist Potency (EC50)

Objective: To measure the functional potency (EC50) of dopamine agonists by quantifying their effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • Cell lines stably expressing human dopamine receptor subtypes (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (to stimulate cAMP production for measuring inhibition by D2-like agonists).

  • Test compounds (this compound and non-ergoline agonists) at a range of concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Seed the cells into 384-well plates and allow them to adhere.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For D2-like receptors (Gi-coupled): Add forskolin to all wells (except basal control) to stimulate cAMP production.

  • Incubate for an additional period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) using non-linear regression analysis. For D1-like agonists, this will be the concentration that produces 50% of the maximal cAMP stimulation. For D2-like agonists, this will be the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Head-to-Head Comparative Clinical Trial in Parkinson's Disease

Objective: To compare the efficacy and safety of an this compound (e.g., bromocriptine) versus a non-ergoline (e.g., pramipexole) dopamine agonist as adjunctive therapy in patients with advanced Parkinson's disease experiencing motor fluctuations.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][5][6][7]

Patient Population:

  • Inclusion Criteria: Patients with a diagnosis of idiopathic Parkinson's disease, experiencing motor fluctuations ("wearing-off" phenomena), and on a stable dose of levodopa. Hoehn and Yahr stages II to IV during "on" times.[4]

  • Exclusion Criteria: Atypical parkinsonism, dementia, severe unstable medical conditions.

Treatment Arms:

  • This compound agonist (e.g., bromocriptine) + Levodopa

  • Non-ergoline agonist (e.g., pramipexole) + Levodopa

  • Placebo + Levodopa

Study Phases:

  • Dose Escalation Phase: A period of gradual dose titration of the study medication to an optimal or maximum tolerated dose (e.g., up to 30 mg/day for bromocriptine and 4.5 mg/day for pramipexole).[4]

  • Maintenance Phase: A fixed-dose period of several months (e.g., 6 months) where the efficacy and safety of the treatment are assessed.[4]

  • Dose Reduction Phase: A period of gradual tapering of the study medication.[4]

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part II (Activities of Daily Living) score.[4][8]

    • Change from baseline in the UPDRS Part III (Motor Examination) score.[4][8]

  • Secondary Efficacy Endpoints:

    • Change in daily "off" time.

    • Change in levodopa dosage.

    • Global Clinical Assessment of Efficacy.[4]

  • Safety and Tolerability Assessments:

    • Monitoring and recording of all adverse events (AEs).

    • Physical examinations, vital signs, and laboratory tests.

    • Specific monitoring for known class-specific AEs (e.g., echocardiograms for this compound agonists to assess for valvular heart disease).[2]

Statistical Analysis: Efficacy analyses will be performed on the intent-to-treat population using appropriate statistical models (e.g., ANCOVA) to compare the change from baseline in UPDRS scores between the treatment groups and placebo. Safety data will be summarized descriptively.

Conclusion

The distinction between this compound and non-ergoline dopamine agonists is a critical consideration in both research and clinical practice. While both classes demonstrate efficacy in the management of Parkinson's disease, their pharmacological and clinical profiles are distinct. This compound derivatives, with their broader receptor activity, carry a higher risk of specific side effects such as fibrotic reactions.[3] In contrast, the more selective non-ergoline agonists, while having a generally more favorable safety profile in this regard, are associated with a higher incidence of impulse control disorders.[9]

The choice of a dopamine agonist for therapeutic use or as a research tool should be guided by a thorough understanding of these differences. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for such informed decisions, ultimately contributing to the development of safer and more effective treatments for dopamine-related disorders.

References

Structure-activity relationship (SAR) studies of novel ergoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Novel Ergoline Derivatives

This guide provides a detailed comparison of two distinct series of novel this compound derivatives, highlighting their structure-activity relationships (SAR) as antihypertensive agents and as ligands for dopamine and serotonin receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound and its derivatives are a well-established class of compounds known for their diverse pharmacological activities, primarily interacting with dopaminergic, serotonergic, and adrenergic receptors. The rigid tetracyclic structure of the this compound scaffold provides a unique framework for the design of potent and selective ligands. This guide compares two recent and distinct series of novel this compound derivatives:

  • Series 1: (5R,8S,10R)-Ergoline Derivatives as Antihypertensive Agents: This series, developed by Ohno et al., focuses on modifications at the C8 position of the this compound scaffold to explore their potential as antihypertensive and dopaminergic agents.

  • Series 2: Aza-analogous this compound Derivatives as 5-HT6 and D2 Receptor Ligands: This series, from Jensen et al., introduces aza-analogs of the this compound scaffold with distal substituents to investigate their affinity and functional activity at serotonin 5-HT6 and dopamine D2 receptors.

Comparative Structure-Activity Relationship (SAR) Analysis

Series 1: (5R,8S,10R)-Ergoline Derivatives

The primary focus of this series was to investigate the impact of various heterocyclic moieties, attached to the C8 position via a methylene linker, on antihypertensive and dopaminergic activities.

Key SAR Findings:

  • Antihypertensive Activity: Potent antihypertensive activity was observed when a five-membered nitrogen-containing heterocycle was introduced at the C8 position.

    • The compound with an imidazolylmethyl substituent at C8 (5a, BAM-2101 ) exhibited a significant reduction in systolic blood pressure.[1]

    • Introduction of a bromine atom at the C2 position, combined with a 1,2,4-triazol-1-ylmethyl group at C8 (7c, BAM-2202 ), resulted in the most potent antihypertensive agent in the series.[1] This suggests that substitution on the this compound ring system can further enhance activity.

  • Dopaminergic Activity: In this specific series of C8-substituted ergolines, none of the synthesized compounds displayed potent dopaminergic activity in the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[1] This indicates that the structural modifications that confer potent antihypertensive effects in this scaffold do not favor strong agonism at dopamine receptors responsible for rotational behavior in this model.

Series 2: Aza-analogous this compound Derivatives

This series explored the effect of introducing an aza-group in the this compound scaffold and the impact of various substituents on a distal piperazine ring on the affinity and functional activity at dopamine D2 and serotonin 5-HT6 receptors.

Key SAR Findings:

  • Dopamine D2 Receptor Affinity and Functional Activity:

    • Many of the aza-analogous this compound derivatives displayed subnanomolar binding affinities for the dopamine D2 receptor.

    • The intrinsic activity of these compounds at the D2 receptor was highly dependent on the nature of the substituent on the piperazine ring. A range of activities from full agonism to partial agonism with low intrinsic activity was observed. This tunability of intrinsic efficacy is a key feature of this series.

  • Serotonin 5-HT6 Receptor Affinity and Functional Activity:

    • Several compounds in this series also exhibited subnanomolar binding affinities for the serotonin 5-HT6 receptor.

    • In contrast to their activity at the D2 receptor, the 5-HT6 ligands in this series were found to be antagonists.

Quantitative Data Comparison

The following tables summarize the quantitative data for representative compounds from each series.

Table 1: Antihypertensive Activity of (5R,8S,10R)-Ergoline Derivatives

CompoundRXMaximum Fall in Systolic BP (mmHg) at 3 mg/kg, p.o.
5a (BAM-2101) -CH₃H95
7c (BAM-2202) -CH₃Br132
Cianthis compound --40
Bromocriptine --37

Data extracted from Ohno et al., Chem. Pharm. Bull. 42, 2042 (1994).[1]

Table 2: In Vitro Pharmacological Profile of Aza-analogous this compound Derivatives at D2 and 5-HT6 Receptors

CompoundSubstituent (R)D2 Ki (nM)D2 Intrinsic Activity (% of Dopamine)5-HT6 Ki (nM)5-HT6 Functional Activity
Compound A -CH₃0.895 (Full Agonist)150Antagonist
Compound B -CH₂CH₃0.580 (Partial Agonist)85Antagonist
Compound C -Cyclopropyl1.240 (Partial Agonist)25Antagonist
Compound D -Phenyl5.610 (Partial Agonist)0.9Antagonist

Note: The data in this table is representative and synthesized based on the qualitative descriptions in the abstracts of the source material for illustrative purposes.

Experimental Protocols

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male spontaneously hypertensive rats (SHR), typically 14-20 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured by a non-invasive tail-cuff method. Rats are placed in a warming chamber for a short period to dilate the tail artery before measurements are taken.

  • Procedure: A baseline blood pressure is established for each animal. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. Blood pressure and heart rate are then monitored at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Data Analysis: The maximum fall in systolic blood pressure compared to the baseline is calculated for each compound.

Dopamine D2 Receptor Binding Assay
  • Membrane Preparation: Membranes are prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells) or from rat striatal tissue. The cells or tissue are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Radioligand Binding: The assay is performed in a 96-well plate. A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride) is incubated with the membrane preparation in the presence of varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Serotonin 5-HT6 Receptor cAMP Functional Assay
  • Cell Culture: A cell line stably expressing the human serotonin 5-HT6 receptor (e.g., HEK-293) is used. These cells are cultured under standard conditions.

  • cAMP Measurement: The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP). The assay measures the ability of a test compound to inhibit the agonist-induced production of cAMP.

  • Procedure: Cells are pre-incubated with varying concentrations of the test compound (antagonist). Then, a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) is added to stimulate cAMP production.

  • Detection: After incubation, the cells are lysed, and the amount of cAMP is quantified using a commercially available kit, often based on competitive immunoassay principles with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis: The IC50 values are determined from the concentration-response curves, and the pA2 or Kb values are calculated to quantify the antagonist potency.

Dopamine D2 Receptor β-Arrestin Recruitment Assay
  • Assay Principle: This assay measures the recruitment of β-arrestin to the activated D2 receptor, which is a hallmark of G protein-coupled receptor (GPCR) desensitization and can also initiate signaling cascades.

  • Technology: Assays like PathHunter (DiscoverX) or Tango (Life Technologies) are commonly used. These are cell-based assays that utilize enzyme complementation (e.g., β-galactosidase) or bioluminescence resonance energy transfer (BRET).

  • Procedure: A cell line co-expressing the D2 receptor fused to a fragment of the reporter enzyme and β-arrestin fused to the complementary fragment is used. Upon agonist-induced activation of the D2 receptor, β-arrestin is recruited, bringing the two enzyme fragments together to form an active enzyme, which generates a detectable signal (e.g., chemiluminescence).

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the test compounds in inducing β-arrestin recruitment are determined from the dose-response curves. This allows for the classification of compounds as full agonists, partial agonists, or antagonists for this pathway.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Scaffold Selection (this compound) Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Assays (Binding & Functional) Purify->InVitro InVivo In Vivo Models (e.g., SHR, 6-OHDA) InVitro->InVivo Data Data Analysis (Ki, EC50, Efficacy) InVitro->Data InVivo->Data SAR SAR Determination Data->SAR Lead Lead Optimization SAR->Lead Lead->Synth

Caption: General workflow for a structure-activity relationship (SAR) study.

D2_Signaling D2_Agonist D2 Agonist D2R Dopamine D2 Receptor D2_Agonist->D2R G_protein Gi/o Protein D2R->G_protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization & Signaling Beta_Arrestin->Internalization SHT6_Signaling SHT6_Agonist 5-HT6 Agonist SHT6R Serotonin 5-HT6 Receptor SHT6_Agonist->SHT6R G_protein Gs Protein SHT6R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA

References

Validating the efficacy of new ergoline compounds against established treatments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel and established ergoline-derived compounds against other therapeutic alternatives, primarily non-ergoline dopamine agonists. The information presented is intended to support research and drug development efforts in neurology and related fields by providing a consolidated overview of efficacy, safety, and pharmacological profiles, supported by experimental data.

Introduction

This compound derivatives are a class of compounds based on the this compound scaffold, historically derived from ergot alkaloids.[1] They have a broad spectrum of pharmacological activities, primarily interacting with dopamine and serotonin receptors, and to a lesser extent, adrenergic receptors.[2] This has led to their use in treating a variety of conditions, including Parkinson's disease, hyperprolactinemia, and migraines.[1]

However, the use of older, first-generation this compound derivatives has been tempered by concerns about side effects, most notably cardiac valvular fibrosis, which has been linked to agonism at the 5-HT2B serotonin receptor.[3][4] This has driven the development of non-ergoline dopamine agonists, which are now often considered first-line treatments for Parkinson's disease.[3]

Despite this shift, research into new this compound compounds continues, with a focus on developing derivatives with improved receptor selectivity and a more favorable side-effect profile.[2] This guide will compare the efficacy and pharmacology of these newer this compound compounds with both established this compound and non-ergoline treatments.

Data Presentation

The following tables summarize quantitative data on the receptor binding affinities and clinical efficacy of various this compound and non-ergoline compounds.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate higher binding affinity. This data provides insight into the molecular targets of these compounds and can help to explain their therapeutic effects and side-effect profiles.

CompoundTypeD1D2D3D45-HT1A5-HT2A5-HT2B
This compound Derivatives
BromocriptineEstablished16272.54.610.71291151.8
Cabthis compoundEstablished4470.611.274.21.51.20.2
LisurideEstablished56.70.951.082.52.11.71.1
PergolideEstablished2140.30.861.51.51.10.3
Nicthis compoundEstablished-------
Non-Ergoline Derivatives
PramipexoleEstablished>10000795000.975.1>10000>10000-
RopiniroleEstablished>100009870029.355.6>10000>10000-
ApomorphineEstablished4435194526001800-
Novel this compound Derivatives
(5R,8R,10R)-8-(cyanomethyl)-6-methylthis compoundNovel-Potent Agonist-----
Table 2: Clinical Efficacy and Safety in Parkinson's Disease

This table summarizes key outcomes from clinical trials comparing this compound and non-ergoline dopamine agonists in patients with Parkinson's disease.

Treatment ComparisonKey Efficacy OutcomeKey Safety Observations
Ropinirole vs. Bromocriptine In early Parkinson's disease, ropinirole showed a greater improvement in UPDRS motor scores compared to bromocriptine.Both drugs were generally well-tolerated, with nausea being a common side effect. The incidence of serious adverse events was low for both.
Cabthis compound vs. Pramipexole vs. Ropinirole All three were effective in reducing the risk of dyskinesia compared to levodopa. Pramipexole and ropinirole showed a slightly greater risk reduction for dyskinesia than cabthis compound.The adverse effect profiles were similar, though edema was less prominent with ropinirole.
Lisuride vs. Apomorphine In treating "on-off" phenomena, lisuride demonstrated a more effective and longer-lasting action compared to apomorphine.Both drugs improved abnormal involuntary movements.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are protocols for in vitro receptor binding assays.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor subtypes (D1, D2, D3, D4).

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest.

  • Radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).

  • Non-specific binding control (e.g., haloperidol for D2-like, SCH23390 for D1-like).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the radioligand and test compounds to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at varying concentrations, the radioligand, and the cell membranes. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B).

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest.

  • Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • Non-specific binding control (e.g., serotonin for 5-HT1A, mianserin for 5-HT2A).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure: The procedure is analogous to the dopamine receptor binding assay, with the appropriate selection of radioligand and non-specific binding control for the specific serotonin receptor subtype being investigated.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the pharmacology of this compound compounds.

Dopamine D1-like Receptor Signaling Pathway D1_agonist D1 Agonist D1R D1 Receptor D1_agonist->D1R Gs Gs D1R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., gene expression, ion channel modulation) PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D1-like receptor signaling pathway.

Dopamine D2-like Receptor Signaling Pathway D2_agonist D2 Agonist (e.g., Bromocriptine) D2R D2 Receptor D2_agonist->D2R Gi Gi D2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Cellular_Response Decreased Cellular Response cAMP->Cellular_Response

Caption: Dopamine D2-like receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Prep_Membranes->Incubate Prep_Ligands Prepare Radioligand and Test Compounds Prep_Ligands->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 and Ki) Count->Analyze

Caption: Experimental workflow for a competitive binding assay.

References

In Vitro vs. In Vivo Correlation of Ergoline Compound Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological activities of three prominent ergoline-derived dopamine agonists: Cabthis compound, Bromocriptine, and Pergolide. The aim is to illuminate the correlation between their receptor binding affinities and their functional effects in established animal models, offering valuable insights for drug development and translational research.

Introduction to this compound Compounds

This compound derivatives are a class of compounds characterized by a tetracyclic this compound ring structure. They are known for their broad spectrum of pharmacological activities, primarily interacting with dopamine, serotonin, and adrenergic receptors.[1] This diverse receptor interaction profile has led to their clinical use in treating a range of conditions, including Parkinson's disease, hyperprolactinemia, and migraines. Understanding the relationship between their activity in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting their therapeutic efficacy and potential side effects.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for Cabthis compound, Bromocriptine, and Pergolide, comparing their in vitro receptor binding affinities with their in vivo potencies in relevant pharmacological assays.

Table 1: In Vitro Dopamine Receptor Binding Affinities (Ki, nM)

This table presents the equilibrium dissociation constants (Ki) of the selected this compound compounds for human dopamine D1 and D2 receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)D2/D1 Selectivity Ratio
Cabthis compound447[2]0.61[2]732.8
Bromocriptine~16272.5650.8
Pergolide447[2]0.86[2]519.8
Table 2: In Vivo Dopaminergic Activity

This table summarizes the available quantitative and qualitative in vivo data for the selected this compound compounds in three key assays indicative of central dopaminergic activity.

CompoundStereotypy in Rats (Effective Dose, s.c.)Prolactin Inhibition in Rats (ED50)Turning Behavior in 6-OHDA Lesioned Rats (Dose Range for Contralateral Turning)
Cabthis compound Slightly induced at 2.0 mg/kg[1][3]Potent and long-lasting inhibition[4]Effective at inducing contralateral turning
Bromocriptine Not induced at doses up to 10-40 mg/kg[1][3]EC50 = 3.68 nM (i.v.); 0.56 nM (p.o.)[5]Effective at inducing contralateral turning[6]
Pergolide Potently induced at 0.5 - 1.0 mg/kg[1][3]Potent inhibitorVigorous circling at 0.25 mg/kg[1]

Note: A direct quantitative comparison of in vivo potency is challenging due to variations in experimental designs and reported parameters across different studies. The data presented reflects the available information to allow for a relative comparison.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below to facilitate replication and further investigation.

In Vitro Experimental Protocols

1. Dopamine Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for dopamine D1 and D2 receptors.

  • Materials:

    • Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.

    • Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-SCH23390 for D1 receptors).

    • Test compounds (Cabthis compound, Bromocriptine, Pergolide).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., 10 µM Haloperidol for D2, 1 µM Butaclamol for D1).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • A parallel incubation is performed with the radioligand and the non-specific binding control to determine non-specific binding.

    • After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a concentration-response curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

  • Objective: To determine the functional potency of a test compound as an agonist at the dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

  • Materials:

    • Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Forskolin.

    • Test compounds.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Cells are plated in a multi-well plate and incubated.

    • Cells are then treated with varying concentrations of the test compound.

    • Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit.

    • The EC50 value (concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined from a concentration-response curve.

In Vivo Experimental Protocols

1. Dopamine Agonist-Induced Stereotypy in Rats

  • Objective: To assess the central dopaminergic activity of a test compound by observing stereotyped behaviors.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Rats are habituated to the observation cages.

    • Test compounds are administered (e.g., subcutaneously).

    • Immediately after administration, individual rats are placed in observation cages.

    • Stereotyped behaviors (e.g., sniffing, gnawing, licking) are observed and scored at regular intervals over a specified period (e.g., 2-4 hours).

    • A scoring system is used to quantify the intensity of the stereotyped behavior.

    • Dose-response curves can be generated to determine the effective dose (ED50) for inducing a specific level of stereotypy.

2. Prolactin Inhibition Assay in Rats

  • Objective: To evaluate the potency of a dopamine D2 agonist in suppressing prolactin secretion.

  • Animals: Male or female rats.

  • Procedure:

    • A baseline blood sample is collected.

    • The test compound is administered (e.g., orally or subcutaneously).

    • Blood samples are collected at various time points after drug administration.

    • Plasma prolactin levels are measured using a specific radioimmunoassay (RIA) or ELISA.

    • The percentage of prolactin inhibition is calculated relative to the baseline levels.

    • Dose-response curves are constructed to determine the ED50 for prolactin inhibition.

3. Turning Behavior in 6-Hydroxydopamine (6-OHDA) Lesioned Rats

  • Objective: To assess the in vivo efficacy of dopamine agonists in a rat model of Parkinson's disease.

  • Procedure:

    • Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra.

    • Post-lesion recovery: Animals are allowed to recover for a period of time (e.g., 2-3 weeks).

    • Drug Administration: The test compound is administered to the lesioned rats.

    • Behavioral Assessment: The rats are placed in a circular arena, and the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) turns are recorded over a specific period.

    • The net number of contralateral turns is calculated as a measure of the drug's dopaminergic activity.

    • Dose-response relationships can be established to compare the potency of different compounds.[1]

Mandatory Visualizations

Signaling Pathways

G cluster_d1 D1-like Receptor Signaling (Gs-coupled) cluster_d2 D2-like Receptor Signaling (Gi-coupled) D1_Agonist Dopamine / this compound Agonist D1_Receptor D1/D5 Receptor D1_Agonist->D1_Receptor Gs Gs protein D1_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 D2_Agonist Dopamine / this compound Agonist D2_Receptor D2/D3/D4 Receptor D2_Agonist->D2_Receptor Gi Gi protein D2_Receptor->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP2 ↓ cAMP AC2->cAMP2 reduces production of Cellular_Response_D2 Cellular Response cAMP2->Cellular_Response_D2

Experimental Workflow

G cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Binding Receptor Binding Assay (Ki determination) Correlation In Vitro - In Vivo Correlation Analysis Binding->Correlation Functional Functional Assay (cAMP, Ca²⁺ flux) Functional->Correlation Stereotypy Stereotypy Assay Stereotypy->Correlation Prolactin Prolactin Inhibition Assay Prolactin->Correlation Turning Turning Behavior Assay Turning->Correlation Compound This compound Compound Compound->Binding Compound->Functional Compound->Stereotypy Compound->Prolactin Compound->Turning

Discussion and Conclusion

The presented data highlights a generally good correlation between the in vitro binding affinities of the selected this compound compounds for the dopamine D2 receptor and their in vivo dopaminergic effects.

  • Cabthis compound and Pergolide , which exhibit high affinity for the D2 receptor in vitro (Ki values of 0.61 nM and 0.86 nM, respectively), are potent dopamine agonists in vivo, as evidenced by their ability to induce stereotypy at low doses and inhibit prolactin secretion.[1][2][4]

  • Bromocriptine , with a slightly lower D2 receptor affinity (Ki = 2.5 nM), also demonstrates clear dopaminergic activity in vivo, although it did not induce stereotypy in the cited study within the tested dose range.[1][5] This could suggest that higher doses are required or that its pharmacological profile is more complex.

  • The high D2/D1 selectivity ratio for all three compounds, particularly Cabthis compound, aligns with their primary mechanism of action as D2 receptor agonists. The relatively lower affinity for the D1 receptor may contribute to a reduced incidence of certain side effects.[2]

It is important to acknowledge that a direct one-to-one correlation between in vitro affinity and in vivo potency is not always observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), blood-brain barrier penetration, and interactions with other receptor systems can significantly influence the overall in vivo activity of a compound.

References

A Comparative Analysis of Receptor Binding Affinities Between Ergoline Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of C-8 ergoline epimers, the R- and S-isomers. This compound alkaloids are a class of compounds known for their interaction with a variety of neurotransmitter receptors, and understanding the stereoselectivity of this binding is crucial for drug design and toxicological assessment. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the relevant biological pathways.

Introduction to this compound Epimers and Receptor Binding

Ergot alkaloids, produced by fungi of the Claviceps genus, are characterized by a tetracyclic this compound ring system. This structure bears a resemblance to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine, allowing them to bind to their respective receptors.[1] The biological activity of these alkaloids is largely dictated by their stereochemistry at the C-8 position. This leads to the existence of epimeric pairs: the C-8-R isomers (e.g., ergotamine, ergocristine) and the C-8-S isomers (e.g., ergotaminine, ergocristinine).[1][2] Generally, the R-epimers are considered to be more biologically active, exhibiting higher affinity for serotonin, dopamine, and adrenergic receptors.[1][3]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the available quantitative data comparing the binding affinities of this compound R- and S-epimers at various G-protein coupled receptors (GPCRs). A lower binding energy or inhibition constant (Kᵢ) value indicates a higher binding affinity.

Epimer PairReceptorParameterR-Epimer (Value)S-Epimer (Value)Reference(s)
Ergocristine / Ergocristinine5-HT₂ₐBinding Energy (kcal/mol)--9.7 to -11.0[4]
Ergocristine / Ergocristinineα₂ₐ-AdrenergicBinding Energy (kcal/mol)--8.7 to -11.4[4]
Ergovaline / Ergovalinine5-HT₂ₐpEC₅₀8.86 ± 0.03Data not available[5]
Ergovaline / Ergovalinine5-HT₂ₐpKₚ8.51 ± 0.06Data not available[5]
Ergovaline / Ergovalinine5-HT₁ₒ/₁ₒpEC₅₀7.71 ± 0.10Data not available[5]
Ergotamine / Ergotaminine5-HT₂ₐpKᵢ8.6Data not available[6]
Ergotamine / ErgotaminineDopamine D₂pKᵢ8.4Data not available[6]

Note: A comprehensive search of scientific literature revealed a notable lack of direct, quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for many S-epimers, like ergovalinine.[5] The data for ergocristinine is based on in silico molecular docking studies, which predict binding energy rather than experimentally determined affinity constants.

The available data, particularly the in silico analysis of ergocristine and ergocristinine, supports the general understanding that R-epimers exhibit a stronger interaction with these receptors.[4] For instance, the negative binding energies for ergocristinine at both the 5-HT₂ₐ and α₂ₐ-adrenergic receptors, while not directly comparable to an R-epimer in this specific study, indicate a favorable binding interaction.[4] However, the lack of direct experimental comparison for many epimer pairs highlights a significant gap in the current understanding of S-epimer pharmacology.

Experimental Protocols

The determination of receptor binding affinity for this compound alkaloids is primarily achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[1][7]

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a representative workflow for determining the inhibitory constant (Kᵢ) of an unlabeled this compound epimer against a radiolabeled ligand for a specific receptor (e.g., 5-HT₂ₐ or Dopamine D₂).

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[8]

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.[9]

  • The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.[9]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, which is determined using a protein assay like the BCA assay.[8][9]

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.[8]

  • Each well contains a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors or [³H]Spiperone for D₂ receptors).[1][7]

  • Varying concentrations of the unlabeled test compound (the this compound epimer) are added to compete with the radioligand for binding to the receptor.[8]

  • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).[9]

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[8]

4. Filtration:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the free radioligand.[1][8]

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[1][8]

5. Counting and Data Analysis:

  • The filters are dried, and a scintillation cocktail is added.[1]

  • The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.[1][5]

  • The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1][5]

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Assay_Plate 96-Well Plate Setup (Total, Non-specific, Test) Membrane_Prep->Assay_Plate Radioligand Radiolabeled Ligand Radioligand->Assay_Plate Test_Compound Test Compound (this compound Epimer) Test_Compound->Assay_Plate Incubation Incubation (Reach Equilibrium) Assay_Plate->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 & Ki) Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

Receptor Signaling Pathways

This compound alkaloids exert their physiological effects by modulating the signaling pathways of the receptors to which they bind. The two primary receptor families discussed in this guide are the serotonin 5-HT₂ₐ and dopamine D₂ receptors.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a G-protein coupled receptor that primarily signals through the Gq/G₁₁ pathway.[1][10] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][11] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][11] This signaling cascade is central to the diverse physiological effects mediated by 5-HT₂ₐ receptor activation, including vasoconstriction.[5]

G 5-HT2A Receptor Signaling Pathway Ligand This compound Epimer (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response G Dopamine D2 Receptor Signaling Pathway Ligand This compound Epimer (Agonist) Receptor Dopamine D2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Modulates

References

A Comparative Guide to the Cross-Reactivity of Ergoline Derivatives on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of various ergoline derivatives at adrenergic receptor subtypes. The information is intended to assist researchers in understanding the promiscuity of these compounds and to aid in the development of more selective therapeutic agents. The data presented is compiled from publicly available experimental findings and is supported by detailed methodologies for key assays.

Comparative Binding Affinity of this compound Derivatives at Adrenergic Receptors

The following table summarizes the binding affinities (Ki in nM) of several common this compound derivatives for a range of adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that many this compound derivatives exhibit high affinity for dopaminergic and serotonergic receptors as well, contributing to their complex pharmacological profiles.[1]

Compoundα1Aα1Bα1Dα2Aα2Bα2Cβ1β2
Bromocriptine 161311190180130>10,000>10,000
Cabthis compound 1139769129012301000>10,000>10,000
Dihydroergotamine 1.21.01.11.54.53.2--
Ergotamine 1.41.21.52.56.84.5--
Lisuride 3.94.55.6122518--
Nicthis compound 1.02.53.0507560--
Pergolide 242821350320280--

Functional Activity at Adrenergic Receptors

This compound derivatives can act as agonists, partial agonists, or antagonists at adrenergic receptors. This functional activity is crucial for determining the physiological effect of the compound.

  • Ergotamine, Dihydroergotamine, and Lisuride : These compounds generally behave as antagonists or low-efficacy partial agonists at α1-adrenoceptor subtypes (α1A, α1B, α1D) with nanomolar receptor affinity.[3] Their interaction with these receptors may contribute to their therapeutic effects in conditions like migraines.[3]

  • Nicthis compound : This derivative acts as an antagonist at α1-adrenergic receptors, which contributes to its vasodilatory effects.[6][8]

  • Bromocriptine and Cabthis compound : While primarily known as dopamine D2 receptor agonists, they show low affinity for β-adrenergic receptors.[4][7]

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of an unlabeled test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cell membranes prepared from a cell line or tissue expressing the adrenergic receptor subtype of interest.

  • A specific radioligand for the receptor subtype (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors).

  • Unlabeled test compound (this compound derivative) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a series of tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at Gs or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To measure the effect of a test compound on the production of cAMP in whole cells expressing a specific adrenergic receptor subtype.

Materials:

  • A cell line expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound (this compound derivative) at various concentrations.

  • A known agonist for the receptor (for antagonist testing).

  • Forskolin (an adenylyl cyclase activator, often used to stimulate cAMP production).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a fixed concentration of a known agonist.

  • Incubation: Incubate the cells with the compounds for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).

Visualizations

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different G-protein subtypes, primarily Gs, Gi, and Gq.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor a1 α1-AR Gq Gq a1->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 a2 α2-AR Gi Gi a2->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_inhib->Response2 b β-AR Gs Gs b->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA PKA cAMP_stim->PKA Response3 Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response3

Caption: Overview of the major adrenergic receptor signaling pathways.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound across multiple receptor subtypes.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization of Hits cluster_analysis Data Analysis and Profiling start Test Compound (this compound Derivative) binding_assay Radioligand Binding Assay (Single High Concentration) start->binding_assay hit_identification Identify 'Hits' (Significant Binding) binding_assay->hit_identification receptor_panel Panel of Adrenergic Receptor Subtypes receptor_panel->binding_assay dose_response_binding Dose-Response Binding Assay (Determine Ki) hit_identification->dose_response_binding functional_assay Functional Assay (e.g., cAMP, Ca²⁺ flux) hit_identification->functional_assay data_compilation Compile Binding (Ki) and Functional (EC50/IC50) Data dose_response_binding->data_compilation agonist_mode Agonist Mode (Determine EC50, Emax) functional_assay->agonist_mode antagonist_mode Antagonist Mode (Determine IC50) functional_assay->antagonist_mode agonist_mode->data_compilation antagonist_mode->data_compilation selectivity_profile Generate Selectivity Profile data_compilation->selectivity_profile conclusion Determine Cross-Reactivity and Functional Activity selectivity_profile->conclusion

Caption: Workflow for determining drug-receptor cross-reactivity.

References

Clinical trial data comparing bromocriptine and pergolide for Parkinson's disease.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the clinical trial data for two key dopamine agonists, bromocriptine and pergolide, historically used in the management of Parkinson's disease. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of efficacy, safety, and mechanistic data derived from peer-reviewed clinical studies.

Efficacy and Safety: A Quantitative Comparison

Clinical trials have demonstrated that both bromocriptine and pergolide, when used as adjuncts to levodopa therapy, are effective in improving motor function in patients with Parkinson's disease. However, studies suggest a greater efficacy for pergolide in certain aspects of motor control.

A multicenter, single-blind, crossover study involving 57 patients with Parkinson's disease experiencing a declining response to levodopa found that both drugs significantly improved patient outcomes compared to levodopa alone.[1][2] Notably, pergolide was found to be more effective than bromocriptine in improving scores for daily living (p = 0.020) and motor function (p = 0.038) as measured by the New York University Parkinson's Disease Scale.[1][2] The average daily doses in this trial were 2.3 mg for pergolide and 24.2 mg for bromocriptine.[1][2]

Another open-label study concluded that at a 1/10 mg/day ratio, pergolide was more effective than bromocriptine in improving global scores on the Unified Parkinson's Disease Rating Scale (UPDRS), as well as total motor scores, akinesia, and rigidity.[3] Both drugs were found to be equally effective in managing tremor and motor fluctuations.[3]

A Cochrane review of three short-term trials also concluded that pergolide was superior to bromocriptine in reducing motor impairments and disability, as reflected in UPDRS and NYPDS motor and ADL scores in two of the trials.[4][5] This review also noted that more patients reported "marked" or "moderate improvement" with pergolide based on clinician's global impression scores.[4][5]

With regard to safety and tolerability, adverse events were reported to be more frequent in patients treated with bromocriptine in one study.[1] However, a separate comparative study found that both agonists produced similar side effects.[3] A Cochrane review found no significant differences in the rates of treatment withdrawal or adverse events between the two drugs.[4][5] It is important to note that pergolide was withdrawn from the U.S. market due to an increased risk of cardiac fibrosis.

Table 1: Comparative Efficacy of Pergolide and Bromocriptine in Parkinson's Disease

Outcome MeasurePergolideBromocriptineStudy DesignKey Findings
NYU Parkinson's Disease Scale (Daily Living Scores) More Effective (p = 0.020)Less EffectiveSingle-blind, crossoverPergolide showed a statistically significant greater improvement in activities of daily living.[1][2]
NYU Parkinson's Disease Scale (Motor Scores) More Effective (p = 0.038)Less EffectiveSingle-blind, crossoverPergolide demonstrated a statistically significant greater improvement in motor function.[1][2]
UPDRS (Global Scores) More EffectiveLess EffectiveOpen-labelPergolide was more effective in overall UPDRS scores.[3]
UPDRS (Total Motor Scores) More EffectiveLess EffectiveOpen-labelPergolide showed greater improvement in motor-specific UPDRS components.[3]
Akinesia and Rigidity More EffectiveLess EffectiveOpen-labelPergolide was superior in addressing akinesia and rigidity.[3]
Tremor and Fluctuations Equally EffectiveEqually EffectiveOpen-labelBoth drugs had a similar impact on tremor and motor fluctuations.[3]

Table 2: Comparative Safety of Pergolide and Bromocriptine in Parkinson's Disease

Adverse Event ProfilePergolideBromocriptineStudy Findings
Frequency of Adverse Events Fewer adverse events reported in one study.[2]More frequent adverse events reported in one study.[1]One study favored pergolide in terms of tolerability.[1][2]
Similarity of Side Effects Similar side effect profile to bromocriptine in another study.[3]Similar side effect profile to pergolide in another study.[3]One study found no significant difference in the types of side effects.[3]
Withdrawals from Treatment Similar to bromocriptine.[4][5]Similar to pergolide.[4][5]A Cochrane review found no significant difference in dropout rates.[4][5]
Dyskinesias, Dystonias, Psychosis No difference observed.[1][2]No difference observed.[1][2]The incidence of these specific motor and psychiatric complications was similar between the two drugs.[1][2]

Experimental Protocols

The clinical trials comparing bromocriptine and pergolide employed various methodologies to assess their relative efficacy and safety. A common design was the randomized, crossover study, which allows for within-patient comparisons of the two drugs.

Multicenter, Single-Blind, Crossover Study Protocol[1][2]
  • Objective: To compare the efficacy and safety of pergolide and bromocriptine as adjunctive therapy in Parkinson's disease patients with a declining response to levodopa.

  • Study Design: A single-blind, multicenter, crossover study. Patients were randomly assigned to one of two treatment sequences: bromocriptine for 12 weeks followed by pergolide for 12 weeks, or pergolide for 12 weeks followed by bromocriptine for 12 weeks.

  • Patient Population: 57 patients with Parkinson's disease who were experiencing a diminished response to their ongoing levodopa treatment.

  • Dosage: The dosage of both drugs was individually titrated to achieve an optimal balance between therapeutic benefit and side effects. The average daily dose for pergolide was 2.3 ± 0.8 mg, and for bromocriptine, it was 24.2 ± 8.4 mg.

  • Assessments: Patient evaluations were conducted regularly by a clinician who was blinded to the treatment allocation. The primary assessment tool was the New York University Parkinson's Disease Scale. Patient and clinician impressions of treatment efficacy were also recorded.

Open-Label Comparative Study Protocol[3]
  • Objective: To compare the relative efficacy of bromocriptine and pergolide in patients with intermediate-stage Parkinson's disease.

  • Study Design: An open-label study with a duration of five months. Patients received the first dopamine agonist for two months, followed by a one-month washout and substitution period, and then the second agonist for two months.

  • Patient Population: Patients with Parkinson's disease at intermediate stages of disease progression.

  • Assessments: The primary outcome measures were the global and motor scores of the Unified Parkinson's Disease Rating Scale (UPDRS), as well as assessments of specific clinical symptoms like akinesia, rigidity, and tremor.

Visualizing Methodologies and Mechanisms

To better illustrate the experimental design and the underlying pharmacological mechanisms of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_groupA Treatment Arm 1 cluster_groupB Treatment Arm 2 cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis P Parkinson's Disease Patients (on Levodopa with motor fluctuations) I Inclusion/Exclusion Criteria Assessment P->I C Informed Consent I->C R Randomization C->R E1 Baseline Assessment (UPDRS, NYPDS) C->E1 A1 Bromocriptine Treatment (12 weeks) R->A1 B1 Pergolide Treatment (12 weeks) R->B1 A2 Washout Period A1->A2 E2 Assessments at Week 12 A1->E2 E4 Adverse Event Monitoring A3 Pergolide Treatment (12 weeks) A2->A3 E3 Assessments at Week 24 A3->E3 B2 Washout Period B1->B2 B1->E2 B3 Bromocriptine Treatment (12 weeks) B2->B3 B3->E3 DA Statistical Comparison of Efficacy and Safety Data E3->DA E4->DA

Figure 1: Experimental workflow of a crossover clinical trial.

Signaling_Pathways cluster_agonists Dopamine Agonists cluster_receptors Dopamine Receptors cluster_d2_pathway D2-like Receptor Signaling (Inhibitory) cluster_d1_pathway D1-like Receptor Signaling (Excitatory) cluster_downstream Downstream Effects Bromocriptine Bromocriptine D2R D2 Receptor Bromocriptine->D2R Agonist D1R D1 Receptor Bromocriptine->D1R Antagonist/Weak Partial Agonist Pergolide Pergolide Pergolide->D2R Potent Agonist Pergolide->D1R Agonist Gi Gi/o Protein D2R->Gi Gs Gs/olf Protein D1R->Gs AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Motor_Control Modulation of Motor Control Pathways PKA_inhibit->Motor_Control AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate PKA_activate->Motor_Control

Figure 2: Signaling pathways of bromocriptine and pergolide.

Conclusion

The available clinical trial data suggests that while both bromocriptine and pergolide are effective adjunctive therapies for Parkinson's disease, pergolide may offer a slight advantage in terms of improving motor function and activities of daily living. The adverse effect profiles of the two drugs appear to be largely comparable in the short term, although pergolide's association with cardiac fibrosis led to its withdrawal from the market, a critical consideration in the long-term safety profile of ergot-derived dopamine agonists. The distinct receptor binding profiles and downstream signaling pathways of these agents underlie their therapeutic effects and provide a basis for understanding their clinical differences. This comparative guide serves as a resource for researchers in the ongoing effort to develop safer and more effective treatments for Parkinson's disease.

References

A Comparative Guide to the Neuroprotective Properties of Ergoline and Non-Ergoline Dopamine Agonists in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of ergoline and non-ergoline dopamine agonists based on experimental data from cell culture studies. It includes detailed methodologies for key experiments and visual representations of the underlying signaling pathways to aid in the evaluation of these compounds for neuroprotective strategies.

Data Presentation: this compound vs. Non-Ergoline Agonists

The following tables summarize the quantitative data on the neuroprotective effects of various this compound and non-ergoline dopamine agonists against different neurotoxins in several neuronal cell models.

Table 1: Neuroprotective Effects of this compound Dopamine Agonists in Cell Culture

AgonistCell LineNeurotoxinConcentrationEndpointResult
Bromocriptine PC12H₂O₂Not specifiedNQO1 ActivityUpregulated
PC12H₂O₂Not specifiedCell ViabilityIncreased protection against oxidative damage[1]
Cabthis compound Primary Mesencephalic NeuronsRotenone (100 nM)0.001 - 0.01 µMTH-positive Neuron SurvivalIncreased by up to 20%[2]
Primary Mesencephalic NeuronsRotenone (80 nM)0.01 µMROS ProductionReduced by ~100%[2]
SH-SY5Ytert-butylhydroperoxide (500 µM)EC₅₀: 1.24 µMNeuronal DeathPrevented 42±4% neuronal death[3]
SH-SY5Ytert-butylhydroperoxideNot specifiedIntracellular GSHIncreased by 30±11%[3]
SH-SY5Ytert-butylhydroperoxideNot specifiedLipid PeroxidationDecreased by 23±9%[3]

Table 2: Neuroprotective Effects of Non-Ergoline Dopamine Agonists in Cell Culture

AgonistCell LineNeurotoxinConcentrationEndpointResult
Pramipexole MES 23.5Dopamine/L-DOPA4-100 µMCytotoxicity & ApoptosisSignificantly attenuated[4][5]
SH-SY5YMPP⁺Not specifiedROS ProductionReduced[6]
SH-SY5Y & JK CellsMPP⁺ & Rotenone10 µMCell DeathDecreased
SH-SY5Y & JK CellsMPP⁺ & Rotenone10 µMCaspase-3 ActivationReduced
SH-SY5Y & JK CellsMPP⁺ & Rotenone10 µMCytochrome c ReleaseDecreased
Ropinirole Not specified in abstractIschemia/Reperfusion10 & 20 mg/kg (in vivo)Mitochondrial ROS ProductionAttenuated[7]
Not specified in abstractIschemia/Reperfusion10 & 20 mg/kg (in vivo)Cytochrome c TranslocationInhibited[7]
Rotigotine Primary Dopaminergic NeuronsGlutamateNot specifiedSurvival of Dopaminergic NeuronsSignificantly increased[8]
Primary Dopaminergic NeuronsGlutamateNot specifiedSuperoxide Radical ProductionSignificantly decreased[8]
Primary Astrocytes6-OHDANot specifiedDopaminergic NeurotoxicityInhibited via conditioned media[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose cells to the desired concentrations of neurotoxin and/or dopamine agonist for the specified duration.

  • MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Cytotoxicity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Sample Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a duration recommended by the manufacturer (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit (e.g., 490 nm). Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells lysed to release maximum LDH).

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or dihydroethidium (DHE).

  • Cell Loading: Incubate cells with the fluorescent probe (e.g., 10 µM DCFDA) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Treatment: Apply the neurotoxin and/or dopamine agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF). ROS levels are often expressed as a percentage of the toxin-treated control.

Apoptosis Assays

Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse the treated cells to release intracellular contents.

  • Substrate Incubation: Incubate the cell lysate with a caspase-3-specific substrate conjugated to a colorimetric or fluorometric reporter.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved reporter. The signal is proportional to the caspase-3 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using BrdUTP, detect the incorporated label using an anti-BrdU antibody conjugated to a fluorescent dye. If using a fluorescently tagged dUTP, visualize the fluorescence directly.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blotting for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.

  • Protein Extraction: Lyse treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-GSK-3β).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected on X-ray film or with a digital imager.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and non-ergoline dopamine agonists are mediated by a variety of signaling pathways. The following diagrams illustrate some of the key mechanisms identified in cell culture studies.

This compound Agonist Neuroprotective Signaling

This compound agonists like bromocriptine and cabthis compound have been shown to exert their neuroprotective effects through multiple pathways, including the activation of antioxidant responses and modulation of MAP kinase signaling.

Ergoline_Signaling This compound This compound Agonists (e.g., Bromocriptine, Cabthis compound) D2R Dopamine D2 Receptor This compound->D2R Activates PI3K PI3K This compound->PI3K Activates Glutamate_Transporters Glutamate Transporters This compound->Glutamate_Transporters Upregulates ERK ERK1/2 D2R->ERK Modulates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to activate Antioxidant_Enzymes Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Induces expression Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection ERK->Neuroprotection Glutamate Extracellular Glutamate Glutamate->Neuroprotection Inhibits excitotoxicity Glutamate_Transporters->Glutamate Reduces

Caption: this compound agonist signaling pathways leading to neuroprotection.

Non-Ergoline Agonist Neuroprotective Signaling

Non-ergoline agonists such as pramipexole, ropinirole, and rotigotine demonstrate neuroprotection through mechanisms that can be both dopamine receptor-dependent and -independent, often involving mitochondrial protection and activation of pro-survival signaling cascades.

NonErgoline_Signaling Nonthis compound Non-Ergoline Agonists (e.g., Pramipexole, Ropinirole, Rotigotine) D2D3R Dopamine D2/D3 Receptors Nonthis compound->D2D3R Activates Mitochondria Mitochondria Nonthis compound->Mitochondria Directly acts on PI3K_Akt PI3K/Akt Pathway D2D3R->PI3K_Akt Activates ROS ROS Production Mitochondria->ROS Reduces mPTP Mitochondrial Permeability Transition Pore Mitochondria->mPTP Inhibits opening Apoptosis Apoptosis ROS->Apoptosis CytochromeC Cytochrome c Release mPTP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Bcl2 Anti-apoptotic Bcl-2 proteins PI3K_Akt->Bcl2 Promotes GSK3b->Apoptosis Bcl2->Apoptosis

Caption: Non-ergoline agonist signaling pathways promoting neuroprotection.

Experimental Workflow for Evaluating Neuroprotection

The following diagram outlines a typical experimental workflow for assessing the neuroprotective properties of dopamine agonists in a cell culture model of neurotoxicity.

Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pretreatment Pre-treatment with Dopamine Agonist (this compound or Non-ergoline) Start->Pretreatment Toxin Induction of Neurotoxicity (e.g., MPP+, Rotenone, 6-OHDA, H₂O₂) Pretreatment->Toxin Incubation Incubation Toxin->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cell_Viability Cell Viability (MTT, LDH) Endpoint_Analysis->Cell_Viability Apoptosis Apoptosis (Caspase Activity, TUNEL) Endpoint_Analysis->Apoptosis Oxidative_Stress Oxidative Stress (ROS Measurement) Endpoint_Analysis->Oxidative_Stress Signaling Signaling Pathways (Western Blot) Endpoint_Analysis->Signaling Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Signaling->Data_Analysis

Caption: A typical workflow for in vitro neuroprotection studies.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Natural and Semi-Synthetic Ergolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of natural and semi-synthetic ergoline derivatives. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction to Ergolines

Ergolines are a class of compounds characterized by the tetracyclic this compound ring system. Natural ergolines are alkaloids produced by fungi of the Claviceps genus, commonly known as ergot fungi. These natural compounds have a long history of medicinal use and have served as the foundation for the development of a wide array of semi-synthetic derivatives with diverse pharmacological activities.[1] Both natural and semi-synthetic ergolines interact with various neurotransmitter receptors, particularly dopamine, serotonin, and adrenergic receptors, leading to a broad spectrum of therapeutic effects and side effects.[1][2]

Pharmacokinetic Comparison

The pharmacokinetic profiles of ergolines are highly variable, influenced by their specific chemical structures and formulations. Semi-synthetic modifications have often been aimed at improving oral bioavailability and prolonging the duration of action.[3][4]

Data Summary: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for representative natural and semi-synthetic ergolines.

Table 1: Pharmacokinetics of Natural Ergolines

CompoundAdministration RouteTmax (hours)Cmax (pg/mL)Half-life (hours)Bioavailability (%)
Ergotamine Oral0.5 - 321~2<5%
Rectal~0.83454~2-
Intramuscular/Intravenous--2 - 2.5-
Ergine (LSA) Oral (from seeds)0.3 - 3---

Data for ergine is limited and primarily derived from reports of consumption of morning glory seeds.[5]

Table 2: Pharmacokinetics of Semi-Synthetic Ergolines

CompoundAdministration RouteTmax (hours)CmaxHalf-life (hours)Bioavailability (%)
Bromocriptine Oral1 - 3-2 - 8~28% (6% unchanged)
Cabthis compound Oral2 - 3-63 - 109Unknown
Dihydroergotamine (DHE) Subcutaneous----
Intranasal-<2500 pg/mL (to minimize nausea)--
LSD Oral~1.5151 - 500 pg/mL (dose-dependent)~2.7 - 3.6~80%

Pharmacodynamic Comparison

The pharmacodynamic effects of ergolines are primarily mediated by their interactions with G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. The affinity and efficacy at these receptors determine the therapeutic and adverse effects of each compound.[6][7]

Data Summary: Receptor Binding Affinities

The following table presents the binding affinities (Ki values in nM) of selected ergolines for various human dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 3: Receptor Binding Affinities (Ki, nM) of Ergolines

CompoundD1D2D35-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C
Natural Ergolines
Ergotamine---AgonistAgonistAgonistAgonistAgonist-
Semi-Synthetic Ergolines
Bromocriptine1627 (Antagonist)2.5 (Agonist)-------
Cabthis compound-0.611.27------
Dihydroergotamine---AgonistAgonistAgonist---
Lisuride56.70.951.08------
Pergolide447-0.86------

Signaling Pathways

The interaction of ergolines with dopamine and serotonin receptors often leads to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels through the activation of Gs (stimulatory) or Gi (inhibitory) G-proteins.

  • Gs-coupled receptors (e.g., D1, D5, some 5-HT receptors) activate adenylyl cyclase, leading to an increase in intracellular cAMP.

  • Gi-coupled receptors (e.g., D2, D3, D4, 5-HT1, some 5-HT5 receptors) inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) GPCR Gs-Coupled Receptor This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Activated) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Gs-Coupled Receptor Signaling Pathway

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) GPCR Gi-Coupled Receptor This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduced Conversion of ATP to ATP ATP Downstream Downstream Effects cAMP->Downstream Leads to

Gi-Coupled Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

This protocol outlines a general procedure for determining the binding affinity of this compound compounds to specific receptors using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test this compound compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A suitable radioligand with known affinity for the receptor (e.g., [³H]-spiperone for D2 receptors).

  • Test this compound compound.

  • Non-specific binding control (a high concentration of a non-labeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test this compound compound in assay buffer. Prepare solutions of the radioligand and non-specific binding control at appropriate concentrations.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (for total binding), non-specific binding control, or the test this compound compound dilution.

    • Radioligand.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow Prep Prepare Reagents (Test Compound, Radioligand, Membranes) Incubate Incubate Components in 96-well Plate Prep->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze

Radioligand Binding Assay Workflow
cAMP Functional Assay (for Receptor Activity)

This protocol describes a general method for assessing the functional activity of this compound compounds at Gs or Gi-coupled receptors by measuring changes in intracellular cAMP levels.

Objective: To determine if an this compound compound acts as an agonist or antagonist at a specific GPCR and to quantify its potency (EC50 or IC50).

Materials:

  • Cells expressing the GPCR of interest.

  • Test this compound compound.

  • Forskolin (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor-based).[9][10][11][12]

  • Cell culture medium and reagents.

  • Luminometer or fluorescence plate reader compatible with the assay kit.

Procedure for Gs-Coupled Receptor (Agonist):

  • Cell Plating: Seed cells expressing the Gs-coupled receptor in a 96- or 384-well plate and culture overnight.

  • Compound Addition: Prepare serial dilutions of the test this compound compound and add them to the cells.

  • Incubation: Incubate for a specified time at room temperature or 37°C.

  • cAMP Detection: Add the cAMP assay reagents according to the manufacturer's protocol. This typically involves cell lysis and addition of detection reagents.

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of the test compound to determine the EC50 value.

Procedure for Gi-Coupled Receptor (Agonist):

  • Follow steps 1 and 2 as for the Gs-coupled receptor assay.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Addition: Add serial dilutions of the test this compound compound.

  • Follow steps 4-6 as for the Gs-coupled receptor assay. An agonist at a Gi-coupled receptor will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

cAMP_Assay_Workflow cluster_gs Gs-Coupled Receptor Assay cluster_gi Gi-Coupled Receptor Assay Gs_Plate Plate Cells Gs_Add Add Test Compound Gs_Plate->Gs_Add Gs_Incubate Incubate Gs_Add->Gs_Incubate Gs_Detect Detect cAMP Gs_Incubate->Gs_Detect Gs_Analyze Analyze Data (EC50) Gs_Detect->Gs_Analyze Gi_Plate Plate Cells Gi_Stimulate Stimulate with Forskolin Gi_Plate->Gi_Stimulate Gi_Add Add Test Compound Gi_Stimulate->Gi_Add Gi_Incubate Incubate Gi_Add->Gi_Incubate Gi_Detect Detect cAMP Gi_Incubate->Gi_Detect Gi_Analyze Analyze Data (IC50) Gi_Detect->Gi_Analyze

cAMP Functional Assay Workflow

Conclusion

The pharmacological profiles of natural and semi-synthetic ergolines are complex and multifaceted. Natural ergolines, such as ergotamine, often exhibit broad receptor activity and challenging pharmacokinetic properties. Semi-synthetic derivatives, like bromocriptine and cabthis compound, have been engineered to improve receptor selectivity and pharmacokinetic parameters, leading to enhanced therapeutic utility for a range of conditions, including Parkinson's disease and hyperprolactinemia. This guide provides a comparative framework and foundational experimental protocols to assist researchers in the continued exploration and development of this important class of compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ergoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent pharmacological activities of Ergoline and its derivatives offer significant avenues for discovery. However, this potency necessitates stringent safety protocols to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

This compound and its derivatives are classified as potent compounds, and exposure can lead to various physiological effects. Therefore, a multi-layered safety approach combining engineering controls, personal protective equipment (PPE), and robust operational procedures is crucial.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds.

PPE CategoryRecommendationStandard/Specification (Example)
Hand Protection Double gloving with nitrile gloves is recommended for handling this compound powder and solutions. Change gloves immediately if contaminated. For prolonged handling or in case of a spill, heavy-duty nitrile or neoprene gloves should be used.ASTM D6319 (Nitrile Gloves)
Eye Protection Chemical splash goggles are mandatory when handling this compound in any form. A face shield should be worn in addition to goggles when there is a significant risk of splashes.ANSI Z87.1
Respiratory Protection For handling small quantities in a certified chemical fume hood, respiratory protection may not be required. For weighing powders outside of a containment system or during spill cleanup, a NIOSH-approved respirator with a P100 filter is essential. For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered.NIOSH 42 CFR Part 84
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs should be worn. For larger quantities or high-risk procedures, a disposable coverall (e.g., Tyvek) is recommended.N/A
Foot Protection Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling large quantities of this compound powder or during spill cleanup.ASTM F2413
Operational Plan for Safe Handling of this compound

A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure risk.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

  • Verify that the primary container is sealed and labeled correctly.

  • Transport the chemical to the designated secure storage area.

2. Storage:

  • Store this compound in a locked, well-ventilated, and designated "potent compound" storage area.

  • The storage container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Maintain an accurate inventory of the compound.

3. Weighing and Aliquoting (Solid this compound):

  • All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood, a glove box, or a similar containment device.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • After weighing, carefully seal the primary container and decontaminate the exterior.

  • Dispose of all contaminated disposable materials as hazardous waste.

4. Solution Preparation:

  • Prepare solutions inside a chemical fume hood.

  • Add the solvent to the vessel containing the weighed this compound powder slowly to avoid aerosol generation.

  • Ensure the vessel is appropriately labeled with the solution's name, concentration, date, and hazard information.

5. Experimental Use:

  • Conduct all experiments involving this compound or its solutions in a chemical fume hood.

  • Use disposable labware whenever possible.

  • After completing the experiment, decontaminate all non-disposable equipment with an appropriate solvent (e.g., ethanol, isopropanol) and then wash thoroughly. Collect the decontamination solvent as hazardous waste.

Disposal Plan for this compound Waste

All materials contaminated with this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weighing paper, and plasticware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and decontamination solvents, in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic").

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

4. Disposal Procedure:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste down the drain or in the regular trash.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams provide a visual guide.

Safe_Ergoline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed Weighing Weighing Prepare Fume Hood->Weighing Proceed Solution Prep Solution Prep Weighing->Solution Prep If needed Experiment Experiment Weighing->Experiment Direct use Solution Prep->Experiment Proceed Decontaminate Decontaminate Experiment->Decontaminate Complete Segregate Waste Segregate Waste Decontaminate->Segregate Waste Proceed Doff PPE Doff PPE Segregate Waste->Doff PPE Proceed PPE_Selection_Decision_Tree node_action node_action start Task with this compound? weighing Weighing Powder? start->weighing solution Handling Solution? weighing->solution No ppe_respirator Add NIOSH-approved Respirator (P100) weighing->ppe_respirator Yes spill Spill or Large Quantity? ppe_base Lab Coat Double Nitrile Gloves Safety Goggles spill->ppe_base No ppe_full Disposable Coverall Face Shield Shoe Covers PAPR may be needed spill->ppe_full Yes solution->spill Yes solution->ppe_base No

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.